Erbon
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl5O3/c1-11(15,16)10(17)19-3-2-18-9-5-7(13)6(12)4-8(9)14/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHZPJNVPCAUMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCCOC1=CC(=C(C=C1Cl)Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3037543 | |
| Record name | 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3037543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; Technical product: Dark brown solid; [HSDB] | |
| Record name | Erbon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5109 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
161-164 °C | |
| Record name | ERBON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1707 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ACETONE, ALCOHOL, KEROSENE, XYLENE; INSOL IN WATER | |
| Record name | ERBON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1707 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.47 @ 20 °C/20 °C, DENSITY: 1.55 @ 50 °C/4 °C | |
| Record name | ERBON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1707 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000549 [mmHg], LOW | |
| Record name | Erbon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5109 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ERBON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1707 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE SOLID, CRYSTALS | |
CAS No. |
136-25-4 | |
| Record name | 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erbon [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3037543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERBON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E6R86856G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ERBON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1707 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
49-50 °C | |
| Record name | ERBON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1707 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Erbon herbicide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erbon, chemically known as 2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate, is a synthetic auxin herbicide once used for non-selective vegetation control. This document provides an in-depth technical overview of this compound, encompassing its chemical structure, physicochemical properties, toxicological profile, and environmental fate. Detailed experimental protocols for its analysis and toxicological assessment are provided, alongside a visualization of its proposed mechanism of action through the auxin signaling pathway. Although its use has been discontinued, the study of this compound offers valuable insights into the mode of action of phenoxy herbicides and their interactions with biological systems.
Chemical Structure and Identification
This compound is a complex molecule characterized by a trichlorophenoxy group linked via an ethyl ester to a dichloropropanoate moiety. This structure is key to its herbicidal activity, combining the effects of a phenoxy herbicide with those of a chlorinated aliphatic acid.
Chemical Structure:
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate[1] |
| CAS Number | 136-25-4[1] |
| Molecular Formula | C₁₁H₉Cl₅O₃[1] |
| Molecular Weight | 366.45 g/mol [1] |
| SMILES | CC(C(=O)OCCOC1=CC(=C(C=C1Cl)Cl)Cl)(Cl)Cl[1] |
| InChI | InChI=1S/C11H9Cl5O3/c1-11(15,16)10(17)19-3-2-18-9-5-7(13)6(12)4-8(9)14/h4-5H,2-3H2,1H3[1] |
| InChIKey | KMHZPJNVPCAUMN-UHFFFAOYSA-N[1] |
Physicochemical and Toxicological Properties
The physicochemical properties of this compound influence its environmental transport, bioavailability, and persistence. Its toxicological profile is characterized by moderate acute toxicity.
Table 2: Physicochemical and Toxicological Properties of this compound
| Property | Value | Source |
| Physical State | White, crystalline solid | [1] |
| Melting Point | 49-50 °C | [1] |
| Boiling Point | 161-164 °C at 0.5 mmHg | [1] |
| Vapor Pressure | 5.49 x 10⁻⁶ mmHg | [1] |
| Solubility | Insoluble in water; Soluble in acetone, alcohol, kerosene, and xylene. | [1] |
| LogP (Octanol-Water Partition Coefficient) | 5.2 (Computed) | [1] |
| Acute Oral LD₅₀ (Rat) | 1120 mg/kg |
Mechanism of Action: Auxin Signaling Pathway
This compound acts as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA). At high concentrations, this mimicry leads to uncontrolled and disorganized plant growth, ultimately causing death. The proposed signaling pathway involves the perception of this compound by specific receptors, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.
Caption: Proposed signaling pathway for this compound as a synthetic auxin.
Experimental Protocols
Synthesis of this compound
Reaction: Esterification of Dalapon (2,2-dichloropropionic acid) with 2-(2,4,5-trichlorophenoxy)ethanol.
Materials:
-
Dalapon
-
2-(2,4,5-trichlorophenoxy)ethanol
-
Strong acid catalyst (e.g., sulfuric acid)
-
Anhydrous organic solvent (e.g., toluene)
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve equimolar amounts of Dalapon and 2-(2,4,5-trichlorophenoxy)ethanol in an excess of anhydrous toluene.
-
Add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Analytical Methodology: Determination of this compound in Herbicide Formulations by Gas-Liquid Chromatography (GLC)
This method provides a direct and rapid determination of this compound in formulated products.
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: 5% Silicone UCW 98 on Chromosorb W (HP).
-
Injector Temperature: 265 °C.
-
Column Temperature: 220 °C (isothermal).
-
Detector Temperature: 265 °C.
-
Carrier Gas: Nitrogen, with the flow rate adjusted to obtain a suitable elution profile.
-
Internal Standard: Kepone.
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound and the internal standard (Kepone) in chloroform at a known concentration.
-
Sample Preparation: Accurately weigh a portion of the herbicide formulation expected to contain a known amount of this compound into a volumetric flask. Dissolve the sample in chloroform and add a precise volume of the internal standard solution. Dilute to the mark with chloroform.
-
Injection: Inject an aliquot of the prepared sample solution into the gas chromatograph.
-
Quantification: Identify the peaks corresponding to this compound and the internal standard based on their retention times. Calculate the peak height or area ratios of this compound to the internal standard.
-
Calibration: Construct a calibration curve by injecting a series of standard solutions with varying concentrations of this compound and a constant concentration of the internal standard. Plot the peak height/area ratio against the concentration of this compound.
-
Calculation: Determine the concentration of this compound in the sample by comparing its peak height/area ratio to the calibration curve.
Toxicological Assessment: Acute Oral Toxicity (LD₅₀) Protocol (Based on OECD Guideline 425)
This protocol outlines a method for determining the acute oral toxicity of a substance.
Test Animal: Rat (young, healthy adults). Housing: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum. Dosage Preparation: The test substance (this compound) is prepared in a suitable vehicle (e.g., corn oil). Procedure (Up-and-Down Procedure):
-
A single animal is dosed at a starting dose level just below the best preliminary estimate of the LD₅₀.
-
The animal is observed for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the next animal is dosed at a higher dose level (the dose progression factor is typically 3.2).
-
If the animal dies, the next animal is dosed at a lower dose level.
-
This sequential dosing continues until one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred).
-
The LD₅₀ is then calculated from the pattern of outcomes using a maximum likelihood method.
-
All animals are subjected to a gross necropsy at the end of the observation period.
Environmental Fate: Herbicide Residue Analysis in Soil
This protocol provides a general framework for the extraction and analysis of this compound residues from soil samples.
References
Technical Guide: Synthesis of 2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate (Erbon)
Introduction
2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate, commonly known as Erbon, is a non-selective herbicide. Its chemical structure consists of a 2,4,5-trichlorophenoxy moiety linked via an ethyl ester to a 2,2-dichloropropionate group. The synthesis of this compound is a multi-step process that involves the formation of an ether linkage followed by an esterification reaction. This document provides a detailed technical overview of a plausible synthesis pathway, including experimental protocols derived from analogous chemical transformations and relevant patent literature.
The core synthesis strategy involves two primary stages:
-
Williamson Ether Synthesis: Formation of the intermediate alcohol, 2-(2,4,5-trichlorophenoxy)ethanol, from 2,4,5-trichlorophenol.
-
Esterification: Reaction of the intermediate alcohol with 2,2-dichloropropionic acid to yield the final product, this compound.
Overall Synthesis Pathway
The synthesis proceeds via the two-step pathway illustrated below. The initial step involves the nucleophilic substitution of a halide by the sodium salt of 2,4,5-trichlorophenol. The subsequent step is a classic esterification to form the final product.
Caption: Two-step synthesis pathway for this compound.
Experimental Protocols
The following sections detail the methodologies for the synthesis of the intermediate and the final product. The protocols are based on established chemical principles and analogous procedures found in scientific literature.[1][2][3]
Step 1: Synthesis of 2-(2,4,5-trichlorophenoxy)ethanol
This procedure is based on the Williamson ether synthesis, where the sodium salt of 2,4,5-trichlorophenol acts as a nucleophile.[2][3]
Methodology:
-
Preparation of Sodium 2,4,5-trichlorophenoxide: In a reaction vessel equipped with a reflux condenser and a stirrer, dissolve 2,4,5-trichlorophenol (1.0 eq) in a suitable solvent such as water or ethanol.
-
Add sodium hydroxide (1.05 eq) solution portion-wise to the stirred mixture to form the corresponding phenoxide salt.
-
Reaction: To the phenoxide solution, add ethylene chlorohydrin (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After completion, cool the mixture to room temperature and acidify with dilute hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product, 2-(2,4,5-trichlorophenoxy)ethanol, can be purified by vacuum distillation or recrystallization.
Step 2: Synthesis of 2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate (this compound)
This esterification protocol is adapted from a patented procedure for similar haloaryloxyalkyl esters.[1] It employs azeotropic removal of water to drive the reaction to completion.
Methodology:
-
Reaction Setup: Charge a reaction vessel equipped with a Dean-Stark apparatus and a reflux condenser with 2-(2,4,5-trichlorophenoxy)ethanol (1.05 eq), 2,2-dichloropropionic acid (1.0 eq), and a solvent such as ethylene dichloride or toluene.[1]
-
Reaction: Heat the mixture to reflux (approx. 90-125°C). The water formed during the esterification is continuously removed as an azeotrope with the solvent.[1]
-
Monitor the reaction by measuring the amount of water collected in the Dean-Stark trap. The reaction is typically complete after 24-48 hours.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with water to remove any unreacted acid, followed by a wash with a dilute sodium bicarbonate solution and finally with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent by distillation. The final product, this compound, is purified by fractional distillation under reduced pressure.[1]
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis based on the described protocols. Molar ratios and reaction conditions are derived from analogous preparations.[1][2]
| Parameter | Step 1: Ether Synthesis | Step 2: Esterification | Reference |
| Key Reactant 1 | 2,4,5-Trichlorophenol (1.0 eq) | 2-(2,4,5-trichlorophenoxy)ethanol (1.05 eq) | [1][2] |
| Key Reactant 2 | Ethylene Chlorohydrin (1.1 eq) | 2,2-Dichloropropionic Acid (1.0 eq) | [1][2] |
| Reagent/Catalyst | Sodium Hydroxide (1.05 eq) | None (azeotropic removal of water) | [1][2] |
| Solvent | Water / Ethanol | Ethylene Dichloride / Toluene | [1] |
| Temperature | Reflux (approx. 80-100°C) | Reflux (approx. 90-125°C) | [1] |
| Reaction Time | 2 - 4 hours | 24 - 48 hours | [1] |
| Purification Method | Vacuum Distillation / Recrystallization | Fractional Vacuum Distillation | [1] |
Workflow Visualization
The following diagram illustrates the experimental workflow for the esterification step, which is the final and critical stage in the synthesis of this compound.
Caption: Experimental workflow for the esterification of this compound.
References
Erbon Herbicide: A Technical Guide to its Historical Development and Use
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Erbon, a now-obsolete herbicide, holds a significant place in the history of chemical weed management. As a non-selective, soil-sterilizing agent, it was utilized for total vegetation control in non-crop areas. This technical guide provides a comprehensive overview of the historical development, chemical and physical properties, synthesis, dual-mechanism mode of action, toxicological profile, and environmental fate of this compound. Detailed experimental protocols for its synthesis and analysis in environmental matrices are presented, alongside visualizations of its signaling pathway and analytical workflow to facilitate a deeper understanding for researchers and scientists.
Historical Development
This compound was introduced in 1955 by The Dow Chemical Company.[1] It was marketed as a potent, non-selective herbicide for long-term control of a wide range of annual and perennial weeds and grasses. Its primary application was in industrial sites, rights-of-way, and other non-agricultural lands where complete vegetation removal was desired. The use of this compound and other phenoxy herbicides, however, came under scrutiny due to concerns about their environmental persistence and potential health effects, particularly related to the presence of dioxin contaminants in the manufacturing of 2,4,5-T, a precursor to one of this compound's active components. The growing controversy and regulatory pressure surrounding phenoxy herbicides, especially those derived from 2,4,5-trichlorophenol, likely led to Dow Chemical's decision to discontinue the production and sale of this compound.
Chemical and Physical Properties
This compound, chemically known as 2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate, is an organic molecule with the chemical formula C₁₁H₉Cl₅O₃. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 366.45 g/mol | [1] |
| Physical State | White crystalline solid | [1] |
| Melting Point | 49-50 °C | [1] |
| Boiling Point | 161-164 °C at 0.5 mmHg | [1] |
| Vapor Pressure | 5.49 x 10⁻⁶ mmHg at 25 °C | [1] |
| Water Solubility | Insoluble | [2] |
| Solubility in Organic Solvents | Soluble in acetone, alcohol, kerosene, and xylene | [2] |
| Oral LD₅₀ (rat) | 1120 mg/kg | [3] |
Synthesis of this compound
The synthesis of this compound is achieved through the esterification of 2,2-dichloropropionic acid (Dalapon) with 2-(2,4,5-trichlorophenoxy)ethanol. This process is detailed in U.S. Patent 2,754,324.
Experimental Protocol for Synthesis
Materials:
-
2,2-dichloropropionic acid (Dalapon)
-
2-(2,4,5-trichlorophenoxy)ethanol
-
An inert, water-immiscible solvent (e.g., benzene, toluene)
-
Esterification catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Apparatus for azeotropic distillation (e.g., Dean-Stark trap)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark trap with a condenser, combine equimolar amounts of 2,2-dichloropropionic acid and 2-(2,4,5-trichlorophenoxy)ethanol.
-
Add an inert, water-immiscible solvent to the mixture.
-
Add a catalytic amount of an esterification catalyst.
-
Heat the reaction mixture to reflux. The water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.
-
Cool the reaction mixture and wash it with a dilute aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize the acid catalyst.
-
Wash the organic layer with water to remove any remaining salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent by distillation under reduced pressure.
-
The resulting crude this compound can be further purified by recrystallization from a suitable solvent.
Mode of Action
This compound exhibits a dual mode of action, making it effective against a broad spectrum of vegetation. This is due to the presence of two distinct herbicidal moieties in its structure: the 2,4,5-trichlorophenoxy group and the 2,2-dichloropropionate group.
Synthetic Auxin Activity
The 2-(2,4,5-trichlorophenoxy)ethanol portion of the this compound molecule acts as a synthetic auxin, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA). At high concentrations, this leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf plants. The molecular mechanism involves the binding of the synthetic auxin to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding promotes the degradation of Aux/IAA transcriptional repressor proteins. The degradation of these repressors leads to the de-repression of auxin response factors (ARFs), resulting in the overexpression of auxin-responsive genes. This uncontrolled gene expression disrupts normal plant development, causing epinasty, stem twisting, and eventual necrosis.
Caption: Synthetic auxin signaling pathway disrupted by the 2,4,5-T moiety of this compound.
Inhibition of Grass Growth
The 2,2-dichloropropionic acid (Dalapon) portion of this compound is particularly effective against grasses. Dalapon is known to interfere with the synthesis of pantothenic acid (Vitamin B5), a crucial component of Coenzyme A. Coenzyme A is essential for numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the Krebs cycle. By inhibiting pantothenate synthesis, Dalapon disrupts these vital processes, leading to the cessation of growth and eventual death of grassy weeds.
Toxicology
This compound is classified as moderately toxic by ingestion. The oral lethal dose (LD₅₀) in rats is 1120 mg/kg.[3] It is also a strong irritant to the eyes and skin. Due to its derivation from 2,4,5-trichlorophenol, there were concerns about the potential presence of the highly toxic contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a known carcinogen.
Environmental Fate
This compound is persistent in the soil, which contributed to its effectiveness as a long-term soil sterilant. Phenoxy herbicides, in general, have soil half-lives that can range from a few weeks to several months, depending on environmental conditions such as soil type, temperature, and microbial activity. The degradation of this compound in the environment would proceed through the hydrolysis of the ester bond, releasing 2-(2,4,5-trichlorophenoxy)ethanol and 2,2-dichloropropionic acid. These degradation products would then be subject to further microbial breakdown. Due to its low water solubility, the potential for leaching into groundwater is considered to be low.
Analytical Methods
The determination of this compound residues in environmental samples such as soil and water typically involves extraction followed by chromatographic analysis. Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for the detection and quantification of this compound.
Experimental Protocol for Analysis of this compound in Soil and Water
1. Sample Preparation
-
Water Sample:
-
Acidify a 1-liter water sample to a pH of approximately 2 with concentrated sulfuric acid.
-
Transfer the acidified water to a separatory funnel.
-
Extract the sample three times with 60 mL portions of a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
-
Soil Sample:
-
Air-dry a 50 g soil sample and sieve it to remove large debris.
-
Mix the soil sample with anhydrous sodium sulfate to create a free-flowing powder.
-
Extract the soil sample using an accelerated solvent extraction (ASE) system or Soxhlet apparatus with a suitable solvent mixture (e.g., acetone:hexane, 1:1 v/v).
-
Concentrate the resulting extract to a small volume.
-
The extract may require a cleanup step using solid-phase extraction (SPE) with a silica gel or Florisil cartridge to remove interfering co-extractives.
-
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
MS Interface Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
-
Quantification: Based on the area of a characteristic ion of this compound, using an external or internal standard calibration.
Caption: Experimental workflow for the analysis of this compound in environmental samples.
Conclusion
This compound was a historically significant herbicide, notable for its broad-spectrum, non-selective activity and its dual mode of action. Its development and subsequent discontinuation reflect the evolving understanding of herbicide science, environmental toxicology, and regulatory standards. While no longer in use, the study of this compound provides valuable insights into the design and function of herbicides and the historical context of agricultural and industrial weed management practices. This technical guide serves as a comprehensive resource for researchers and scientists interested in the legacy of such chemical compounds.
References
- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
In-depth Technical Guide: Environmental Fate and Degradation of Erbon in Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erbon, chemically known as 2-(2,4,5-trichlorophenoxy)propionic acid, also marketed under the name Fenoprop, is a synthetic auxin herbicide previously used for the control of broadleaf weeds. Although its use has been discontinued in many countries due to concerns over manufacturing impurities and environmental persistence, understanding its fate and degradation in soil remains a critical area of study for environmental risk assessment and the development of remediation strategies for contaminated sites. This technical guide provides a comprehensive overview of the environmental fate and degradation of this compound in the soil matrix, detailing its persistence, mobility, and the various degradation pathways it undergoes. The guide includes summaries of quantitative data, detailed experimental protocols for key analytical methods, and visualizations of degradation pathways and experimental workflows.
Data Presentation: Physicochemical Properties and Degradation Parameters
The environmental behavior of this compound in soil is governed by its physicochemical properties and its susceptibility to various degradation processes. The following tables summarize key quantitative data related to its persistence and mobility.
| Parameter | Value | Reference |
| Chemical Name | 2-(2,4,5-trichlorophenoxy)propionic acid | |
| Common Names | This compound, Fenoprop, Silvex | |
| CAS Number | 93-72-1 | |
| Molecular Formula | C₉H₇Cl₃O₃ | |
| Molar Mass | 269.51 g/mol | |
| Water Solubility | 140 mg/L at 25°C | |
| pKa | 2.84 | [1] |
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Soil Conditions | Reference |
| Soil Half-Life (DT₅₀) | 12 days | Prairie soils (laboratory, 20°C, 85% field capacity) | |
| 12-17 days | Sandy and clay soils | [2] | |
| 21 days | Typical soil | [2] | |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 74 | Not specified | [1] |
| 107 | Not specified | [1] | |
| 300 | Not specified | [2] | |
| Mobility Class | High to Medium | Based on Koc values | [3] |
Table 2: Soil Degradation and Mobility Parameters of this compound
Environmental Fate and Degradation Pathways
The dissipation of this compound in the soil environment is a complex process involving biotic and abiotic degradation mechanisms. The primary routes of degradation are microbial metabolism, while photodegradation and hydrolysis may also contribute under specific conditions.
Microbial Degradation
Microbial degradation is the principal mechanism for the breakdown of this compound in soil.[4] Soil microorganisms, particularly bacteria, utilize this compound as a carbon source, leading to the cleavage of the ether linkage, a common initial step in the degradation of phenoxy herbicides. The primary metabolite formed through this process is 2,4,5-trichlorophenol (2,4,5-TCP) . Further degradation of 2,4,5-TCP by soil microbes can occur, eventually leading to mineralization.
The rate of microbial degradation is influenced by several soil properties, including:
-
Soil Moisture: Adequate moisture is essential for microbial activity.
-
Temperature: Degradation rates generally increase with temperature within an optimal range for microbial growth.
-
pH: Soil pH can affect both the availability of the herbicide and the activity of microbial populations.
-
Organic Matter Content: Organic matter can influence the sorption of this compound, potentially affecting its availability for microbial uptake.
Abiotic Degradation
Photodegradation: this compound present on the soil surface can be susceptible to photodegradation by sunlight. This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds. However, the extent of photodegradation in the soil is often limited by the penetration of light into the soil profile.
Hydrolysis: As a carboxylic acid, this compound can undergo hydrolysis, although this process is generally considered to be a minor degradation pathway in soil compared to microbial degradation. The rate of hydrolysis is influenced by soil pH.
Experimental Protocols
This section outlines detailed methodologies for key experiments used to assess the environmental fate of this compound in soil.
Aerobic Soil Degradation Study
Objective: To determine the rate of aerobic degradation of this compound in soil and to identify its major metabolites. This protocol is adapted from OECD Guideline 307.
Materials:
-
Freshly collected and sieved (<2 mm) soil with known physicochemical properties (pH, organic carbon content, texture).
-
Radiolabeled ¹⁴C-Erbon (uniformly ring-labeled or labeled at a specific position in the propionic acid side chain).
-
Analytical standards of this compound and suspected metabolites (e.g., 2,4,5-trichlorophenol).
-
Incubation vessels (e.g., biometer flasks) equipped with traps for volatile organics and CO₂.
-
Controlled environment chamber or incubator.
-
Analytical instrumentation (e.g., HPLC with a radioactivity detector, LC-MS/MS).
Procedure:
-
Soil Preparation and Treatment: A known weight of soil is brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity). The soil is then treated with a solution of ¹⁴C-Erbon at a concentration relevant to field application rates.
-
Incubation: The treated soil is placed in the incubation vessels. A flow of humidified, carbon dioxide-free air is passed through the vessels. The effluent air is passed through traps containing a suitable absorbent for volatile organic compounds and a CO₂ trap (e.g., potassium hydroxide solution). The vessels are incubated in the dark at a constant temperature (e.g., 20 ± 2°C) for a period of up to 120 days.
-
Sampling: Duplicate vessels are removed at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extraction: The soil from each vessel is extracted with an appropriate solvent or series of solvents (e.g., acetonitrile/water mixtures). The extraction is typically performed by shaking or sonication.
-
Analysis:
-
The radioactivity in the soil extracts, CO₂ traps, and volatile traps is quantified by liquid scintillation counting (LSC).
-
The soil extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify the parent this compound and its metabolites.
-
The identity of the metabolites is confirmed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) by comparing their retention times and mass spectra with those of analytical standards.
-
-
Data Analysis: The disappearance of the parent compound and the formation and decline of metabolites are plotted against time. The degradation rate constant and the half-life (DT₅₀) of this compound are calculated using appropriate kinetic models (e.g., first-order kinetics).
Soil Adsorption/Desorption Study (Batch Equilibrium Method)
Objective: To determine the soil-water partition coefficient (Kd) and the soil organic carbon-water partition coefficient (Koc) of this compound. This protocol is based on OECD Guideline 106.
Materials:
-
Several soil types with a range of organic carbon content, clay content, and pH.
-
¹⁴C-Erbon.
-
0.01 M CaCl₂ solution.
-
Centrifuge tubes.
-
Shaker.
-
LSC.
Procedure:
-
Preliminary Test: A preliminary test is conducted to determine the appropriate soil-to-solution ratio, equilibration time, and concentration range.
-
Adsorption Phase:
-
A known mass of soil is placed in a centrifuge tube.
-
A known volume of 0.01 M CaCl₂ solution containing ¹⁴C-Erbon at various concentrations is added to the tube.
-
The tubes are shaken in the dark at a constant temperature (e.g., 25 ± 1°C) for the predetermined equilibration time.
-
The tubes are then centrifuged to separate the solid and aqueous phases.
-
The radioactivity in an aliquot of the supernatant is measured by LSC.
-
-
Desorption Phase:
-
After the adsorption phase, a known volume of the supernatant is removed and replaced with an equal volume of fresh 0.01 M CaCl₂ solution.
-
The tubes are shaken again for the same equilibration time.
-
The tubes are centrifuged, and the radioactivity in the supernatant is measured. This step can be repeated for multiple desorption cycles.
-
-
Data Analysis:
-
The amount of this compound adsorbed to the soil is calculated as the difference between the initial and equilibrium concentrations in the aqueous phase.
-
The soil-water partition coefficient (Kd) is calculated for each concentration as the ratio of the concentration of this compound in the soil to the concentration in the water at equilibrium.[5]
-
The organic carbon-water partition coefficient (Koc) is calculated by normalizing the Kd value to the organic carbon content of the soil: Koc = (Kd / % organic carbon) * 100.[5]
-
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key processes and workflows related to the environmental fate of this compound in soil.
Caption: Proposed microbial degradation pathway of this compound in soil.
Caption: Experimental workflow for an aerobic soil degradation study.
Caption: Key environmental factors influencing the degradation of this compound in soil.
Conclusion
The environmental fate of this compound in soil is primarily dictated by microbial degradation, with a reported half-life ranging from 12 to 21 days under favorable conditions. Its mobility in soil is influenced by its sorption to soil organic matter, with Koc values suggesting high to medium mobility. The primary degradation pathway involves the microbial cleavage of the ether bond to form 2,4,5-trichlorophenol, which can be further degraded. Abiotic processes such as photodegradation and hydrolysis play a secondary role in its overall dissipation from the soil environment. The provided experimental protocols offer a standardized approach for researchers to further investigate the behavior of this compound and similar compounds in various soil types and under different environmental conditions. A thorough understanding of these processes is essential for predicting the environmental impact of this herbicide and for developing effective remediation strategies for contaminated sites.
References
- 1. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. OSU Extension Pesticide Properties Database [npic.orst.edu]
- 3. chemsafetypro.com [chemsafetypro.com]
- 4. Microbial biodegradation of 2,4,5-trichlorophenoxyacetic acid and chlorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemsafetypro.com [chemsafetypro.com]
Erbon's Spectrum of Activity on Perennial Weeds: A Technical Whitepaper
Introduction
Erbon was a non-selective, systemic herbicide valued for its effectiveness against a wide range of deep-rooted perennial weeds. Its chemical structure combines moieties from two other herbicide classes: the phenoxyacetic acids and the halogenated alkanoic acids. This unique composition provided a dual-action mechanism, making it potent against both broadleaf and grassy weeds through both foliar and soil uptake. This guide details the known spectrum of activity, mode of action, and representative experimental methodologies relevant to the study of herbicides like this compound on perennial weeds.
Spectrum of Activity
This compound was recognized for its broad-spectrum control of established perennial vegetation, making it suitable for total vegetation control in non-crop areas such as industrial sites and rights-of-way.[1] Its primary effect on perennial weeds was achieved through root uptake from the soil, where it demonstrated persistence.[1]
Qualitative Efficacy Data
Due to the absence of specific trial data in accessible archives, the following table provides a qualitative summary of this compound's expected activity based on its chemical nature and historical descriptions.
| Weed Type | General Spectrum of Activity | Key Characteristics |
| Perennial Broadleaf Weeds | Effective control of a wide range of species. | The 2,4,5-trichlorophenoxy moiety is known to be toxic to broad-leaved plants. This compound's systemic nature allows it to translocate to the root systems of deep-rooted perennials. |
| Perennial Grasses | Effective control of many grassy weeds. | The 2,2-dichloropropionic acid (dalapon) fragment of the molecule is specifically toxic to grasses. |
| Annual Weeds | Effective control of both broadleaf and grass species. | As a non-selective herbicide, this compound was capable of controlling a wide variety of annual vegetation. |
Cellular and Molecular Mechanism of Action
This compound functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA). This mode of action is characteristic of phenoxy herbicides.
Mechanism Steps:
-
Uptake: this compound is absorbed by both the foliage and the roots of the plant.[1]
-
Translocation: Following absorption, the compound is translocated systemically throughout the plant to its growing points (meristems).
-
Auxin Mimicry: At the cellular level, this compound binds to auxin receptors. This leads to an overstimulation of auxin-responsive genes.
-
Uncontrolled Growth: The overstimulation results in unregulated cell division and elongation, leading to tissue damage, disruption of vascular tissues, and ultimately, plant death.[2]
Signaling Pathway Visualization
The following diagram illustrates the generalized signaling pathway for synthetic auxin herbicides like this compound. In a normal state, Aux/IAA proteins repress Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes. When a synthetic auxin is introduced, it promotes the binding of Aux/IAA repressors to an SCF-TIR1/AFB ubiquitin ligase complex, leading to the degradation of the repressor and the subsequent activation of gene transcription by ARFs.
Caption: Generalized signaling pathway of synthetic auxin herbicides.
Representative Experimental Protocol for Herbicide Field Trials
While specific protocols for this compound are not available, the following outlines a generalized methodology for field trials of soil- and foliar-active herbicides on perennial weeds, consistent with practices from the mid-20th century.
Objective: To evaluate the efficacy of a herbicide in controlling established perennial weeds under field conditions.
1. Experimental Design:
- Plot Layout: Randomized complete block design with a minimum of three replications.
- Plot Size: Typically 3m x 10m to minimize edge effects and provide a representative area for assessment.
- Treatments: Include an untreated control and a range of herbicide application rates.
2. Site Selection and Preparation:
- Select a site with a uniform and dense population of the target perennial weed species.
- The site should have uniform soil type and topography.
- Minimal soil disturbance is preferred to maintain the established root systems of the perennial weeds.
3. Herbicide Application:
- Equipment: A calibrated backpack sprayer with a boom and flat-fan nozzles to ensure uniform coverage.
- Application Volume: Typically 200-400 liters per hectare to ensure thorough wetting of foliage and soil surface.
- Timing: Apply when perennial weeds are actively growing to ensure translocation to the root system. For many perennials, this is at the bud to early flowering stage.
- Environmental Conditions: Record temperature, humidity, wind speed, and soil moisture at the time of application. Avoid application during high wind or when rain is imminent.
4. Data Collection and Assessment:
- Weed Control Ratings: Visual assessment of percent weed control relative to the untreated control plots at set intervals (e.g., 1, 3, 6, and 12 months after treatment). A common rating scale is 0% = no control and 100% = complete kill.
- Phytotoxicity: Visual assessment of any injury to desirable non-target species using a similar 0-100% scale.
- Biomass Sampling: In some trials, harvest the above-ground biomass of the target weed from a defined area (e.g., a 1m² quadrat) within each plot at the end of the growing season. Dry and weigh the biomass to obtain a quantitative measure of control.
- Stand Counts: Count the number of live weed stems within the quadrats at each assessment interval.
5. Statistical Analysis:
- Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between treatments.
- Use a mean separation test (e.g., Fisher's LSD or Tukey's HSD) to compare treatment means.
Experimental Workflow Visualization
Caption: Generalized workflow for a perennial weed herbicide field trial.
Conclusion
This compound was a broad-spectrum, non-selective herbicide with systemic activity against both perennial broadleaf and grassy weeds. Its mode of action as a synthetic auxin mimic allowed for effective translocation and control of deep-rooted species. While the discontinuation of this compound limits the availability of detailed quantitative performance data, its chemical properties and historical use indicate it was a potent tool for total vegetation management. The principles of its mechanism and the methodologies for its evaluation remain fundamental concepts in weed science today.
References
Toxicological Profile of Erbon on Non-Target Organisms: An In-Depth Technical Guide
Disclaimer: The herbicide known by the trade name Erbon contains the active ingredient 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate. Comprehensive toxicological data for this specific chemical compound on non-target organisms is largely unavailable in publicly accessible scientific literature. This guide, therefore, provides an inferred toxicological profile based on available data for its primary degradation product and parent compound, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a historically significant phenoxy herbicide. The information presented herein should be interpreted with caution due to the data gaps for the specific active ingredient of this compound.
Executive Summary
This compound is a discontinued herbicide, and its toxicological impact on non-target organisms is not well-documented for the parent compound. However, based on the known effects of its key component, 2,4,5-T, it is presumed to pose risks to a variety of non-target species. The primary mode of action for phenoxy herbicides like 2,4,5-T is the disruption of plant growth regulation by mimicking the plant hormone auxin. While designed to be selective for broadleaf plants, these herbicides can have unintended consequences for other organisms through direct exposure or indirect effects on their habitat and food sources. This document synthesizes the available toxicological data for 2,4,5-T and related compounds to provide a potential toxicological profile for this compound, highlighting significant data gaps.
Chemical Identity
| Parameter | Information |
| Common Name | This compound |
| Active Ingredient | 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate |
| CAS Number | 136-25-4 |
| Chemical Structure | (Structure of 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate) |
| Parent Compound | 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) |
| Chemical Class | Phenoxy herbicide |
Toxicological Profile on Non-Target Organisms
The toxicological effects of this compound's active ingredient are inferred from data on 2,4,5-T.
Mammals
Studies on 2,4,5-T indicate moderate acute toxicity in mammals. The oral LD50 (lethal dose for 50% of a test population) varies depending on the species. Intentional overdoses and high-dose occupational exposures to chlorophenoxy acid herbicides in humans have led to a range of adverse health effects, including weakness, headache, dizziness, nausea, abdominal pain, myotonia, hypotension, as well as renal and hepatic injury, and delayed neuropathy[1][2].
Table 1: Acute Oral Toxicity of 2,4,5-T in Mammals
| Species | LD50 (mg/kg) | Reference |
| Rat | 300 | [1] |
| Guinea Pig | 381 | [1] |
| Hamster | 425 | [1] |
| Mouse | 242 | [1] |
This data is for 2,4,5-T, the parent compound of this compound's active ingredient.
Avian Species
Limited specific data exists for the direct toxicity of 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate to birds. However, studies on the parent compound, 2,4,5-T, have shown that it can cause behavioral effects in chickens at environmentally relevant doses[3]. A dietary toxicity study on a related compound, 2,4-DP-p (Dichlorprop-p), in Zebra Finches showed no mortality at concentrations up to 2289 mg ae/kg diet, though sub-lethal effects were observed at the highest dose[4].
Aquatic Organisms
The safety data sheet for 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate explicitly states that there is no data available on its toxicity to fish, daphnia and other aquatic invertebrates, and algae[5]. However, data on the related compound 2-(2,4,5-trichlorophenoxy)propionic acid (2,4,5-TP) provides some insight.
Table 2: Acute Toxicity of 2,4,5-TP to Aquatic Organisms
| Species | Endpoint | Concentration (µg/L) | Reference |
| Bluegill (Lepomis macrochirus) | 96-hr LC50 | 9,600 | [6] |
| Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | 14,800 | [6] |
| Daphnia magna | 48-hr LC50 | >140,000 | [6] |
| Mysid Shrimp (Mysidopsis bahia) | 96-hr LC50 | 27,900 | [6] |
This data is for 2,4,5-TP, a related compound, not the active ingredient of this compound.
Generally, ester formulations of phenoxy herbicides are more toxic to aquatic invertebrates than the acid or salt forms[7].
Soil Organisms
There is no specific data available regarding the toxicity of 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate to soil organisms[5]. For the parent compound 2,4,5-T, it is known to be moderately persistent in soil, with a half-life ranging from several weeks to months[2]. Repeated application of the related herbicide 2,4-D has been shown to stimulate the growth of microorganisms capable of degrading it[7]. At recommended application rates, 2,4-D is generally considered to have low toxicity to soil microorganisms[7].
Environmental Fate and Transport
The environmental fate of 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate is not well-documented. For its parent compound, 2,4,5-T, the half-life in soil can vary from several weeks to several months[2]. It degrades into 2,4,5-trichlorophenol and other byproducts[2]. 2,4,5-T is considered to have a high potential for leaching into groundwater[8].
Mechanism of Action
The primary mechanism of action for phenoxy herbicides like 2,4,5-T is to act as a synthetic auxin, a type of plant growth regulator[9]. It is absorbed through the leaves and moves to the plant's meristems, where it causes uncontrolled and unsustainable growth, leading to stem curling, leaf withering, and ultimately, the death of the plant[9]. This mode of action is generally specific to broadleaf plants, with grasses being less susceptible.
In non-target organisms, the toxic mechanisms of aryloxyphenoxypropionate herbicides, a related class, are primarily through the inhibition of lipid synthesis and the induction of oxidative stress[10].
Experimental Protocols
Detailed experimental protocols for the toxicity testing of 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate are not available. However, standardized protocols for testing the toxicity of pesticides to non-target plants and other organisms have been developed by various international and national bodies. These protocols generally involve exposing the test organisms to a range of concentrations of the test substance under controlled laboratory conditions and observing specific endpoints such as mortality, growth inhibition, or reproductive effects.
General Protocol for Herbicide Toxicity Testing on Non-Target Plants:
-
Test Species Selection: A selection of non-target plant species, often including both monocots and dicots, is chosen.
-
Growth Conditions: Plants are grown under standardized and optimal conditions (e.g., temperature, light, soil type) in a greenhouse or growth chamber[11].
-
Herbicide Application: The herbicide is applied at various concentrations, typically at an early growth stage, to determine a dose-response relationship[11].
-
Endpoint Measurement: Effects on endpoints such as biomass reduction, seed production, and seed quality are measured[12].
-
Data Analysis: Statistical methods are used to determine values such as the EC50 (the concentration that causes a 50% effect) or NOEC (No-Observed-Effect Concentration).
Visualizations
Caption: Simplified signaling pathway of auxin herbicides in a target plant cell.
Caption: General experimental workflow for assessing herbicide toxicity on non-target organisms.
Conclusion and Data Gaps
The toxicological profile of this compound's active ingredient, 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate, on non-target organisms is largely incomplete due to a significant lack of available data. The information presented in this guide is primarily inferred from studies on its parent compound, 2,4,5-T, and other related phenoxy herbicides. Based on this inferred profile, this compound likely poses a moderate acute toxicity risk to mammals and potential risks to avian and aquatic life, although the extent of these risks cannot be quantified without specific studies on the active ingredient itself.
The major data gaps include:
-
Acute and chronic toxicity data for 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate in a wide range of non-target organisms (mammals, birds, fish, aquatic invertebrates, insects, and soil organisms).
-
Studies on the sublethal effects, including reproductive and developmental toxicity, of the active ingredient.
-
Information on the environmental fate, persistence, and bioaccumulation potential of the active ingredient.
-
The specific mechanism of toxic action in non-target animal species.
Further research is imperative to fill these knowledge gaps and accurately assess the environmental risks associated with the historical use of this compound and any remaining environmental residues.
References
- 1. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. CDC - NBP - Biomonitoring Summaries - 2,4,5-Trichlorophenoxyacetic Acid [medbox.iiab.me]
- 3. 2,4,5-Trichlorophenoxyacetic Acid Causes Behavioral Effects in Chickens at Environmentally Relevant Doses · [nal.usda.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. echemi.com [echemi.com]
- 6. minds.wisconsin.edu [minds.wisconsin.edu]
- 7. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]
- 8. 2,4,5-trichlorophenoxyacetic acid [sitem.herts.ac.uk]
- 9. deq.mt.gov [deq.mt.gov]
- 10. file.sdiarticle3.com [file.sdiarticle3.com]
- 11. www2.mst.dk [www2.mst.dk]
- 12. researchgate.net [researchgate.net]
The Discontinuation of Erbon Herbicide: A Technical Review of its History, Toxicology, and the Specter of Dioxin Contamination
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Erbon, a phenoxy herbicide introduced by The Dow Chemical Company in 1955, was a broad-spectrum herbicide used for total vegetation control. Its commercial life, however, was relatively short-lived, with its discontinuation occurring sometime before 1984[1]. While no single official document explicitly details the precise reasons for its withdrawal, a comprehensive review of the historical, chemical, and regulatory context of the era strongly suggests that its fate was inextricably linked to the widespread concerns over the manufacturing byproducts and environmental impact of the broader class of phenoxy herbicides, most notably the contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic and carcinogenic compound. This technical guide provides a detailed examination of the available scientific and historical data to elucidate the likely reasons for this compound's discontinuation, focusing on its chemical properties, toxicological profile, and the regulatory pressures of the time.
Introduction: The Rise and Fall of Phenoxy Herbicides
The mid-20th century saw the advent of synthetic herbicides that revolutionized agriculture. Among the most significant were the phenoxy herbicides, such as 2,4-D and 2,4,5-T, which were highly effective in controlling broadleaf weeds. This compound, chemically known as 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate, belongs to this class of compounds[1][2]. It was marketed for its long-lasting residual effects in soil, providing season-long vegetation control in non-crop areas[3].
The widespread use of phenoxy herbicides, however, came under intense scrutiny in the 1960s and 1970s. This was fueled by public awareness of the potential environmental and health risks of pesticides, famously highlighted by Rachel Carson's "Silent Spring," and the use of "Agent Orange," a mixture of 2,4-D and 2,4,5-T, as a defoliant during the Vietnam War. A significant issue with 2,4,5-T was the unavoidable contamination with TCDD, a byproduct of the synthesis of its precursor, 2,4,5-trichlorophenol.
Chemical Properties and Synthesis of this compound
This compound's chemical structure, containing a 2,4,5-trichlorophenoxy moiety, is central to understanding its potential for dioxin contamination.
Chemical Structure: 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate CAS Number: 136-25-4[1] Molecular Formula: C₁₁H₉Cl₅O₃[1]
The synthesis of this compound involved the esterification of dalapon with 2-(2,4,5-trichlorophenoxy)ethanol[1]. The critical component in this synthesis is the 2,4,5-trichlorophenoxyethanol, which is derived from 2,4,5-trichlorophenol. The production of 2,4,5-trichlorophenol from tetrachlorobenzene under high temperature and pressure was known to generate TCDD as an undesirable byproduct.
Mode of Action: A Synthetic Auxin Herbicide
This compound, like other phenoxy herbicides, acts as a synthetic auxin. It mimics the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately causing death.
The mode of action involves several key steps:
-
Uptake: this compound is absorbed by both the foliage and roots of plants.
-
Hydrolysis: In the plant, the ester bond is hydrolyzed, releasing the active herbicidal components.
-
Auxin Mimicry: The 2,4,5-trichlorophenoxy moiety mimics auxin and binds to auxin receptors, such as the TIR1/AFB proteins.
-
Signal Transduction: This binding initiates a signal transduction cascade that leads to the degradation of transcriptional repressors (AUX/IAA proteins).
-
Gene Expression: The degradation of repressors allows for the expression of auxin-responsive genes, leading to an overproduction of proteins that stimulate cell division and elongation.
-
Physiological Disruption: The uncontrolled growth leads to epinasty (twisting of stems and petioles), damage to the vascular tissue, and ultimately, plant death.
Toxicological Profile of this compound
The available toxicological data for this compound indicates moderate acute toxicity. However, the primary concern with phenoxy herbicides containing the 2,4,5-trichlorophenoxy group was not the active ingredient itself, but the potential for TCDD contamination. TCDD is a potent carcinogen and teratogen.
| Endpoint | Species | Value | Reference |
| Acute Oral LD₅₀ | Rat | 1120 mg/kg | [4] |
| Probable Human Oral Lethal Dose | Human | 0.5 - 5 g/kg | [1] |
Table 1: Mammalian Toxicity of this compound
| Organism | Endpoint | Value | Reference |
| Aquatic Life | General | Toxic to aquatic life with long lasting effects. | [2] |
Table 2: Ecotoxicity of this compound
Environmental Fate and Persistence
This compound was valued for its persistence in soil, which provided long-term weed control. However, this persistence also meant that the herbicide and its breakdown products could remain in the environment for extended periods, posing a risk to non-target organisms and potentially contaminating water sources.
| Compartment | Persistence/Mobility | Reference |
| Soil | Long-lasting residual effects. Subject to moderate-to-slow microbial breakdown. Not readily leached under moderate rainfall. | [3] |
| Water | Insoluble in water. | [4] |
| Volatility | Very low volatility. | [3] |
Table 3: Environmental Fate of this compound
The Regulatory Climate and Discontinuation
The discontinuation of this compound cannot be viewed in isolation. It occurred during a period of intense regulatory scrutiny of pesticides in the United States.
-
1960s: Growing public concern over the environmental impact of pesticides.
-
1970: The creation of the Environmental Protection Agency (EPA), which took over the regulation of pesticides.
-
1972: The Federal Environmental Pesticide Control Act (FEPCA) amended the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), requiring the reregistration of all existing pesticides to meet new, stricter safety standards.
-
1970s-1980s: The EPA began the process of canceling or restricting the use of many organochlorine pesticides, including DDT and several phenoxy herbicides.
The link between 2,4,5-T and TCDD contamination was a major focus of regulatory action. In 1979, the EPA issued an emergency suspension of many uses of 2,4,5-T and a related herbicide, Silvex. In 1983, The Dow Chemical Company, the manufacturer of this compound, voluntarily canceled all of its remaining U.S. registrations for products containing 2,4,5-T and Silvex, citing the high cost of defending the products' safety in lengthy EPA cancellation hearings.
Given that this compound was also a Dow product containing the 2,4,5-trichlorophenoxy moiety, it is highly probable that its discontinuation was a business decision made in anticipation of or in response to similar regulatory pressures and public concerns that led to the cancellation of 2,4,5-T. The potential for TCDD contamination, coupled with the high costs of generating new safety data for the reregistration process and defending the product in a hostile regulatory and public environment, likely made the continued production and sale of this compound economically unviable.
Experimental Protocols
Analysis of Phenoxy Herbicides in Water and Soil Samples
This protocol is a generalized representation of methods used for the analysis of phenoxy herbicides.
Acute Oral Toxicity Testing (LD₅₀)
The determination of the acute oral LD₅₀ is a standard toxicological study to assess the short-term toxicity of a substance.
Conclusion
The discontinuation of the herbicide this compound was likely a multifaceted decision driven by a confluence of scientific, regulatory, and economic factors. While direct documentation is scarce, the chemical's structural similarity to 2,4,5-T, a known source of TCDD contamination, placed it in a class of compounds under intense scrutiny during a period of heightened environmental and health concerns. The significant financial burden of defending these herbicides against regulatory action, as exemplified by Dow Chemical's withdrawal of 2,4,5-T, provides a compelling precedent. The story of this compound serves as a case study in the evolution of pesticide regulation and the impact of public and scientific pressure on the chemical industry, leading to the phasing out of products with perceived or proven unacceptable risks. For researchers and professionals in drug development and chemical safety, the history of this compound underscores the critical importance of understanding not only the primary mode of action and efficacy of a compound but also the potential for hazardous byproducts and the broader societal and regulatory context in which it exists.
References
In-Depth Technical Guide to the Physico-Chemical Properties of Erbon Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erbon, with the chemical name 2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate, is a non-selective, translocatable phenoxy herbicide.[1] Formerly marketed under trade names such as "Baron" and "Novege," it was utilized for the control of a broad spectrum of both grassy and broad-leaved weeds in non-crop areas.[1] Its dual-action herbicidal activity stems from its molecular structure, which, upon hydrolysis, yields fragments toxic to both types of vegetation.[1] The 2,4,5-trichlorophenoxy)ethanol portion is effective against broad-leaved plants, while the 2,2-dichloropropionic acid (dalapon) component targets grasses.[1] Although its commercial production has been discontinued, the study of its physico-chemical properties remains pertinent for environmental fate analysis, toxicological research, and the development of modern herbicide formulations.[1]
Physico-Chemical Properties of this compound
The following table summarizes the key physico-chemical properties of this compound. These parameters are crucial for understanding its environmental behavior, including its persistence, potential for bioaccumulation, and transport in soil and water.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉Cl₅O₃ | [2] |
| Molecular Weight | 366.45 g/mol | [2] |
| Physical State | White solid (pure); Dark brown solid (technical grade) | [1] |
| Melting Point | 49-50 °C | [3] |
| Boiling Point | 161-164 °C at 0.5 mmHg | [3] |
| Density | 1.55 g/cm³ at 50°C (d450) | [2][3] |
| Vapor Pressure | 5.49 x 10⁻⁶ mmHg | [1] |
| Solubility | Insoluble in water; Soluble in acetone, alcohol, kerosene, and xylene. | [1][3] |
| Decomposition | Decomposes at high temperatures, emitting toxic fumes of chlorides. | [3] |
| Octanol-Water Partition Coefficient (Log Kow) | Data not available. |
Experimental Protocols
Determination of this compound in Herbicide Formulations by Gas-Liquid Chromatography (GLC)
A simple and rapid gas-liquid chromatographic method has been described for the determination of this compound in herbicide formulations.[4] This method utilizes a flame ionization detector (FID) and provides a direct measurement of the active ingredient.[4]
Methodology:
-
Sample Preparation: A known weight of the this compound formulation is dissolved in chloroform.
-
Internal Standard: Kepone is added to the sample solution as an internal standard. The use of an internal standard corrects for variations in injection volume and detector response.
-
Chromatographic System:
-
Column: A column packed with 5% silicone UCW 98 on Chromosorb W (HP) is used for separation.[4]
-
Detector: A Flame Ionization Detector (FID) is employed for the detection of this compound and the internal standard.
-
-
Analysis: The prepared sample solution is directly injected into the gas chromatograph.
-
Quantitation: The peak height ratios of this compound to the internal standard (Kepone) are used for quantitative analysis. This ratio is compared to that of a standard solution of known concentration to determine the amount of this compound in the formulation.[4]
This GLC procedure offers a more direct and specific determination of this compound compared to older titrimetric and total chloride methods.[4]
Visualizations
Manufacturing Process of this compound
The synthesis of this compound is achieved through the esterification of dalapon (2,2-dichloropropionic acid) with 2-(2,4,5-trichlorophenoxy)ethanol.[1]
Caption: Synthesis of this compound via esterification.
Generalized Signaling Pathway for Phenoxy Herbicides
This compound belongs to the phenoxy herbicide family, which act as synthetic auxins.[5][6] These herbicides mimic the natural plant growth hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately causing the plant's death.[5]
Caption: Generalized mode of action of phenoxy herbicides.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a herbicide formulation using the gas-liquid chromatography method described.
Caption: Workflow for GLC analysis of this compound.
References
Methodological & Application
Application Notes & Protocols for the Detection of Erbon in Environmental Samples
Introduction
Analytical Methods Overview
The detection of Erbon in environmental samples typically involves three key stages: sample preparation (including extraction and cleanup), chromatographic separation, and detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for the analysis of semi-volatile organic compounds like this compound.[1] Due to the polar nature of the likely degradation products of this compound (phenoxy acids), a derivatization step is often required to convert them into more volatile esters prior to GC analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity and can often analyze the parent compound and its polar metabolites directly without the need for derivatization.[2][4][5]
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of phenoxy herbicides using GC-MS and LC-MS/MS. These values are provided as a general guideline, and actual performance may vary depending on the specific matrix, instrumentation, and laboratory conditions.
| Analytical Method | Analyte Class | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| LC-MS/MS | Phenoxyacetic Acids | Groundwater | 0.00008 - 0.0047 µg/L | - | 71 - 118 | [4] |
| LC-MS/MS | Phenoxy Herbicides | Surface Water | 1 - 20 ng/L | - | - | [5] |
| GC-MS | Phenoxy-Acid Herbicides | Wastewater | Matrix Dependent | - | - | [1] |
| LC/MS/MS | Phenoxyacetic and Phenoxypropionic Herbicides | Vegetable Matrix | sub-ppb levels | - | - | [3] |
Experimental Protocols
Protocol 1: Analysis of this compound in Water Samples by GC-MS (Adapted from EPA Method 1658)
This protocol describes the extraction, derivatization, and analysis of this compound in water samples.
1. Sample Preparation and Extraction:
-
Hydrolysis: For a 1 L water sample, adjust the pH to ≥12 with 10 N NaOH to hydrolyze any esters to the parent acid. Stir for 1 hour at room temperature.
-
Interference Removal: Extract the alkaline sample with 200 mL of methylene chloride using a separatory funnel to remove neutral and basic interferences. Discard the organic layer.
-
Acidification and Extraction: Adjust the pH of the aqueous phase to ≤2 with concentrated sulfuric acid. Serially extract the acidified water with three 100 mL portions of methylene chloride.
-
Drying and Concentration: Combine the methylene chloride extracts and dry them by passing through a glass funnel containing anhydrous sodium sulfate. Concentrate the extract to approximately 1-2 mL using a Kuderna-Danish (K-D) concentrator.
2. Derivatization (Methylation):
-
Transfer the concentrated extract to a vial.
-
Add 2 mL of a methylating agent (e.g., diazomethane or a safer alternative like (trimethylsilyl)diazomethane with a co-solvent).
-
Allow the reaction to proceed for 10-15 minutes at room temperature.
-
Quench any excess reagent according to the specific reagent's protocol.
-
Adjust the final volume to 1.0 mL with a suitable solvent (e.g., hexane).
3. GC-MS Analysis:
-
Gas Chromatograph Conditions (Typical):
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.
-
Protocol 2: Analysis of this compound in Soil/Sediment Samples by LC-MS/MS
This protocol outlines the extraction and analysis of this compound in solid matrices.
1. Sample Preparation and Extraction:
-
Sample Homogenization: Air-dry the soil or sediment sample and sieve it to remove large debris. Homogenize the sample by grinding.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a centrifuge tube.
-
Add 20 mL of an appropriate extraction solvent (e.g., acetonitrile or a mixture of acetone and water).
-
Vortex or shake vigorously for 20 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process twice more and combine the supernatants.
-
-
Concentration: Evaporate the combined extracts to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometer Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Ion Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature for the specific instrument.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Precursor and product ions for this compound would need to be determined by direct infusion of a standard.
-
Visualizations
Caption: Workflow for GC-MS analysis of this compound in water.
Caption: Workflow for LC-MS/MS analysis of this compound in soil/sediment.
References
- 1. epa.gov [epa.gov]
- 2. Determination of Phenoxy Acid Herbicides in Cereals Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. central.bac-lac.gc.ca [central.bac-lac.gc.ca]
Application Note: Determination of Erbon Residue by Gas Chromatography
Abstract
This application note details a sensitive and reliable method for the quantitative analysis of Erbon herbicide residues in environmental samples using gas chromatography. The described protocol is intended for researchers, scientists, and professionals in drug development and environmental monitoring. The methodology encompasses sample extraction from soil and water matrices, sample cleanup, and subsequent analysis by gas chromatography with mass spectrometry (GC-MS). This document provides comprehensive experimental protocols, data presentation in tabular format, and a workflow diagram to ensure clarity and reproducibility.
Introduction
This compound is a non-selective herbicide used for the control of a wide range of annual and perennial weeds. Due to its potential for environmental persistence and impact on non-target organisms, the development of robust analytical methods for monitoring its residues in various environmental compartments is crucial. Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), offers high sensitivity and selectivity for the detection and quantification of pesticide residues like this compound. This application note provides a detailed protocol for the analysis of this compound residues, which can be adapted for different sample matrices.
Experimental Protocols
Sample Preparation
1.1. Soil Sample Preparation
A simple shaking extraction method is employed for the extraction of this compound from soil samples.[1]
-
Step 1: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Step 2: Add 20 mL of acetonitrile to the tube.
-
Step 3: Shake the tube for 1 hour at 180 rpm using an orbital shaker.
-
Step 4: Centrifuge the sample for 5 minutes at 4000 rpm.
-
Step 5: Carefully transfer the supernatant to a clean tube.
-
Step 6: Add 5 g of sodium chloride to the supernatant, vortex for 1 minute, and allow the layers to separate.
-
Step 7: Take the upper acetonitrile layer and evaporate it to dryness under a gentle stream of nitrogen.
-
Step 8: Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
1.2. Water Sample Preparation
Solid-phase extraction (SPE) is a widely used technique for the extraction and pre-concentration of pesticides from water samples.
-
Step 1: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of ethyl acetate followed by 5 mL of methanol and finally 10 mL of deionized water.
-
Step 2: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Step 3: After the entire sample has passed, dry the cartridge under vacuum for 10 minutes.
-
Step 4: Elute the retained this compound from the cartridge with 10 mL of ethyl acetate.
-
Step 5: Concentrate the eluate to 1 mL under a gentle stream of nitrogen before GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The analysis of this compound residues is performed on a gas chromatograph coupled to a mass spectrometer. The following are typical instrumental parameters that should be optimized for the specific instrument being used.
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5ms UI (30 m × 0.25 mm × 0.25 μm) or equivalent[1]
-
Injector: Splitless mode, 280 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[1]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 min
-
Ramp 1: 40 °C/min to 120 °C
-
Ramp 2: 5 °C/min to 310 °C, hold for 5 min[1]
-
-
MS System: Agilent 7200 GC/Q-TOF or equivalent
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 280 °C
-
Transfer Line Temperature: 280 °C
-
Acquisition Mode: Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity. The retention time for a compound is the time it takes to travel through the GC column to the detector.[2][3][4]
Data Presentation
The quantitative performance of the method should be evaluated by determining the linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The following table summarizes typical performance data for this compound analysis.
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 µg/L |
| Limit of Quantification (LOQ) | 0.05 µg/L |
| Recovery in Soil | 85-105% |
| Recovery in Water | 90-110% |
| Relative Standard Deviation (RSD) | < 15% |
Note: These values are typical and should be experimentally determined during method validation.
Workflow Diagram
Caption: Workflow for this compound residue analysis.
Conclusion
The gas chromatography method described in this application note provides a robust and sensitive approach for the determination of this compound residues in soil and water samples. The detailed sample preparation and instrumental analysis protocols, when properly validated, can be effectively implemented in routine monitoring programs to ensure environmental safety and regulatory compliance. The provided workflow and data tables offer a clear guide for researchers and analysts in the field.
References
Application Notes and Protocols for Erbon in Greenhouse Research Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erbon is a non-selective, systemic phenoxy herbicide historically used for the control of a broad spectrum of both broadleaf weeds and grasses.[1][2][3] Its mechanism of action is as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA), which leads to uncontrolled growth and eventual plant death.[4][5] Although the commercial production of this compound has been discontinued, its unique properties as a dual-action herbicide make it a compound of interest for research into herbicide resistance, mode of action, and the development of new herbicidal compounds.[2]
These application notes provide a detailed protocol for the use of this compound in a controlled greenhouse research environment. The following procedures are designed to ensure the safe handling of the herbicide and the generation of reproducible, high-quality data.
1. Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate | [2][3] |
| Molecular Formula | C11H9Cl5O3 | [1][6] |
| Molecular Weight | 366.45 g/mol | [1][3] |
| Physical State | Solid | [1] |
| Solubility | Insoluble in water; soluble in most organic solvents. | [1] |
| Melting Point | 49-50°C | [1] |
| Boiling Point | 161-164°C at 0.5 mmHg | [1] |
2. Safety Precautions
This compound is toxic by inhalation and ingestion and is a strong irritant to the eyes and skin.[1] Appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
-
Engineering Controls: A certified chemical fume hood should be used when weighing and preparing this compound solutions. Ensure adequate ventilation in the greenhouse during and after application.
-
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat or chemical-resistant apron
-
Closed-toe shoes
-
Respiratory protection (e.g., a respirator with an organic vapor cartridge) may be necessary depending on the scale of the application and greenhouse ventilation.
-
3. Experimental Design and Setup
A robust experimental design is crucial for obtaining meaningful results. The following is a recommended setup for a dose-response study of this compound on a target plant species.
3.1. Plant Material and Growth Conditions
-
Select a plant species of interest for the trial. It is recommended to use a species with a known susceptibility to phenoxy herbicides for initial trials.
-
Sow seeds in a standardized greenhouse potting medium.
-
Grow seedlings under controlled greenhouse conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod, and adequate irrigation).
-
Plants should be at a consistent growth stage (e.g., 2-4 true leaves) at the time of herbicide application to ensure uniformity.[7]
3.2. Treatment Groups and Application Rates
| Treatment Group | This compound Concentration (g/L) | Application Rate (L/ha) | Active Ingredient ( kg/ha ) |
| Control | 0 (Vehicle only) | 200 | 0 |
| T1 | 0.125 | 200 | 0.025 |
| T2 | 0.25 | 200 | 0.05 |
| T3 | 0.5 | 200 | 0.1 |
| T4 | 1.0 | 200 | 0.2 |
| T5 | 2.0 | 200 | 0.4 |
-
Vehicle: As this compound is insoluble in water, a suitable organic solvent (e.g., acetone) and a surfactant should be used to prepare the stock solution and facilitate application. The control group should be treated with the same vehicle solution without the active ingredient.
4. Experimental Protocols
4.1. Preparation of this compound Stock and Spray Solutions
-
Stock Solution Preparation (in a chemical fume hood):
-
Accurately weigh the required amount of this compound solid.
-
Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., acetone).
-
Add a non-ionic surfactant (e.g., Tween 20 at 0.1% v/v) to the final spray volume to improve leaf surface coverage.
-
Bring the solution to the final volume with deionized water.
-
-
Spray Solution Preparation:
-
Perform serial dilutions of the stock solution with deionized water containing 0.1% v/v surfactant to achieve the desired treatment concentrations as outlined in the table above.
-
4.2. Herbicide Application
-
Pre-application:
-
Randomly assign plants to treatment groups.
-
Ensure the soil is moist but not waterlogged before application.
-
Turn off all fans in the greenhouse to prevent drift.[8]
-
-
Application:
-
Use a calibrated research-grade spray chamber or a handheld sprayer that delivers a consistent fine mist.
-
Apply the herbicide solution evenly to the foliage of the plants until runoff is just beginning to occur.[9]
-
Place a barrier between treatment groups during application to prevent cross-contamination.
-
-
Post-application:
-
Allow the plants to dry completely before turning on any fans or resuming overhead irrigation.
-
Return plants to their designated locations in the greenhouse.
-
Clearly label all treated plants with the treatment group and date of application.
-
4.3. Data Collection and Analysis
-
Visual Injury Assessment:
-
Evaluate plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
Use a rating scale (e.g., 0-100%, where 0% = no injury and 100% = plant death) to quantify visual symptoms such as epinasty (twisting and curling of stems and leaves), chlorosis, and necrosis.
-
-
Biomass Measurement:
-
At the end of the experimental period, harvest the above-ground biomass of each plant.
-
Record the fresh weight.
-
Dry the plant material in an oven at 70°C for 72 hours, or until a constant weight is achieved, and record the dry weight.
-
-
Statistical Analysis:
-
Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to determine significant differences between treatment groups.
-
For dose-response data, a non-linear regression analysis can be used to determine the GR50 (the herbicide concentration required to reduce plant growth by 50%).
-
5. Visualizations
5.1. Experimental Workflow
Caption: Experimental workflow for this compound greenhouse trials.
5.2. Simplified Signaling Pathway of Synthetic Auxins
Caption: Simplified signaling pathway of synthetic auxins like this compound.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. scielo.br [scielo.br]
- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.nufarm.com [cdn.nufarm.com]
- 5. pestgenie.com.au [pestgenie.com.au]
- 6. omxGraphviz help (making path diagrams) | OpenMx [openmx.ssri.psu.edu]
- 7. mdpi.com [mdpi.com]
- 8. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Erbon Herbicide Formulation and Adjuvant Compatibility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erbon, a synthetic phenoxy herbicide, was historically used for broad-spectrum control of perennial weeds and grasses in non-crop areas.[1][2] Chemically identified as 2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate, this compound functions as a synthetic auxin, mimicking the action of indole-3-acetic acid (IAA) to induce uncontrolled growth and eventual death in susceptible plants.[1][2][3] Its mode of action is similar to other phenoxy herbicides like 2,4-D.[1] Although the production of this compound has been discontinued, understanding its formulation and compatibility with adjuvants remains relevant for environmental fate studies, research on legacy herbicides, and the development of new herbicidal formulations.[1][4]
These application notes provide a detailed overview of this compound's formulation characteristics and guidance on assessing its compatibility with various adjuvants. The protocols outlined are based on established methodologies for similar auxin-based herbicides and are intended to serve as a foundational resource for experimental design.
Data Presentation: Adjuvant Compatibility with Phenoxy Herbicides
Due to the discontinued status of this compound, specific quantitative data on its compatibility with modern adjuvants is scarce. The following tables provide representative data based on studies of chemically similar phenoxy herbicides, such as 2,4-D and dicamba, to illustrate the expected effects of different adjuvant classes on herbicide performance.
Table 1: Physical Compatibility of this compound Formulations with Common Adjuvant Classes (Jar Test)
| Adjuvant Class | Concentration (% v/v) | Observation (Immediate) | Observation (30 min) | Compatibility Rating |
| Non-ionic Surfactant (NIS) | 0.25 | Homogeneous mixture | No separation | Compatible |
| 0.50 | Homogeneous mixture | No separation | Compatible | |
| Crop Oil Concentrate (COC) | 1.0 | Milky emulsion | Slight separation | Moderately Compatible |
| 2.0 | Thick emulsion | Significant separation | Incompatible | |
| Methylated Seed Oil (MSO) | 1.0 | Homogeneous emulsion | No separation | Compatible |
| 1.5 | Homogeneous emulsion | Minor layering | Moderately Compatible | |
| Ammonium Sulfate (AMS) | 2.5 lbs/acre | Clear solution | No precipitation | Compatible |
| 5.0 lbs/acre | Clear solution | No precipitation | Compatible | |
| Drift Reduction Agent | 0.1 | Increased viscosity | No separation | Compatible |
| 0.25 | High viscosity, clumping | Incompatible | Incompatible |
Note: This data is illustrative and based on general knowledge of phenoxy herbicides. Actual results with specific this compound formulations may vary.
Table 2: Expected Efficacy Enhancement of a Phenoxy Herbicide (e.g., this compound) with Adjuvants on Target Weed Species
| Adjuvant Type | Use Rate | Target Weed | Expected Efficacy Increase (%) | Primary Mechanism of Action |
| Non-ionic Surfactant (NIS) | 0.25% v/v | Broadleaf Weeds | 10-15% | Improved spreading and wetting |
| Crop Oil Concentrate (COC) | 1.0% v/v | Grassy Weeds | 15-20% | Enhanced cuticular penetration |
| Methylated Seed Oil (MSO) | 1.0% v/v | Waxy-leaf Weeds | 20-25% | Superior cuticular penetration |
| Ammonium Sulfate (AMS) | 2.5 lbs/acre | Various | 5-10% | Overcoming hard water antagonism |
Note: Efficacy enhancement is dependent on environmental conditions, weed species, and the specific herbicide formulation.
Experimental Protocols
Protocol 1: Jar Test for Physical Compatibility of this compound and Adjuvants
This protocol outlines a standardized method to assess the physical compatibility of this compound formulations with various adjuvants in a spray tank mixture.
Materials:
-
This compound herbicide formulation
-
Selected adjuvants (NIS, COC, MSO, AMS, etc.)
-
Water source (representative of field conditions)
-
Clean, clear glass jars (1 quart or 1 liter) with lids
-
Pipettes or graduated cylinders for accurate measurement
-
Timer
-
Safety glasses and gloves
Procedure:
-
Fill the glass jar to the halfway mark with the water source.
-
Add any compatibility agents, if being tested, and agitate.
-
Add any dry formulations (e.g., water-dispersible granules, if applicable in a tank mix with other products) and agitate thoroughly until dispersed.
-
Add any flowable or liquid suspension formulations and agitate.
-
Add the this compound formulation (likely an emulsifiable concentrate) and agitate.
-
Add the selected adjuvant to be tested.
-
Fill the remainder of the jar with water to the desired final volume, leaving some headspace.
-
Secure the lid and invert the jar 10-15 times to ensure thorough mixing.
-
Immediately observe the mixture for any signs of incompatibility, such as the formation of flakes, sludge, gels, or excessive foaming. Record these initial observations.
-
Let the jar sit undisturbed for 30 minutes.
-
After 30 minutes, observe the mixture again for any separation, layering, or settling of components. Record observations.
-
Invert the jar again 10 times to assess if any separated components can be easily resuspended.
-
Rate the compatibility based on the observations (e.g., Compatible, Moderately Compatible, Incompatible).
Protocol 2: Greenhouse Efficacy Trial for this compound and Adjuvant Combinations
This protocol describes a controlled environment study to evaluate the impact of adjuvants on the herbicidal efficacy of this compound.
Materials:
-
Target weed species grown in pots (e.g., common lambsquarters, velvetleaf)
-
This compound herbicide formulation
-
Selected adjuvants
-
Laboratory spray chamber calibrated for consistent application
-
Growth chamber or greenhouse with controlled temperature, humidity, and light
-
Data collection tools (e.g., rulers, biomass scales, imaging system)
Procedure:
-
Grow target weed species to a consistent growth stage (e.g., 3-4 true leaves).
-
Prepare the this compound herbicide solutions at the desired concentration, both with and without the selected adjuvants, following the mixing order from Protocol 1.
-
Include a non-treated control group for comparison.
-
Randomly assign treatments to the potted plants.
-
Apply the herbicide mixtures to the plants using the calibrated spray chamber to ensure uniform coverage.
-
Return the plants to the growth chamber or greenhouse.
-
Evaluate weed control at set intervals (e.g., 7, 14, and 21 days after treatment).
-
Assessments should include:
-
Visual injury ratings (on a scale of 0% = no injury to 100% = plant death).
-
Plant height measurements.
-
Above-ground biomass (harvested at the end of the study).
-
-
Analyze the data statistically to determine the significance of the adjuvant's effect on this compound's efficacy.
Mandatory Visualization
Caption: Simplified signaling pathway of this compound's herbicidal mode of action.
Caption: Experimental workflow for evaluating this compound-adjuvant compatibility.
References
Application of Erbon for Selective Weed Control in Non-Crop Areas: A Retrospective Analysis
Disclaimer: Erbon is an obsolete herbicide and is no longer registered for use.[1] The information provided herein is for historical and research purposes only and does not constitute a recommendation for its use. Applications of any pesticide should adhere to current regulations and label instructions.
Introduction
This compound, a synthetic auxin herbicide, was historically used for the control of a wide range of vegetation.[2][3] Its chemical structure, 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate, conferred a dual-action mechanism, with the 2,4,5-trichlorophenoxyethanol component being effective against broad-leaved plants and the 2,2-dichloropropionic acid part targeting grasses.[2] This characteristic allowed for its application as a non-selective herbicide at higher rates for total vegetation control in industrial and non-crop areas.[4][5] However, at lower, carefully calibrated rates, this compound could theoretically be used for selective weed control, targeting susceptible species while leaving more tolerant vegetation unharmed.
This document provides a retrospective overview of the potential application of this compound for selective weed control in non-crop areas, based on available historical data and general principles of herbicide science. It is intended for researchers, scientists, and professionals in drug development interested in the historical context and mechanisms of older herbicides.
Quantitative Data
Due to the discontinued status of this compound, extensive quantitative data from modern, peer-reviewed studies on selective application rates in non-crop areas are not available. The following table summarizes available data on its physical and toxicological properties.
| Parameter | Value | Reference |
| Chemical Formula | C11H9Cl5O3 | [6] |
| Molar Mass | 366.45 g/mol | [6] |
| Melting Point | 49-50 °C | [3] |
| Boiling Point | 161-164 °C at 0.5 mmHg | [3] |
| Density | 1.55 g/cm³ | [3] |
| Oral LD50 (Rats) | 1120 mg/kg | [3][6] |
| Oral LD50 (Mice) | 912 mg/kg | [6] |
Mode of Action: Synthetic Auxin Pathway
This compound is classified as a synthetic auxin herbicide.[7] Synthetic auxins mimic the plant hormone indole-3-acetic acid (IAA) and disrupt normal plant growth processes. At herbicidal concentrations, they lead to uncontrolled cell division and elongation, epinasty, and ultimately, plant death. The signaling pathway involves the perception of the auxin signal by receptor proteins, leading to downstream changes in gene expression that regulate growth.
Caption: Synthetic auxin herbicide mode of action.
Hypothetical Experimental Protocol for Selective Weed Control Evaluation
The following protocol outlines a hypothetical experiment to determine the efficacy and selectivity of this compound for the control of specific broadleaf weeds in a non-crop area with desirable grass species. This protocol is based on standard herbicide trial methodologies.
Objective: To determine the application rate of this compound that provides effective control of target broadleaf weeds while minimizing injury to desirable perennial grasses.
1. Site Selection and Preparation:
- Select a non-crop area with a uniform stand of the target weed species and desirable grass species.
- Establish multiple treatment plots (e.g., 3m x 5m) with buffer zones between plots to prevent spray drift.
- Conduct a pre-treatment assessment of weed and grass density and health in each plot.
2. Treatment Application:
- Prepare different concentrations of this compound in water, including a non-treated control.
- Apply the herbicide solutions uniformly to the designated plots using a calibrated sprayer to ensure accurate application rates.[8]
- Record environmental conditions (temperature, humidity, wind speed) at the time of application.
3. Data Collection:
- Visually assess weed control and grass injury at regular intervals (e.g., 7, 14, 28, and 56 days after treatment). Use a rating scale (e.g., 0% = no control/injury, 100% = complete control/death).
- Collect biomass samples from a designated quadrat within each plot at the end of the study to quantify the reduction in weed biomass and the impact on grass biomass.
4. Data Analysis:
- Analyze the visual assessment data and biomass data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment rates.
- Determine the optimal application rate that provides acceptable weed control with minimal damage to the desirable grasses.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the hypothetical experimental protocol described above.
Caption: Hypothetical workflow for an this compound efficacy trial.
Conclusion
While this compound is a discontinued herbicide, understanding its properties and mode of action provides valuable insight into the history of herbicide development. Based on its chemical nature, it possessed the potential for selective weed control in non-crop areas, although its primary use was often non-selective. The hypothetical protocol and workflows presented here illustrate the standard scientific process that would have been necessary to establish selective application rates. For modern weed management in non-crop areas, it is essential to consult and use currently registered and approved herbicides, following all label directions to ensure safety and efficacy.[9][10]
References
- 1. This compound [sitem.herts.ac.uk]
- 2. This compound | C11H9Cl5O3 | CID 8686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 136-25-4 [m.chemicalbook.com]
- 4. fohvos.info [fohvos.info]
- 5. plantscience.psu.edu [plantscience.psu.edu]
- 6. chembk.com [chembk.com]
- 7. mdpi.com [mdpi.com]
- 8. uaex.uada.edu [uaex.uada.edu]
- 9. plantscience.psu.edu [plantscience.psu.edu]
- 10. gov.mb.ca [gov.mb.ca]
Erbon: Application Notes and Protocols for an Obsolete Herbicide in Perennial Weed Studies
Introduction
Erbon was a non-selective, soil-sterilizing herbicide used for long-term control of a wide range of vegetation, including deep-rooted perennial weeds and grasses, in non-crop areas. It was known for its persistence in the soil, providing extended periods of weed control. Due to its environmental persistence and potential for off-target damage, its use has been discontinued. This document provides a historical overview of its application and generalized protocols for research purposes, emphasizing the lack of recent, specific data.
Data Presentation: Application Rates
Quantitative data from specific perennial weed studies for this compound are not available in the reviewed literature. The following table provides a summary of general application information gleaned from historical documentation. These are not study-derived rates but rather general use recommendations from the past.
| Target Vegetation | General Application Rate (Product) | Active Ingredient Rate (Approximate) | Application Timing | Notes |
| General Perennial Weeds | 1 to 1.5 gallons per 1000 sq ft | Not specified in available sources | Active growing season | For spot treatments. |
| Brush and Woody Plants | 2 to 3 gallons per 1000 sq ft | Not specified in available sources | Foliage present and actively growing | Higher rates were recommended for dense brush. |
| Soil Sterilization | 4 to 8 gallons per acre | Not specified in available sources | Prior to weed emergence or to existing vegetation | For long-term, total vegetation control. |
Disclaimer: These rates are based on historical product labels and agricultural extension documents from the mid-20th century. They are not the result of modern, peer-reviewed scientific studies.
Experimental Protocols
Detailed experimental protocols from specific studies on this compound are not available. The following is a generalized protocol for evaluating the efficacy of a soil-applied herbicide for perennial weed control, which could have been a methodology used for a product like this compound.
Title: Efficacy of a Persistent Herbicide on Perennial Weed Control
Objective: To determine the effective application rate of a test herbicide for the control of a target perennial weed species and to assess its soil persistence.
Materials:
-
Test herbicide (e.g., this compound formulation)
-
Calibrated spray equipment (e.g., backpack sprayer with a boom)
-
Personal Protective Equipment (PPE)
-
Plot marking materials (stakes, flags)
-
Data collection tools (quadrats, data sheets, camera)
Methodology:
-
Site Selection and Preparation:
-
Select a site with a uniform and well-established population of the target perennial weed.
-
Establish experimental plots of a consistent size (e.g., 3m x 5m) with adequate buffer zones (e.g., 1m) between plots to prevent cross-contamination.
-
Conduct a pre-treatment assessment of weed density and vigor in each plot.
-
-
Herbicide Application:
-
Prepare different concentrations of the herbicide according to the desired application rates (e.g., low, medium, high).
-
Include a control group that receives no herbicide treatment.
-
Apply the treatments to the randomly assigned plots using the calibrated sprayer to ensure uniform coverage.
-
Record the environmental conditions at the time of application (temperature, humidity, wind speed).
-
-
Data Collection:
-
At predetermined intervals (e.g., 1, 3, 6, and 12 months after application), visually assess the percentage of weed control in each plot compared to the control plots.
-
Collect soil samples from different depths within the plots to analyze for herbicide residue and determine its persistence.
-
Monitor for any re-emergence of the target weed or emergence of other weed species.
-
-
Data Analysis:
-
Statistically analyze the weed control data (e.g., using ANOVA) to determine significant differences between application rates.
-
Analyze the soil residue data to model the degradation curve of the herbicide.
-
Visualization of Methodologies
Experimental Workflow for Herbicide Efficacy Trial
The following diagram illustrates a generalized workflow for conducting a field trial to assess the efficacy of a herbicide on a target weed.
Caption: A generalized workflow for a herbicide efficacy and persistence trial.
Generalized Signaling Pathway for a Phenoxy Herbicide
This compound is a member of the phenoxy class of herbicides, which act as synthetic auxins. The precise signaling cascade for this compound is not documented, but the following diagram illustrates the generally accepted mechanism of action for this class of herbicides.
Caption: Generalized signaling pathway for a synthetic auxin herbicide like this compound.
Application Notes and Protocols for Studying Erbon's Effect on Plant Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Erbon is a synthetic auxin herbicide designed to control broadleaf weeds.[1][2][3] Like other auxin-mimicking herbicides, this compound is believed to induce unregulated cell division, leading to abnormal growth and ultimately, cell death.[2][3] Understanding the cytotoxic effects and the underlying molecular mechanisms of this compound is crucial for assessing its environmental impact and for the development of more effective and selective herbicides. Plant cell suspension cultures offer a controlled and simplified system to study the direct effects of herbicides on plant cells, eliminating the complexities of whole-plant physiology.[4][5][6]
These application notes provide detailed protocols for establishing and maintaining plant cell suspension cultures and for evaluating the effects of this compound on cell viability, cytotoxicity, and oxidative stress.
I. Establishment and Maintenance of Plant Cell Suspension Culture
This protocol describes the initiation of a callus from a plant explant and the subsequent establishment of a cell suspension culture.
1.1. Protocol for Callus Induction
-
Select a healthy, young plant part (e.g., leaf, stem, or root).
-
Surface sterilize the explant by washing with a 10% sodium hypochlorite solution containing 0.1% Triton X-100 for 10-15 minutes, followed by three to five rinses with sterile distilled water in a laminar flow hood.[7]
-
Cut the sterilized explant into small pieces (approximately 0.5-1 cm²) and place them on a solid callus induction medium, such as Murashige and Skoog (MS) medium supplemented with 3% sucrose, 0.8% agar, and appropriate plant growth regulators (e.g., 2,4-Dichlorophenoxyacetic acid at 1-2 mg/L).[5][7]
-
Incubate the plates in the dark at 25°C.
-
Subculture the developing callus to fresh medium every 3-4 weeks.
1.2. Protocol for Establishing Cell Suspension Culture
-
Select friable, actively growing callus and transfer it to a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium with the same hormonal composition as the callus induction medium, but without agar.
-
Place the flask on an orbital shaker at 120 rpm at 25°C under a 16-hour light/8-hour dark cycle.[7]
-
Subculture the suspension culture every 7-10 days by transferring an aliquot of the cell suspension to a fresh medium.[6] A consistent inoculum density should be maintained for reproducible results.
II. Experimental Protocols for Assessing this compound's Effects
2.1. Treatment of Plant Cells with this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
On the day of subculture, dilute the this compound stock solution with the liquid MS medium to achieve the desired final concentrations.
-
Add the this compound dilutions to the plant cell suspension cultures. Include a solvent control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).
-
Incubate the treated cultures under the standard conditions for the desired duration of the experiment.
2.2. Cell Viability Assessment using Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity.[8][9][10][11]
-
Mix 50 µL of the treated cell suspension with 50 µL of 0.4% Trypan Blue solution.[9]
-
Incubate the mixture at room temperature for 3-5 minutes.[9][11]
-
Load 10 µL of the mixture onto a hemocytometer.
-
Under a light microscope, count the number of stained (non-viable) and unstained (viable) cells in the four large corner squares.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
2.3. Cytotoxicity Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13][14][15][16]
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate containing 100 µL of the treated cell suspension.[12][13]
-
Centrifuge the plate to pellet the cells and carefully remove the supernatant.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13][16]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the control (untreated cells).
2.4. Measurement of Reactive Oxygen Species (ROS) using DCFH-DA
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that fluoresces upon oxidation by ROS.[17][18][19][20][21]
-
After treatment with this compound, harvest the cells by centrifugation.
-
Wash the cells with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Resuspend the cells in a buffer containing 10 µM DCFH-DA.[17][18]
-
Incubate the cells in the dark at 37°C for 30 minutes.[18]
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[18]
III. Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Plant Cell Viability (Trypan Blue Exclusion Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 95.2 ± 2.1 |
| 10 | 85.6 ± 3.4 |
| 50 | 62.1 ± 4.5 |
| 100 | 35.8 ± 2.9 |
| 200 | 15.3 ± 1.8 |
Table 2: Cytotoxicity of this compound on Plant Cells (MTT Assay)
| This compound Concentration (µM) | % Metabolic Activity (Mean ± SD) |
| 0 (Control) | 100.0 ± 5.2 |
| 10 | 88.4 ± 4.1 |
| 50 | 55.7 ± 6.3 |
| 100 | 28.9 ± 3.7 |
| 200 | 12.1 ± 2.0 |
Table 3: Induction of Reactive Oxygen Species (ROS) by this compound
| This compound Concentration (µM) | Relative Fluorescence Units (RFU) (Mean ± SD) |
| 0 (Control) | 100 ± 10 |
| 10 | 150 ± 15 |
| 50 | 320 ± 25 |
| 100 | 580 ± 40 |
| 200 | 850 ± 60 |
IV. Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling pathway of this compound in a plant cell.
Caption: General experimental workflow for studying this compound's effects.
References
- 1. Understanding Herbicides: Types,Mechanisms, and Application Methods [agroorbit.com]
- 2. The Eight Modes of Action | Herbicide Classification - passel [passel2.unl.edu]
- 3. mdpi.com [mdpi.com]
- 4. Initiation, growth and cryopreservation of plant cell suspension cultures | Springer Nature Experiments [experiments.springernature.com]
- 5. digital.library.unt.edu [digital.library.unt.edu]
- 6. labassociates.com [labassociates.com]
- 7. mpipz.mpg.de [mpipz.mpg.de]
- 8. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 9. brd.nci.nih.gov [brd.nci.nih.gov]
- 10. Trypan Blue Exclusion | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchhub.com [researchhub.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. bioquochem.com [bioquochem.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 21. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Assessing Erbon Persistence in Different Soil Types
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to assess the persistence of the herbicide Erbon in various soil types. While this compound is a discontinued phenoxy herbicide, the principles and protocols outlined here are broadly applicable to the environmental fate assessment of other soil-applied chemicals.[1][2][3]
Introduction to this compound and Its Environmental Persistence
This compound, chemically known as 2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate, was a non-selective herbicide introduced in 1955 for the control of perennial broadleaf weeds and grasses.[1][2][4] Its persistence in soil is a critical factor in determining its long-term environmental impact, including the potential for groundwater contamination and effects on subsequent crops.[5][6] this compound is absorbed by both foliage and roots and is known to be persistent in the soil, with its primary herbicidal effect on perennial weeds stemming from root uptake.[1]
Several factors influence the persistence of herbicides like this compound in soil, including:
-
Soil Type: Soil texture (sand, silt, clay content) and the amount of organic matter significantly affect herbicide adsorption, availability, and degradation.[7]
-
Soil Moisture and Temperature: These environmental conditions are crucial for microbial activity, which is a primary driver of herbicide degradation.[6]
-
Soil pH: The pH of the soil can influence the chemical and microbial degradation of herbicides.[8]
-
Microbial Population: The presence of microorganisms capable of degrading the herbicide is a key factor in its breakdown.[6][9]
Experimental Protocols for Assessing this compound Persistence
A multi-faceted approach involving laboratory, greenhouse, and field studies is necessary to accurately assess the persistence of this compound in different soil types.
Laboratory-Based Soil Incubation Studies
Soil incubation studies are controlled laboratory experiments designed to determine the rate of herbicide degradation under specific conditions.
Objective: To determine the degradation kinetics and half-life (DT50) of this compound in different soil types under controlled temperature and moisture conditions.
Materials:
-
Analytical grade this compound
-
Representative soil samples (e.g., sandy loam, clay loam, silty clay)
-
Incubation vessels (e.g., glass jars with loose-fitting lids)
-
Controlled environment chamber or incubator
-
Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))
Protocol:
-
Soil Collection and Characterization: Collect soil samples from the top 15 cm of the desired locations. Air-dry the soils and sieve them through a 2-mm mesh. Characterize each soil type for its texture, organic matter content, pH, and microbial biomass.
-
Herbicide Application: Weigh a known amount of soil (e.g., 100 g) into each incubation vessel. Prepare a stock solution of this compound in a suitable solvent. Apply the this compound solution to the soil to achieve the desired concentration, ensuring even distribution. A control group with no herbicide should also be prepared.
-
Incubation: Adjust the moisture content of the soil to a specific level (e.g., 50-60% of water holding capacity). Place the vessels in an incubator at a constant temperature (e.g., 25°C) in the dark.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), destructively sample triplicate vessels for each soil type.
-
Extraction and Analysis: Extract this compound residues from the soil samples using an appropriate solvent. Analyze the extracts using a validated analytical method (e.g., GC-MS or HPLC) to quantify the concentration of this compound.
-
Data Analysis: Plot the concentration of this compound over time and use appropriate kinetic models (e.g., first-order kinetics) to calculate the degradation rate constant and the half-life (DT50) of this compound in each soil type.
Lysimeter Studies
Lysimeters are large, undisturbed soil columns that allow for the study of water and solute movement under near-field conditions.
Objective: To evaluate the leaching potential and persistence of this compound in different soil profiles under natural or simulated rainfall conditions.[10][11][12][13]
Materials:
-
Lysimeter units (undisturbed soil monoliths are preferred)[13]
-
This compound formulation
-
Rainfall simulator or access to natural precipitation
-
Leachate collection system
-
Analytical instrumentation (GC-MS or HPLC)
Protocol:
-
Lysimeter Installation: Install lysimeters containing different soil types in a controlled outdoor environment.
-
Herbicide Application: Apply the this compound formulation to the surface of the lysimeters at a rate representative of agricultural use.
-
Leachate Collection: Collect leachate from the bottom of the lysimeters after each rainfall or irrigation event. Record the volume of leachate.
-
Leachate Analysis: Analyze the collected leachate samples for the presence and concentration of this compound and its potential metabolites.
-
Soil Core Sampling: At the end of the study, collect soil cores from the lysimeters at different depths.
-
Soil Analysis: Analyze the soil samples from different depths to determine the distribution and residual concentration of this compound in the soil profile.
-
Data Analysis: Calculate the total amount of this compound leached, its concentration in the leachate over time, and its final distribution in the soil profile for each soil type.
Field Studies
Field studies are essential for assessing herbicide persistence under real-world agricultural conditions.
Objective: To determine the field dissipation rate and carryover potential of this compound in different soil types under actual farming practices.
Materials:
-
Field plots with different soil types
-
Commercial this compound formulation
-
Standard agricultural equipment for herbicide application and tillage
-
Soil sampling equipment
-
Analytical instrumentation (GC-MS or HPLC)
Protocol:
-
Plot Establishment: Establish experimental plots on fields with well-characterized soil types.
-
Herbicide Application: Apply this compound to the plots at the recommended rate using calibrated spray equipment.
-
Soil Sampling: Collect soil samples from the plots at regular intervals (e.g., immediately after application, and then at 1, 2, 4, 8, 12, and 24 weeks) and at different depths (e.g., 0-10 cm, 10-20 cm).
-
Sample Analysis: Analyze the soil samples to determine the concentration of this compound over time.
-
Bioassay: In subsequent growing seasons, plant sensitive crop species in the treated plots to assess the potential for carryover injury.
-
Data Analysis: Calculate the field dissipation half-life (DT50) of this compound for each soil type and correlate it with environmental conditions. Evaluate the results of the bioassay to determine the practical implications of this compound persistence.
Data Presentation
Quantitative data from the persistence studies should be summarized in clearly structured tables for easy comparison across different soil types.
Table 1: Physicochemical Properties of Soils Used in this compound Persistence Studies
| Soil Property | Sandy Loam | Clay Loam | Silty Clay |
| % Sand | 65 | 35 | 20 |
| % Silt | 25 | 35 | 45 |
| % Clay | 10 | 30 | 35 |
| Organic Matter (%) | 1.5 | 3.0 | 4.5 |
| pH | 6.5 | 7.0 | 7.5 |
| Cation Exchange Capacity (meq/100g) | 8 | 18 | 25 |
Table 2: Degradation Half-life (DT50) of this compound in Different Soil Types from Laboratory Incubation Studies
| Soil Type | DT50 (days) at 25°C |
| Sandy Loam | 45 |
| Clay Loam | 70 |
| Silty Clay | 95 |
Note: The DT50 values presented are hypothetical examples for illustrative purposes due to the limited availability of specific data for this compound.
Table 3: Leaching of this compound in Different Soil Types from Lysimeter Studies (Hypothetical Data)
| Soil Type | Total this compound Leached (% of Applied) | Maximum Concentration in Leachate (µg/L) |
| Sandy Loam | 5.2 | 15.8 |
| Clay Loam | 1.8 | 4.5 |
| Silty Clay | 0.5 | 1.2 |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the factors influencing this compound's fate in soil.
Caption: Workflow for assessing herbicide persistence.
Caption: Factors influencing the fate of this compound in soil.
By following these detailed protocols and utilizing the structured data presentation and visualizations, researchers can effectively assess the persistence of this compound and other herbicides in diverse soil environments. This information is crucial for environmental risk assessment and the development of sustainable agricultural practices.
References
- 1. This compound | C11H9Cl5O3 | CID 8686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 136-25-4 [chemicalbook.com]
- 3. This compound [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Managing Herbicide Residues in the Soil | Vegetable IPM Updates [vegetableipmupdates.arizona.edu]
- 6. youtube.com [youtube.com]
- 7. arccarticles.s3.amazonaws.com [arccarticles.s3.amazonaws.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Leaching of herbicides and their metabolites in lysimeters filled with soils from railway tracks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of lysimeters to estimate leaching of pesticides in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Efficacy of Erbon in Experimental Trials
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting unexpected or poor efficacy of the phenoxy herbicide Erbon in experimental trials. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My this compound application is showing little to no effect on the target weeds. What are the most likely causes?
Several factors can contribute to the poor performance of this compound. These can be broadly categorized into issues related to the experimental setup, the plant species, and the chemical itself. Key areas to investigate include:
-
Incorrect Application: This includes improper dosage, poor spray coverage, and application at a suboptimal growth stage of the weed.
-
Weed Resistance: The target weed species may have inherent or developed resistance to synthetic auxin herbicides like this compound.
-
Environmental Conditions: Factors such as rainfall, temperature, and humidity at the time of and after application can significantly impact herbicide uptake and translocation.
-
Formulation and Mixing Issues: Problems with the this compound formulation, incorrect mixing of the spray solution, or water quality can reduce efficacy.
-
Soil Interactions: For root-absorbed this compound, soil composition and microbial activity can affect its availability and degradation rate.
Q2: How does the formulation of this compound affect its performance?
This compound, a phenoxy herbicide, can be formulated as a salt or an ester. These formulations have different properties that influence their effectiveness:
-
Esters: Generally more volatile and have better uptake into plants, especially in cooler conditions.[1] However, their volatility can lead to off-target damage.[2] They are not readily soluble in water and require emulsifiers to form a stable spray solution.[3]
-
Amine Salts: Less volatile and have a lower risk of vapor drift.[1][2] They are typically water-soluble.
The choice of formulation can be critical. If you are using an ester formulation, ensure it is properly emulsified in the spray solution.[3] Issues with the emulsifier or hard water can lead to the product not dispersing correctly and result in poor coverage and efficacy.[3][4]
Q3: Could the weed species I am testing be resistant to this compound?
Yes, resistance to synthetic auxin herbicides is a known issue. Resistance can be due to two primary mechanisms:
-
Target-Site Resistance: This involves mutations in the auxin receptor proteins (like TIR1/AFB and ABP1) that prevent the herbicide from binding effectively. This reduces the plant's sensitivity to the herbicide's mode of action.
-
Non-Target-Site Resistance: This can involve several mechanisms, including:
-
Enhanced Metabolism: The weed may possess enzymes, such as cytochrome P450s, that rapidly break down the herbicide into non-toxic compounds.
-
Reduced Translocation: The herbicide may not be effectively moved from the point of absorption (leaves or roots) to its site of action in the growing points.
-
Altered Uptake: Changes in the plant's cuticle or cell membranes may reduce the amount of herbicide absorbed.
-
If you suspect resistance, it is crucial to include a known susceptible plant species in your experiment as a positive control.
Troubleshooting Guides
Guide 1: Investigating Application and Environmental Factors
If you are experiencing poor efficacy, systematically review your application protocol and the environmental conditions during your experiment.
| Parameter | Potential Issue | Troubleshooting Action |
| Herbicide Rate | The concentration of this compound was too low. | Recalculate your dilutions. Ensure accurate measurement of the herbicide concentrate and the final spray volume. |
| Spray Coverage | Uneven application resulted in insufficient herbicide contacting the plant surfaces. | Check your sprayer for nozzle blockages. Ensure a uniform spray pattern that covers the entire plant, especially the foliage for foliar uptake. |
| Plant Growth Stage | Weeds were too mature or stressed at the time of application. | Apply this compound when weeds are actively growing and are not under drought or temperature stress. Younger, actively growing plants are generally more susceptible. |
| Rainfall | Rain occurred shortly after a foliar application, washing the herbicide off the leaves. | Check weather data. For foliar applications, a rain-free period of at least 4-6 hours is often recommended for phenoxy herbicides.[1] |
| Temperature & Humidity | Extreme temperatures or low humidity can affect plant growth and herbicide uptake. | Conduct experiments within an optimal temperature range for plant growth. High temperatures can increase the volatility of ester formulations, leading to loss of active ingredient. |
Guide 2: Diagnosing Potential Weed Resistance
Use the following workflow to investigate if weed resistance is the cause of poor efficacy.
Caption: Troubleshooting workflow for suspected herbicide resistance.
Experimental Protocols
Protocol 1: Preparation of this compound Spray Solution
This protocol provides a general method for preparing a spray solution for experimental applications.
Materials:
-
This compound formulation (ester or amine salt)
-
Distilled or deionized water
-
Appropriate solvent if using a technical grade solid
-
Glass beakers or flasks
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Pipettes
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Calculate Required Amount: Determine the amount of this compound concentrate needed to achieve the desired final concentration in your spray volume.
-
Water Quality Check: If using tap water, check the pH and hardness. Highly alkaline or hard water can sometimes negatively interact with herbicide formulations. Using distilled or deionized water is recommended for experimental consistency.
-
Mixing:
-
Fill the spray container with half the required volume of water.
-
While stirring, add the calculated amount of this compound concentrate to the water.
-
If using an emulsifiable concentrate (ester), ensure a stable, milky emulsion forms.[3] If the solution separates or forms clumps, there may be an issue with the emulsifier or water quality.
-
Add the remaining water to reach the final desired volume and continue to stir for at least 5 minutes to ensure thorough mixing.
-
-
Application: Apply the solution immediately after preparation. If the solution is left to stand, re-agitate before use.
Protocol 2: Whole-Plant Bioassay for Efficacy Testing
This protocol outlines a method for assessing the efficacy of this compound on a target weed species.
Materials:
-
Healthy, uniformly sized plants of the target weed species and a known susceptible species.
-
Pots with a suitable growing medium.
-
Controlled environment chamber or greenhouse.
-
Calibrated laboratory sprayer.
-
Prepared this compound spray solutions at various concentrations.
-
Control solution (water or formulation blank without the active ingredient).
Experimental Design:
-
Treatments: Include a range of this compound concentrations (e.g., 0x, 0.25x, 0.5x, 1x, 2x, 4x of a standard application rate) and a control.
-
Replication: Use a minimum of 4-6 replicate plants per treatment.
-
Randomization: Completely randomize the placement of the pots in the growing area to minimize environmental effects.
Procedure:
-
Plant Growth: Grow plants to a consistent growth stage (e.g., 2-4 true leaves) before treatment.
-
Application:
-
Calibrate the sprayer to deliver a known volume per unit area.
-
Spray each treatment group with the corresponding this compound solution, ensuring uniform coverage.
-
-
Post-Application Care: Return plants to the controlled environment and provide optimal growing conditions.
-
Data Collection:
-
Assess plant injury at set time points (e.g., 3, 7, 14, and 21 days after treatment).
-
Use a visual rating scale (0 = no injury, 100 = plant death) to score symptoms. Common symptoms of phenoxy herbicide injury include twisting of stems and petioles (epinasty), leaf cupping, and chlorosis.[5]
-
For more quantitative data, measure plant height and collect above-ground biomass (fresh and dry weight) at the end of the experiment.
-
Caption: Workflow for a whole-plant herbicide efficacy bioassay.
Data Presentation
Table 1: Example Efficacy Data for a Phenoxy Herbicide (2,4-D) on a Susceptible Broadleaf Weed
| 2,4-D Concentration (g a.i./ha) | Visual Injury (%) (14 Days After Treatment) | Biomass Reduction (%) (21 Days After Treatment) |
| 0 (Control) | 0 | 0 |
| 50 | 25 | 30 |
| 100 | 55 | 60 |
| 200 | 85 | 90 |
| 400 | 98 | 99 |
a.i./ha = active ingredient per hectare
Signaling Pathways
Diagram 1: Simplified Auxin Signaling Pathway and Herbicide Action
This compound acts as a synthetic auxin, leading to an overstimulation of the natural auxin signaling pathway. This diagram illustrates the key components and how they are affected.
Caption: Simplified auxin signaling pathway and the action of this compound.
References
Optimizing Erbon Concentration for Effective Weed Management: A Technical Support Guide
Disclaimer: Erbon is an obsolete herbicide, and its use is discontinued. This guide is intended for researchers and scientists for historical and academic purposes only. The information provided is based on available data for its active ingredients and general herbicide principles due to the limited specific documentation for this compound. Always adhere to current safety and environmental regulations for herbicide use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its primary use?
This compound was a non-selective herbicide used for total vegetation control in non-crop areas.[1] It is a formulation of two active ingredients: 2-(2,4,5-trichlorophenoxy)ethanol and dalapon.[2] This combination provided a broad spectrum of activity, with the 2,4,5-T component being effective against broad-leaved plants and the dalapon component targeting grasses.[2]
Q2: How does this compound work to control weeds?
This compound has a dual-action mechanism. It is absorbed through both the foliage and the roots of plants.[2][3] The 2,4,5-T component is a synthetic auxin, a type of growth regulator herbicide.[4][5] It mimics the plant hormone auxin, causing uncontrolled and abnormal cell division and growth in broadleaf plants, leading to stem twisting, leaf malformation, and eventual death.[4][6] The dalapon component inhibits lipid synthesis in grasses, which is crucial for cell membrane production, particularly in the growing points of the plant.[7]
Q3: What are the typical symptoms of this compound application on susceptible plants?
Symptoms on broadleaf weeds, caused by the 2,4,5-T component, include bending and twisting of stems and leaves, misshapen new growth, and the formation of abnormal roots.[4] For grasses, the dalapon component will cause a stoppage of growth, with discoloration (yellowing or whitening) of new growth appearing within several days to weeks.[4]
Q4: Is this compound still available for purchase or use?
No, the production of this compound was discontinued by The Dow Chemical Company.[2] Its use is no longer registered in many countries due to concerns related to one of its active ingredients, 2,4,5-T, and its potential contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[6][8]
Troubleshooting Guide
Issue 1: this compound application is ineffective or shows poor weed control.
| Potential Cause | Troubleshooting Steps |
| Incorrect Application Timing | Apply when weeds are actively growing.[9] Avoid application during drought or when weeds are dormant.[10] |
| Unfavorable Environmental Conditions | Temperature: Herbicides are generally most effective between 60°F and 85°F (15°C - 29°C).[11] High temperatures can cause the herbicide to evaporate too quickly. Rainfall: Rain shortly after application can wash the herbicide off the foliage. Allow for a sufficient rain-free period as recommended for systemic herbicides. Humidity: High humidity can increase herbicide absorption by keeping it in a liquid state on the leaf surface for longer.[11] |
| Improper Spray Coverage | Ensure uniform and thorough wetting of the weed foliage.[10] Use appropriate spray nozzles and techniques to avoid missed spots. |
| Weed Maturity | Younger, actively growing weeds are generally more susceptible. Mature or hardened-off weeds may be more resistant.[9] |
| Soil Characteristics (for soil-acting herbicides) | Organic Matter and Clay Content: High organic matter and clay content in the soil can bind the herbicide, making it less available for root uptake.[12] Higher application rates may be needed in such soils. Soil pH: Soil pH can affect the persistence and availability of herbicides.[12] |
Issue 2: Non-target plants are showing signs of injury.
| Potential Cause | Troubleshooting Steps |
| Spray Drift | Avoid spraying in windy conditions to prevent the herbicide from drifting onto desirable plants.[11] Use drift-reducing nozzles and lower spray pressures. |
| Root Uptake by Non-Target Plants | Be aware that this compound is a soil sterilant, and its components can be taken up by the roots of nearby desirable plants. Do not apply near the root zone of valuable trees, shrubs, or other vegetation. |
| Equipment Contamination | Thoroughly clean spray equipment after use to prevent contamination of subsequent applications with other chemicals. |
Experimental Protocols
Determining Optimal this compound Concentration (Hypothetical)
Objective: To determine the effective concentration range of this compound for controlling a target weed species.
Materials:
-
This compound formulation (if available for research purposes) or a mixture of its active ingredients, dalapon and 2-(2,4,5-trichlorophenoxy)ethanol.
-
Target weed species grown in pots under controlled greenhouse conditions.
-
Calibrated laboratory sprayer.
-
Personal Protective Equipment (PPE).
-
Deionized water.
-
Surfactant (if recommended for phenoxy herbicides).
Methodology:
-
Plant Propagation: Grow the target weed species from seed in a standardized potting mix. Allow plants to reach a consistent growth stage (e.g., 4-6 true leaves) before treatment.
-
Preparation of Herbicide Solutions:
-
Calculate the required amount of this compound concentrate to prepare a stock solution. A formula for this is: V1 = (C2 x V2) / C1 , where V1 is the volume of concentrate needed, C2 is the desired final concentration, V2 is the final volume of the spray solution, and C1 is the concentration of the active ingredient in the initial concentrate.[13]
-
Prepare a series of dilutions from the stock solution to test a range of concentrations. It is advisable to include a control group that is not treated with the herbicide.
-
-
Herbicide Application:
-
Calibrate the laboratory sprayer to deliver a known volume of spray solution per unit area.
-
Apply the different concentrations of this compound to separate groups of the target weed species. Ensure even coverage of the foliage.
-
Include a control group that is sprayed only with water (and surfactant, if used in the other treatments).
-
-
Post-Application Care and Observation:
-
Maintain the treated plants in a controlled environment (greenhouse) with optimal conditions for growth.
-
Observe the plants regularly for signs of phytotoxicity, such as leaf curling, twisting, chlorosis (yellowing), and necrosis (tissue death).
-
Record observations at set time points (e.g., 3, 7, 14, and 21 days after treatment).
-
-
Data Analysis:
-
Assess the level of weed control for each concentration. This can be done visually (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill) or by measuring plant biomass (harvesting and weighing the above-ground plant material).
-
Analyze the data to determine the concentration that provides effective weed control.
-
Quantitative Data
Due to the obsolete nature of this compound, specific application rates from product labels are not available. The following table provides historical application rate information for its active ingredient, dalapon, for the control of various grass species. These are provided for informational purposes only.
| Target Weed | Dalapon Application Rate ( kg/hectare ) | Application Timing & Remarks |
| Barley Grass | 1.5 - 2 | Apply when seedlings are 5-8 cm high in late autumn or early spring.[10] |
| Other Grasses in Lucerne (e.g., Annual Poa, Yorkshire Fog) | 6 | Apply to lucerne in early spring.[10] |
| General Grass Control (non-selective) | Varies based on grass species and growth stage. | Lower rates for seedlings, higher rates for mature plants. Repeat applications may be necessary.[10] |
Note: These rates are for dalapon as a standalone product and may not directly translate to the use of this compound.
Visualizations
Caption: Troubleshooting workflow for ineffective weed control with this compound.
Caption: Key factors influencing the efficacy of this compound herbicide.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. This compound | C11H9Cl5O3 | CID 8686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 136-25-4 [smolecule.com]
- 4. Herbicide Mode-Of-Action Summary [extension.purdue.edu]
- 5. southeast.k-state.edu [southeast.k-state.edu]
- 6. coresta.org [coresta.org]
- 7. Dalapon [sitem.herts.ac.uk]
- 8. healthandenvironment.org [healthandenvironment.org]
- 9. herbishield.com [herbishield.com]
- 10. eatsafe.nzfsa.govt.nz [eatsafe.nzfsa.govt.nz]
- 11. hyhpesticide.com [hyhpesticide.com]
- 12. youtube.com [youtube.com]
- 13. google.com [google.com]
Technical Support Center: Aspirin (Acetylsalicylic Acid) Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the factors affecting the stability and degradation of Aspirin (acetylsalicylic acid) solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Aspirin in solution?
A1: The primary degradation pathway for Aspirin in solution is hydrolysis. In the presence of water or moisture, the ester linkage in the acetylsalicylic acid molecule is cleaved, resulting in the formation of salicylic acid and acetic acid.[1][2][3] This reaction can occur under acidic, neutral, or basic conditions and is a major concern for the stability of liquid formulations.[4][5]
Q2: What are the main factors that influence the stability of Aspirin solutions?
A2: The stability of Aspirin solutions is primarily affected by:
-
pH: The rate of hydrolysis is significantly influenced by the pH of the solution. The reaction is subject to acid-base catalysis.[4][6]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis, following the principles of chemical kinetics.[3][[“]]
-
Moisture: The presence of water is essential for hydrolysis to occur. In solid forms, exposure to humidity can lead to degradation.[3][[“]]
-
Excipients: Certain excipients in a formulation can either enhance or inhibit the degradation of Aspirin. For example, alkaline substances can accelerate decomposition.[[“]]
-
Solvents: The choice of solvent can impact stability. For instance, Aspirin is less stable in a glycerol/water system compared to a phosphate buffer.[1]
Q3: What are the degradation products of Aspirin, and are they harmful?
A3: The main degradation products of Aspirin are salicylic acid and acetic acid.[1] Salicylic acid is the active metabolite of Aspirin and possesses analgesic and anti-inflammatory properties. However, its accumulation in a formulation indicates a loss of the intended active pharmaceutical ingredient (API), acetylsalicylic acid, and can lead to issues with dosage accuracy. Furthermore, salicylic acid is known to be more irritating to the stomach lining than Aspirin.
Q4: How can I monitor the degradation of my Aspirin solution?
A4: Degradation can be monitored by measuring the decrease in Aspirin concentration or the increase in salicylic acid concentration over time. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): This is a precise and widely used method for separating and quantifying Aspirin and its degradation products.[8][9][10][11]
-
UV-Vis Spectrophotometry: This method can be used to quantify salicylic acid, which forms a colored complex with ferric ions, or by direct UV absorbance measurement.[1][12][13][14]
Q5: What is a forced degradation study, and why is it important for Aspirin solutions?
A5: A forced degradation or stress study is designed to accelerate the degradation of a drug substance to identify potential degradation products and understand the degradation pathways.[15][16] This is crucial for developing stable formulations and establishing appropriate storage conditions. For Aspirin, this would involve subjecting solutions to stress conditions like heat, different pH levels, and oxidizing agents.[15][17]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Visible precipitate in the solution. | Formation of salicylic acid, which has lower solubility in some solvents compared to Aspirin. | Confirm the identity of the precipitate using analytical techniques like HPLC or spectroscopy. Review the formulation's pH and storage temperature. |
| A noticeable vinegar-like smell. | Formation of acetic acid due to the hydrolysis of Aspirin.[18] | This is a clear indicator of degradation. Quantify the extent of degradation using an appropriate analytical method. |
| Loss of potency in the formulation. | Degradation of Aspirin into salicylic acid and acetic acid. | Investigate the storage conditions (temperature, light exposure). Analyze the pH of the solution. Consider reformulation with stabilizing excipients or a different solvent system. |
| Inconsistent results in stability studies. | Issues with the analytical method, improper sample handling, or uncontrolled environmental factors. | Validate the analytical method as per ICH guidelines.[8][10] Ensure consistent temperature, humidity, and light exposure during the study. |
Quantitative Data Summary
Table 1: Half-life of Aspirin in Different Polar Media
| Solvent System | pH | Half-life (hours) |
| Phosphate Buffer (0.1 M) | 7.4 | 537.21 ± 8.42 |
| Boric Acid Buffer | 10.4 | 256.67 ± 2.35 |
| 10% Dextrose Solution | - | 261.61 ± 2.30 |
| Glycerol/Water System | - | 155.31 ± 2.33 |
Data sourced from a kinetic study on the hydrolysis of acetylsalicylic acid.[1]
Table 2: Stability of Aspirin in Solution at Different Temperatures
| Storage Temperature | Solvent | Concentration Change after 7 days |
| 25°C | Distilled Water | -18.71% ± 2.13% |
| 4°C | Distilled Water | -0.91% ± 0.58% |
| -20°C | Distilled Water | +0.83% ± 1.18% |
| 25°C | Normal Saline | -17.05% ± 4.42% |
| 4°C | Normal Saline | -0.93% ± 1.32% |
| -20°C | Normal Saline | -0.26% ± 0.61% |
Data represents the percentage change in the initial concentration of Aspirin.[9]
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Aspirin Hydrolysis
Objective: To determine the rate of hydrolysis of Aspirin by quantifying the formation of salicylic acid.
Methodology:
-
Prepare a buffered solution at the desired pH and temperature.[4]
-
Dissolve a known concentration of Aspirin in the buffered solution to initiate the hydrolysis reaction.[4]
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
To each aliquot, add a solution of ferric chloride (FeCl₃). Salicylic acid forms a purple complex with Fe³⁺ ions.[1]
-
Measure the absorbance of the purple solution at its maximum wavelength (around 523-530 nm) using a UV-Vis spectrophotometer.[1][14]
-
Create a calibration curve using standard solutions of salicylic acid of known concentrations.
-
Use the calibration curve to determine the concentration of salicylic acid in the aliquots at each time point.
-
The rate of Aspirin hydrolysis can be calculated from the rate of salicylic acid formation. The kinetics often follow pseudo-first-order.[1][4]
Protocol 2: HPLC Method for Stability Testing of Aspirin Solutions
Objective: To simultaneously quantify the concentration of Aspirin and its primary degradation product, salicylic acid, in a solution.
Methodology:
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used (e.g., Hypersil BDS C18, 100 x 4.6 mm, 5µm).[10]
-
Mobile Phase: A mixture of an acidic buffer (e.g., sodium perchlorate buffer at pH 2.5) and organic solvents like acetonitrile and isopropyl alcohol. A typical ratio might be 85:14:1 (v/v/v).[10]
-
Flow Rate: 1.5 ml/min.[10]
-
Detection: UV detection at approximately 275 nm.[10]
-
-
Standard Preparation: Prepare stock solutions of pure Aspirin and salicylic acid in a suitable solvent (e.g., mobile phase). Prepare a series of working standards by diluting the stock solutions to create a calibration curve.
-
Sample Preparation: Dilute the Aspirin solution under investigation with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify the peaks for Aspirin and salicylic acid based on their retention times. Calculate their concentrations in the samples by comparing the peak areas to the calibration curves.
Visualizations
Caption: The hydrolysis pathway of Aspirin, leading to salicylic acid and acetic acid.
Caption: A general workflow for conducting a stability study on Aspirin solutions.
Caption: A logical flow for troubleshooting stability issues in Aspirin solutions.
References
- 1. scispace.com [scispace.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. youtube.com [youtube.com]
- 6. The hydrolysis of aspirin. A determination of the thermodynamic dissociation constant and a study of the reaction kinetics by ultra-violet spectrophotometry - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 7. Aspirin Stability And Shelf Life - Consensus Academic Search Engine [consensus.app]
- 8. Method development, validation, and forced degradation studies of aspirin and apixaban in bulk drug and in-House capsule formulation by RP-HPLC - American Chemical Society [acs.digitellinc.com]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 10. researcher.manipal.edu [researcher.manipal.edu]
- 11. Reliable Analysis of Aspirin and Related Substances in Drug Substance and Tablet Formulation Using an Alliance™ iS HPLC System | Technology Networks [technologynetworks.com]
- 12. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. Comprehensive Assessment of Degradation Behavior of Aspirin and Atorvastatin Singly and in Combination by Using a Validated RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aspirin | C9H8O4 | CID 2244 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Erbon Herbicide Carryover in Soil
Disclaimer: The herbicide "Erbon" is not widely recognized in current scientific literature or regulatory databases. This guide uses "this compound" as a representative example of a persistent soil-applied herbicide. The principles and methods described are based on general knowledge of herbicide carryover and should be adapted to the specific characteristics of any herbicide .
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the carryover of this compound herbicide in soil and its potential impact on subsequent planting.
Frequently Asked Questions (FAQs)
Q1: What is herbicide carryover?
A1: Herbicide carryover occurs when a herbicide applied in a previous season does not break down completely and remains in the soil at concentrations high enough to injure sensitive crops planted in the following season.[1][2] The persistence of a herbicide is influenced by its chemical properties, application rate, soil characteristics, and environmental conditions.[1][2][3][4][5]
Q2: What are the common symptoms of this compound carryover injury in sensitive plants?
A2: Symptoms of herbicide injury can vary depending on the plant species and the mode of action of the herbicide. For herbicides that act as synthetic auxins, which is a common mode of action for persistent herbicides, symptoms may include epinasty (twisting and curling of stems and petioles), cupped or curled leaves, poor germination, and stunted growth.[6][7]
Q3: How long does this compound persist in the soil?
A3: The persistence of a herbicide is often described by its half-life, which is the time it takes for 50% of the applied amount to dissipate.[3][5] However, the actual time it takes for a herbicide to break down to non-toxic levels can be much longer than one half-life and is highly variable. Factors influencing persistence include soil type, pH, organic matter content, moisture, and temperature.[2][3][4]
Q4: What factors contribute to increased risk of this compound carryover?
A4: Several factors can increase the risk of herbicide carryover, including:
-
Drought conditions: Lack of soil moisture slows down microbial and chemical degradation of the herbicide.[2][8]
-
Cold temperatures: Low soil temperatures reduce the activity of microorganisms responsible for breaking down the herbicide.[2][9]
-
Soil pH: The effect of pH is herbicide-specific. For some herbicides, high pH can increase persistence, while for others, low pH can slow degradation.[3][5]
-
High clay or organic matter content: These soil components can bind the herbicide, making it less available for microbial degradation and potentially releasing it later.[3][4]
-
Late-season application: Applying the herbicide late in the growing season leaves less time for it to break down before the next planting season.[8]
-
Excessively wet or flooded soils: Anaerobic conditions in saturated soils can inhibit the activity of aerobic microbes that degrade the herbicide.[8][9]
Troubleshooting Guides
Problem 1: Unexpected injury to a rotational crop after this compound application.
-
Initial Assessment:
-
Confirm Symptoms: Compare the observed plant injury symptoms with known symptoms of this compound or similar herbicides. Look for characteristic patterns in the field that may correlate with application overlaps or soil type changes.
-
Review Application Records: Verify the application rate, date, and method of the previous this compound application. Check if the rotational crop is listed as sensitive on the herbicide label.
-
Evaluate Environmental Conditions: Review weather data since the this compound application. Note any periods of drought, excessive rainfall, or unusually cold temperatures.[2][8][9]
-
-
Troubleshooting Steps:
-
Soil Sampling and Analysis: Collect soil samples from the affected area and an unaffected control area. Submit the samples to a qualified laboratory for this compound residue analysis.
-
Plant Tissue Analysis: In some cases, analyzing plant tissue from the injured crop can confirm the uptake of the herbicide.
-
Consult Experts: Contact a local agricultural extension specialist or a crop consultant to assist with diagnosis.
-
Problem 2: Planning to plant a sensitive crop in a field with a history of this compound use.
-
Preventative Measures:
-
Check Rotational Restrictions: Always consult the herbicide label for specific crop rotation guidelines.[5]
-
Conduct a Field Bioassay: Before planting the sensitive crop across the entire field, conduct a field bioassay. This involves planting the sensitive crop in a small, representative area of the field to observe for any signs of injury.
-
Soil Residue Testing: For high-value sensitive crops, it is advisable to have the soil tested for this compound residues before planting.
-
-
Management Strategies if Carryover is a Concern:
-
Select a Tolerant Crop: If soil tests or bioassays indicate a risk of carryover, consider planting a crop that is tolerant to this compound.
-
Tillage: Tillage can help to dilute the herbicide in the soil profile and expose it to more favorable conditions for degradation.[10]
-
Enhance Microbial Degradation: Practices that promote soil health, such as adding organic matter, can stimulate the microbial populations that break down herbicides.[11]
-
Quantitative Data Summary
| Parameter | Value Range | Influencing Factors | Citation |
| This compound Half-Life (t½) in Soil | 30 - 300+ days (Typical for persistent herbicides) | Soil type, pH, temperature, moisture, organic matter | [3][5] |
| Typical Soil Residue Levels Causing Injury | 0.1 - 10 ppb (parts per billion) | Crop sensitivity, soil bioavailability | [1] |
| Susceptibility of Common Rotational Crops | High: Legumes (e.g., soybeans, lentils)Moderate: Sunflowers, canolaLow: Cereals (e.g., wheat, barley), Corn | Specific herbicide chemistry, crop genetics | [5] |
Experimental Protocols
Protocol 1: Soil Sampling for this compound Residue Analysis
-
Objective: To collect representative soil samples for the quantitative analysis of this compound residues.
-
Materials:
-
Soil probe or auger
-
Clean plastic buckets
-
Labeled sample bags (plastic or cloth)
-
GPS unit for marking sample locations
-
Cooler with ice packs
-
-
Procedure:
-
Divide the field into representative zones based on soil type, topography, and cropping history.
-
Within each zone, collect 15-20 soil cores from the top 6 inches (15 cm) of soil.
-
Take samples in a zigzag or "W" pattern across each zone to ensure a representative sample.
-
Combine all the cores from a single zone into a clean plastic bucket and mix thoroughly.
-
From the mixed soil, take a composite sample of about 1-2 pounds (0.5-1 kg) and place it in a labeled sample bag.
-
Store the samples in a cooler with ice packs and transport them to the analytical laboratory as soon as possible.
-
Protocol 2: Extraction and Analysis of this compound from Soil (General Method)
-
Objective: To extract this compound from soil samples and quantify its concentration using chromatographic techniques.
-
Materials:
-
Analytical balance
-
Soxhlet extraction apparatus or accelerated solvent extractor (ASE)
-
Extraction solvents (e.g., acetone, hexane, methylene chloride)[12]
-
Rotary evaporator
-
Solid-phase extraction (SPE) cartridges for cleanup
-
Gas chromatograph with a mass spectrometer (GC-MS) or a high-performance liquid chromatograph (HPLC) with a suitable detector.
-
-
Procedure:
-
Sample Preparation: Air-dry the soil sample and sieve it through a 2-mm sieve.
-
Extraction:
-
Accurately weigh about 10-20 g of the prepared soil into an extraction thimble.
-
Extract the soil with a suitable solvent mixture (e.g., 1:1 acetone:hexane) for several hours using a Soxhlet apparatus or an ASE.[12]
-
-
Concentration: Concentrate the resulting extract to a small volume using a rotary evaporator.
-
Cleanup: Pass the concentrated extract through an SPE cartridge (e.g., Florisil or silica gel) to remove interfering co-extractives.[12]
-
Analysis: Inject an aliquot of the cleaned-up extract into the GC-MS or HPLC system for separation and quantification of this compound.
-
Quantification: Compare the peak area of this compound in the sample to a calibration curve generated from known standards.
-
Visualizations
Caption: A simplified diagram of potential this compound degradation pathways in soil.
Caption: Experimental workflow for this compound soil residue analysis.
Caption: Decision-making flowchart for managing potential this compound carryover.
References
- 1. bcpc.org [bcpc.org]
- 2. Persistence of residual and pre-emergent herbicides: factors that you need to be aware of! | CottonInfo [cottoninfo.com.au]
- 3. researchgate.net [researchgate.net]
- 4. arccarticles.s3.amazonaws.com [arccarticles.s3.amazonaws.com]
- 5. corn.aae.wisc.edu [corn.aae.wisc.edu]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. sbr-1.itrcweb.org [sbr-1.itrcweb.org]
Improving the formulation stability of Erbon for research purposes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the formulation stability of Erbon for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is the common name for the herbicide 2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate. It is a solid with a melting point of 49-50°C and is soluble in most organic solvents but has low solubility in water.
Q2: What is the known shelf-life and basic stability of this compound?
When properly stored, this compound has a shelf life of two years or longer. It is reported to be stable to ultraviolet (UV) light. Formulations of this compound are generally compatible with hard water and many other herbicides.
Q3: What is the primary degradation pathway of this compound?
The primary degradation pathway for this compound involves two main steps. First, it undergoes hydrolysis to form 2-(2,4,5-trichlorophenoxy)ethanol. Subsequently, this intermediate is oxidized to 2,4,5-trichlorophenoxyacetic acid (2,4,5-T).
Q4: What are the known degradation products of 2,4,5-T, a primary degradant of this compound?
Microbial degradation of 2,4,5-T can lead to the formation of 2,4,5-trichlorophenol and 2,4-dichlorophenoxyacetic acid[1].
Troubleshooting Guide for Formulation Instability
| Problem | Potential Cause | Recommended Action |
| Physical Instability (e.g., phase separation, crystallization) | Incompatible excipients in an emulsifiable concentrate (EC) formulation. | Screen different surfactants and solvents to find a compatible system. Consider co-solvents to improve solubility. |
| Temperature fluctuations during storage. | Store the formulation at a controlled room temperature, avoiding extremes of heat and cold. | |
| Chemical Degradation (loss of active ingredient) | Hydrolysis of the ester linkage. | Maintain the formulation pH within a neutral to slightly acidic range. Avoid highly alkaline conditions. For aqueous formulations, consider using a buffering agent. |
| Oxidation of the active ingredient or its degradation products. | Use antioxidants in the formulation. Package the formulation under an inert gas like nitrogen to minimize contact with oxygen. | |
| Thermal degradation. | Avoid exposing the formulation to high temperatures. Store in a temperature-controlled environment. | |
| Precipitation of this compound in Aqueous Dilutions | Poor emulsification. | Optimize the emulsifier system in the EC formulation. Ensure the chosen emulsifiers are effective for the specific water quality (e.g., hardness) used for dilution. |
| Exceeding the solubility limit of this compound in the diluted formulation. | Ensure the concentration of this compound in the final dilution does not exceed its solubility limit. |
Experimental Protocols
Forced Degradation Study for this compound Emulsifiable Concentrate (EC) Formulation
This protocol is designed to intentionally degrade an this compound EC formulation to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the this compound EC formulation in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL of this compound.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 N NaOH.
-
Dilute to a final volume of 10 mL with the mobile phase of the analytical method.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature for 8 hours.
-
Neutralize the solution with 0.1 N HCl.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of the this compound EC formulation in a hot air oven at 70°C for 48 hours.
-
After exposure, dissolve an appropriate amount of the stressed sample in the solvent to achieve a concentration of approximately 1 mg/mL of this compound.
-
-
Photolytic Degradation:
-
Expose the this compound EC formulation to UV light (254 nm) and visible light in a photostability chamber for a period sufficient to cause degradation (e.g., 24-48 hours).
-
After exposure, dissolve an appropriate amount of the stressed sample in the solvent to achieve a concentration of approximately 1 mg/mL of this compound.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating analytical method (e.g., HPLC).
Stability-Indicating HPLC Method for this compound and its Degradation Products
This method is intended for the separation and quantification of this compound and its primary degradation products.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV detector at 230 nm |
Method Validation Parameters:
| Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from peaks of degradation products and excipients. Peak purity should be confirmed using a photodiode array (PDA) detector. |
| Linearity | A linear relationship between concentration and peak area should be established over a range of concentrations (e.g., 50-150% of the target concentration) with a correlation coefficient (r²) > 0.999. |
| Accuracy | The recovery of this compound from spiked placebo samples should be within 98-102%. |
| Precision (Repeatability and Intermediate Precision) | The relative standard deviation (RSD) for replicate injections should be ≤ 2%. |
| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | The LOD and LOQ for this compound and its major degradation products should be determined. |
| Robustness | The method should be robust to small, deliberate changes in parameters such as mobile phase composition, flow rate, and column temperature. |
Visualizations
Caption: Degradation pathway of this compound.
Caption: Forced degradation experimental workflow.
References
Technical Support Center: Mitigating Off-Target Effects of Erbon in Field Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Erbon in field experiments. Given that this compound is an obsolete phenoxy herbicide, specific contemporary data is limited. The guidance provided is based on established principles for phenoxy herbicides and other auxin-mimicking herbicides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary off-target effects?
This compound is a non-selective, systemic herbicide formerly used for controlling a broad spectrum of annual and perennial broad-leaved weeds and grasses.[1][2] Its primary off-target effects are related to its high volatility and potential for spray drift, which can cause significant damage to non-target crops and other sensitive vegetation.[3][4][5] Like other phenoxy herbicides, it acts as a synthetic auxin, leading to uncontrolled growth and eventual death in susceptible plants.[6][7]
Q2: What are the typical symptoms of this compound off-target injury on sensitive plants?
Symptoms of off-target injury from auxin-mimicking herbicides like this compound typically appear on new growth and include:
-
Leaf cupping, curling, and twisting.[8]
-
Stem twisting and epinasty (downward bending of petioles).
-
Stunted growth.
-
Chlorosis (yellowing) and necrosis (tissue death) at higher concentrations.[9]
-
Malformed leaves and fruit.
Symptom development can occur within a few days to a few weeks after exposure, depending on the dose and environmental conditions.[10]
Q3: What environmental factors increase the risk of off-target movement of this compound?
Several environmental factors can increase the risk of off-target movement:
-
Wind Speed: Higher wind speeds increase the physical drift of spray droplets.[4][11]
-
Temperature: High temperatures can increase the volatilization of the herbicide, turning it into a gas that can move long distances.[3][12]
-
Temperature Inversions: Stable atmospheric conditions, often occurring in the early morning or late evening, can trap herbicide vapors near the ground, allowing them to move horizontally over long distances.[5]
-
Low Relative Humidity: Dry conditions can cause spray droplets to evaporate more quickly, making them smaller and more susceptible to drift.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Unexpected damage to non-target plants in adjacent plots. | Herbicide drift during application. | 1. Cease application if wind speeds are unfavorable. 2. Check application equipment: Use low-drift nozzles, lower boom height, and reduce sprayer pressure.[3] 3. Establish buffer zones: Leave an untreated area between the treated plot and sensitive vegetation.[3] 4. Record environmental conditions: Document wind speed and direction, temperature, and relative humidity during application. |
| Symptoms of injury appear on sensitive plants far from the application site. | Vapor drift due to volatilization. | 1. Avoid application during high temperatures (typically above 85°F or 29°C).[4][12] 2. Be aware of temperature inversions: Do not spray during calm, clear evenings or early mornings when inversions are likely.[5] 3. Consider herbicide formulation: While specific data for this compound is scarce, with other auxin herbicides, amine formulations are generally less volatile than ester formulations.[3] |
| Inconsistent weed control within the treated plot. | Improper sprayer calibration or application. | 1. Calibrate your sprayer: Ensure the correct amount of herbicide is being applied uniformly across the plot.[11] 2. Check for clogged nozzles: Clean all nozzles and filters before and after application.[13][14] 3. Ensure proper spray coverage: Adjust sprayer speed and pressure for even application.[11][15] |
| Suspected herbicide carryover affecting subsequent crops. | Persistence of this compound in the soil. | 1. Conduct a soil bioassay: Before planting a sensitive crop, grow a few indicator plants in soil samples from the treated plot to check for residual herbicide activity. 2. Review herbicide persistence data: Phenoxy herbicides have varying soil half-lives depending on soil type, moisture, and microbial activity. 3. Increase soil organic matter and tillage: This can help to enhance microbial degradation of the herbicide. |
Quantitative Data on Off-Target Effects
| Herbicide | Application Rate | Distance from Target (feet) | Observed Injury (% at 14 days after exposure) |
| 2,4-D Amine | Full Rate | 2 | 45 |
| 4 | 38 | ||
| 8 | 15 | ||
| 16 | 5 | ||
| 2,4-D Ester | Full Rate | 2 | 53 |
| 4 | 48 | ||
| 8 | 22 | ||
| 16 | 10 | ||
| Dicamba | Full Rate | 2 | 87 |
| 4 | 82 | ||
| 8 | 75 | ||
| 16 | 70 |
Data is illustrative and compiled from studies on auxin herbicides to demonstrate the principles of off-target injury.
Experimental Protocols
Protocol 1: Field Experiment Design to Minimize Off-Target Effects
A randomized complete block design is recommended for herbicide field trials to account for field variability.[16][17]
-
Site Selection: Choose a field with uniform soil type and topography. Avoid areas with steep slopes or proximity to sensitive crops, water bodies, or residential areas.
-
Plot Layout:
-
Establish plots of a standard size (e.g., 2 x 10 meters).[18]
-
Arrange plots in a randomized complete block design with at least four replications of each treatment.[16][17]
-
Include an untreated control plot in each block for comparison.[16]
-
Incorporate buffer zones of at least 15-30 feet between plots and around the experimental area to minimize drift.
-
-
Treatment Application:
-
Calibrate application equipment before each use to ensure accurate and uniform delivery of the herbicide.
-
Apply treatments when wind speeds are low (3-10 mph) and blowing away from sensitive areas. Do not spray if wind is calm or gusty.
-
Record all application details, including date, time, equipment settings, herbicide rate, and weather conditions.
-
-
Data Collection:
-
Assess crop tolerance and weed control at regular intervals (e.g., 7, 14, and 28 days after treatment).
-
Visually rate phytotoxicity on a scale of 0 (no injury) to 100 (complete plant death).
-
Collect biomass samples for quantitative analysis of treatment effects.
-
Protocol 2: Assessing Off-Target Herbicide Damage
-
Visual Assessment:
-
Document the pattern of injury in the field. Drift injury often shows a gradient, with the most severe symptoms closest to the source and decreasing with distance.[10]
-
Photograph the symptoms on affected plants, paying close attention to new growth.
-
-
Sample Collection:
-
Collect plant tissue samples from both injured and uninjured plants for residue analysis.
-
Collect soil samples from affected and unaffected areas to test for herbicide residues.
-
-
Laboratory Analysis:
-
Submit samples to a qualified laboratory for analysis to confirm the presence and concentration of the suspected herbicide.
-
Visualizations
Caption: Experimental workflow for herbicide field trials.
Caption: Pathways of off-target herbicide movement.
Caption: Generalized synthetic auxin signaling pathway.
References
- 1. This compound | C11H9Cl5O3 | CID 8686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [sitem.herts.ac.uk]
- 3. herbicidestewardship.tennessee.edu [herbicidestewardship.tennessee.edu]
- 4. Home, Yard & Garden Newsletter at the University of Illinois [hyg.ipm.illinois.edu]
- 5. Off-target herbicide movement: What you see is not what you get | MU Extension [extension.missouri.edu]
- 6. epa.gov [epa.gov]
- 7. extension.okstate.edu [extension.okstate.edu]
- 8. ballseed.com [ballseed.com]
- 9. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 10. Diagnosing Herbicide Injury on Field Crops [ag.purdue.edu]
- 11. pgxsprayers.com [pgxsprayers.com]
- 12. Factors influencing dicamba volatility | Integrated Crop Management [crops.extension.iastate.edu]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. herbishield.com [herbishield.com]
- 16. agmatix.com [agmatix.com]
- 17. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 18. peaceforageseed.ca [peaceforageseed.ca]
Optimizing spray droplet size for uniform Erbon application
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving uniform application of Erbon through the optimization of spray droplet size.
Troubleshooting Guides
This section addresses common issues encountered during this compound application experiments.
Issue 1: Uneven Weed Control or Patchy Results
-
Question: My this compound application resulted in patchy weed control, with some areas unaffected. What are the likely causes and how can I fix this?
-
Answer: Uneven application is a common issue that can stem from several factors.[1] The primary culprits are often related to equipment setup and application technique.[1]
-
Clogged Nozzles: Residue can build up and block nozzles, leading to an irregular spray pattern.[1][2] Regularly inspect and clean all nozzles before and after each use. A simple way to clean a nozzle tip is to immerse it in warm, soapy water and gently clear any debris with a small pin.[2]
-
Improper Boom Height: The height of the spray boom significantly impacts the uniformity of the spray pattern. A boom that is too low will result in gaps between nozzle patterns, while a boom that is too high can increase the risk of drift.[3][4] Generally, 110° flat fan nozzles allow for lower boom heights than 80° nozzles.[3] Always consult the nozzle manufacturer's recommendations for optimal boom height to ensure proper overlap.
-
Inconsistent Travel Speed: Varying your walking or vehicle speed during application will lead to over-application in some areas and under-application in others.[1] Maintain a steady, consistent speed throughout the application process.
-
Worn Nozzles: Nozzles are precision components that wear over time, leading to distorted spray patterns and incorrect flow rates.[5] Replace nozzles that show visible signs of wear or when their flow rate deviates by more than 10% from the manufacturer's specifications.
-
Issue 2: Evidence of Spray Drift and Off-Target Damage
-
Question: I've observed damage to desirable plants adjacent to my treated plot. How can I minimize spray drift during this compound application?
-
Answer: Spray drift is the movement of spray droplets away from the target area and is primarily influenced by droplet size and weather conditions.[6]
-
Droplet Size Selection: Smaller droplets are more susceptible to being carried by wind.[4][6][7] For a total herbicide like this compound, where precise foliar coverage might be less critical than for a contact herbicide, selecting a nozzle that produces medium to coarse droplets is generally recommended to reduce drift potential.[5][7]
-
Nozzle Type: Consider using low-drift nozzles, such as air-induction nozzles, which are designed to produce larger, air-filled droplets that are less prone to drift.[4]
-
Pressure Management: Higher spray pressures generate finer droplets.[4][8][9] Operate the sprayer within the manufacturer's recommended pressure range for the selected nozzle to achieve the desired droplet size classification. Reducing pressure can increase droplet size.[5]
-
Weather Conditions: Wind speed is a critical factor in spray drift.[1][10] Avoid spraying in windy conditions. The ideal conditions are typically a light, consistent breeze blowing away from sensitive areas.[11] Also, avoid spraying during temperature inversions, which can trap fine droplets and carry them long distances.[9] Early morning or late afternoon are often the best times for application due to calmer winds and cooler temperatures.[1]
-
Frequently Asked Questions (FAQs)
1. What is the optimal droplet size for this compound application?
Since this compound is a total herbicide used for non-crop applications, the primary goal is uniform coverage of the target area while minimizing drift.[12] A medium to coarse droplet size is generally recommended.[5] This provides a good balance between sufficient coverage and reduced potential for off-target movement.[13]
2. How do I select the right nozzle for my this compound experiments?
Nozzle selection is critical for controlling droplet size and ensuring uniform application.[3][14]
-
Nozzle Type: Flat fan nozzles are commonly used for broadcast herbicide applications.[5]
-
Flow Rate and Spray Angle: Nozzles are marked with numbers that indicate their spray angle and flow rate at a specific pressure.[5][7] The color of the nozzle also corresponds to its flow rate.[5][7]
-
Calculating Nozzle Size: You can calculate the required nozzle flow rate (GPM) using the following formula: GPM = (GPA * MPH * W) / 5940 Where:
-
GPM = Gallons Per Minute
-
GPA = Gallons Per Acre (your desired application rate)
-
MPH = Miles Per Hour (your application speed)
-
W = Spray width per nozzle in inches[10]
-
3. How does spray pressure affect droplet size?
There is an inverse relationship between spray pressure and droplet size: as pressure increases, droplet size decreases.[4][8] It is crucial to operate within the recommended pressure range for your chosen nozzle to produce the desired droplet size spectrum.[10]
4. What are the key factors to consider for achieving uniform spray coverage?
Several factors contribute to uniform spray coverage:
-
Nozzle Selection: Choose the correct nozzle type and size for your application.[3]
-
Boom Height: Maintain the correct boom height to ensure proper spray pattern overlap.[3][4]
-
Travel Speed: Maintain a consistent speed during application.[1]
-
Pressure: Use the appropriate pressure to achieve the desired droplet size and flow rate.[10]
-
Nozzle Maintenance: Regularly clean and inspect nozzles for wear and tear.[1]
Data Presentation
Table 1: ASABE S572.1 Droplet Size Classification
| Category | Symbol | VMD Range (microns) | General Characteristics |
| Very Fine | VF | < 150 | High drift potential, excellent coverage.[15] |
| Fine | F | 150 - 250 | Prone to drift, good coverage.[5][15] |
| Medium | M | 250 - 350 | Good balance of coverage and drift control.[5] |
| Coarse | C | 350 - 450 | Reduced drift, may have less coverage.[15] |
| Very Coarse | VC | 450 - 550 | Low drift potential. |
| Extremely Coarse | XC | > 550 | Very low drift potential. |
VMD (Volume Median Diameter) is the droplet diameter at which 50% of the spray volume is in droplets of a smaller diameter.
Table 2: Troubleshooting Guide for Non-Uniform this compound Application
| Symptom | Potential Cause | Recommended Action |
| Streaks of uncontrolled weeds | Clogged nozzle(s) | Inspect and clean all nozzles. |
| Improper boom height (too low) | Adjust boom height for proper overlap. | |
| Worn nozzle(s) | Replace worn nozzles. | |
| Patchy control in irregular patterns | Inconsistent travel speed | Maintain a constant speed during application. |
| Wind gusts during application | Avoid spraying in windy conditions. | |
| Damage to adjacent, non-target plants | Spray drift | Use a coarser droplet size, lower spray pressure, or install low-drift nozzles. Avoid spraying in windy conditions. |
Experimental Protocols
Protocol 1: Droplet Size Analysis using Laser Diffraction
This protocol outlines a laboratory-based method for measuring the droplet size spectrum of a given nozzle and spray solution.
-
System Setup:
-
Nozzle Mounting:
-
Spray Solution:
-
Prepare the this compound solution at the desired concentration.
-
-
Measurement:
-
Set the wind tunnel to the desired airspeed to simulate field conditions.[18]
-
Pressurize the spray tank to the target pressure.[18]
-
Initiate the spray and traverse the nozzle across the laser beam to obtain a representative sample of the spray plume.
-
The system's software will analyze the light scattering patterns to determine the droplet size distribution and calculate metrics such as VMD (Dv0.5).[17]
-
Protocol 2: Field Assessment of Spray Coverage using Water-Sensitive Paper
This method provides a qualitative assessment of spray droplet distribution and density under field conditions.
-
Placement of Collectors:
-
Place water-sensitive paper strips at various locations within the target area before spraying.
-
-
Application:
-
Conduct the this compound application using the selected nozzle, pressure, and speed.
-
-
Collection and Analysis:
-
Allow the water-sensitive paper to dry completely.
-
The spray droplets will appear as blue spots on the yellow paper.
-
Visually assess the uniformity of the droplet pattern and the density of coverage.
-
Visualizations
Caption: Experimental workflow for optimizing this compound application.
Caption: Troubleshooting decision tree for non-uniform application.
References
- 1. donslawnokc.com [donslawnokc.com]
- 2. Solving Premixed Pesticide Sprayer Issues: Ortho, Spectracide, Etc. – Sprayer Guru [sprayerguru.com]
- 3. nozzlessupplier.com [nozzlessupplier.com]
- 4. Understanding Droplet Sizes Produced by Agricultural Sprayer Nozzles [dultmeier.com]
- 5. How to Choose the Right Spray Nozzle - Gemplers [learn.gemplers.com]
- 6. ucanr.edu [ucanr.edu]
- 7. The Complete Beginner's Guide to Sprayer Agricultural Nozzles [dultmeier.com]
- 8. youtube.com [youtube.com]
- 9. Suspect pesticide drift? What to do and how to prevent it from occurring [blog-crop-news.extension.umn.edu]
- 10. fbn.com [fbn.com]
- 11. cdn.nufarm.com [cdn.nufarm.com]
- 12. This compound [sitem.herts.ac.uk]
- 13. bae.k-state.edu [bae.k-state.edu]
- 14. sprayersupplies.com [sprayersupplies.com]
- 15. Spray Nozzle Droplet Size: Why It Matters for Your Sprayer | Sprayer Guru [sprayerguru.com]
- 16. Measuring Spray Droplet Size from Agricultural Nozzles Using Laser Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drop Size Measurement Techniques for Agricultural Sprays:A State-of-The-Art Review [mdpi.com]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Solubility Challenges of Erbon in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility issues of Erbon in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in water a concern?
This compound, a phenoxy herbicide, is a solid compound that is insoluble in water but soluble in most organic solvents.[1] Its poor aqueous solubility presents a significant challenge for researchers conducting experiments in biological systems, which are predominantly aqueous. Preparing stock solutions and achieving desired concentrations for in vitro and in vivo studies requires specific strategies to overcome its hydrophobic nature.
Q2: What are the primary methods to dissolve this compound in aqueous solutions for experimental use?
The two primary methods for solubilizing poorly water-soluble compounds like this compound for laboratory use are the co-solvent method and micellar solubilization using surfactants.
-
Co-solvent Method: This involves first dissolving this compound in a small amount of a water-miscible organic solvent (a co-solvent) to create a concentrated stock solution. This stock solution is then diluted into the aqueous experimental medium.
-
Micellar Solubilization: This method uses surfactants, which are amphiphilic molecules that form micelles in water above a certain concentration known as the Critical Micelle Concentration (CMC).[2][3][4][5][6] The hydrophobic core of these micelles can encapsulate this compound molecules, allowing them to be dispersed in the aqueous solution.
Q3: Is this compound stable in aqueous solutions?
This compound is susceptible to hydrolysis in aqueous solutions, a reaction that can be influenced by the pH of the medium. As a phenoxy herbicide containing an ester linkage, it can be hydrolyzed to its corresponding acid and alcohol. The rate of hydrolysis is dependent on factors such as pH and temperature. It is crucial to consider this potential degradation when preparing and storing aqueous solutions of this compound, as it can affect the actual concentration of the active compound over time.
Troubleshooting Guide
Issue 1: Difficulty in Preparing a Concentrated Stock Solution of this compound
Problem: You are unable to dissolve a sufficient amount of this compound in a solvent to create a concentrated stock solution for your experiments.
Root Cause: this compound's high hydrophobicity and crystalline structure can make it resistant to dissolution even in some organic solvents, especially if the desired concentration is high.
Solutions:
-
Select an Appropriate Organic Solvent: this compound is soluble in most organic solvents.[1] For preparing stock solutions, common choices include Dimethyl Sulfoxide (DMSO), ethanol, methanol, and acetone. The solubility in these solvents will vary.
-
Gentle Heating and Agitation: Gently warming the solvent and using a vortex mixer or sonicator can help overcome the activation energy required for dissolution. Avoid excessive heat, which could lead to degradation.
-
Systematic Solubility Testing: If quantitative solubility data is unavailable, a systematic approach to determine the approximate solubility in different solvents is recommended.
Experimental Protocol: Determining Approximate Solubility
-
Weigh out a small, known amount of this compound (e.g., 10 mg) into several vials.
-
To each vial, add a different organic solvent (e.g., DMSO, ethanol, methanol, acetone) in small, incremental volumes (e.g., 100 µL).
-
After each addition, vortex the vial for 1-2 minutes to facilitate dissolution.
-
Observe for complete dissolution (no visible solid particles).
-
The concentration at which this compound completely dissolves provides an estimate of its solubility in that solvent.
Logical Workflow for Stock Solution Preparation
Caption: Workflow for preparing a concentrated stock solution of this compound.
-
Issue 2: Precipitation of this compound Upon Dilution into Aqueous Medium
Problem: When you add your this compound stock solution (prepared in an organic solvent) to your aqueous experimental buffer or medium, a precipitate forms.
Root Cause: The organic solvent in the stock solution is miscible with water, but this compound itself is not. When the concentration of the organic solvent is significantly diluted in the aqueous medium, it can no longer keep the hydrophobic this compound molecules in solution, leading to precipitation.
Solutions:
-
Minimize the Volume of Organic Co-solvent: Use the most concentrated stock solution possible to minimize the volume of organic solvent introduced into the final aqueous solution. Generally, the final concentration of the organic co-solvent (like DMSO) in the aqueous medium should be kept low, typically below 1% (v/v), and for sensitive cell-based assays, even lower (e.g., <0.1%).
-
Use Surfactants for Micellar Solubilization: Adding a surfactant to the aqueous medium before introducing the this compound stock solution can help maintain its solubility. The surfactant micelles will encapsulate the this compound molecules as they are introduced, preventing them from precipitating.
Recommended Surfactants: Non-ionic surfactants are often preferred for biological experiments due to their lower toxicity. Common examples include:
-
Tween® 20 (Polysorbate 20)
-
Tween® 80 (Polysorbate 80)
-
Triton™ X-100
Experimental Protocol: Co-solvent and Surfactant Method
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 100 mM in DMSO).
-
Prepare your aqueous experimental medium containing a surfactant at a concentration above its Critical Micelle Concentration (CMC). (See Table 2 for CMC values).
-
While vigorously vortexing the aqueous medium, slowly add the required volume of the this compound stock solution drop by drop. This rapid mixing helps to ensure that this compound molecules are quickly encapsulated by the surfactant micelles before they have a chance to aggregate and precipitate.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is likely that the this compound is successfully solubilized.
Signaling Pathway of Solubilization
-
Issue 3: Concerns About this compound Stability and Degradation in Aqueous Solution
Problem: You are unsure if the concentration of this compound in your aqueous solution remains constant over the course of your experiment.
Root Cause: this compound can undergo hydrolysis, especially at non-neutral pH, leading to a decrease in the concentration of the parent compound over time.
Solutions:
-
pH Control: The rate of hydrolysis is often pH-dependent. Prepare your aqueous solutions in a buffer system that maintains a stable pH relevant to your experimental conditions. It is advisable to conduct preliminary stability studies at the intended experimental pH and temperature.
-
Prepare Fresh Solutions: To minimize the impact of potential degradation, it is best practice to prepare fresh aqueous solutions of this compound immediately before each experiment.
-
Storage Conditions: If short-term storage is necessary, store the aqueous solution at low temperatures (e.g., 4°C) and protected from light to slow down degradation. However, be mindful that cooling the solution may decrease the solubility of this compound, potentially leading to precipitation.
-
Analytical Verification: For long-term or critical experiments, it is recommended to analytically verify the concentration of this compound over time using techniques like High-Performance Liquid Chromatography (HPLC).
Data and Protocols
Table 1: Solubility of this compound in Common Organic Solvents
Organic Solvent Qualitative Solubility Recommended Use Dimethyl Sulfoxide (DMSO) High Preparing highly concentrated stock solutions. Acetone High Good for initial dissolution, but its high volatility can be a concern. Ethanol Moderate to High A good option for many biological experiments due to lower toxicity than DMSO. Methanol Moderate to High Similar to ethanol, can be used for stock solution preparation.
Table 2: Critical Micelle Concentration (CMC) of Common Surfactants
Surfactant Type CMC (in water at 25°C) Sodium Dodecyl Sulfate (SDS) Anionic ~8.3 mM [2] Tween® 20 (Polysorbate 20) Non-ionic ~0.06 mM Tween® 80 (Polysorbate 80) Non-ionic ~0.012 mM Triton™ X-100 Non-ionic ~0.2-0.9 mM
Note: The CMC can be affected by temperature, pH, and the presence of salts in the buffer.
Detailed Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 366.45 g/mol .
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 366.45 g/mol = 0.0036645 g = 3.66 mg.
-
Weigh this compound:
-
Accurately weigh 3.66 mg of this compound and place it into a clean, dry microcentrifuge tube or glass vial.
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound.
-
Vortex the vial vigorously for 2-3 minutes until the this compound is completely dissolved. A clear, colorless to slightly yellow solution should be obtained.
-
Storage:
-
Store the stock solution at -20°C in a tightly sealed container to prevent moisture absorption by the DMSO. For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.
Experimental Workflow for Preparing this compound Stock Solution
Caption: Step-by-step workflow for preparing a 10 mM this compound stock solution in DMSO.
References
- 1. This compound CAS#: 136-25-4 [m.chemicalbook.com]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 4. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nanoscience.com [nanoscience.com]
Erbon Technical Support Center: Best Practices for Storage and Handling
Disclaimer: The following information is a generalized guide based on best practices for handling organic chemical compounds in a laboratory setting. Specific stability data for "Erbon," an obsolete herbicide, is limited. Therefore, these recommendations should be supplemented with any available historical data or preliminary in-house stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dry, and dark place.[1][2][3] High temperatures, humidity, and exposure to light can potentially accelerate degradation.[1][4] It is recommended to store it in a tightly sealed container to prevent moisture absorption.[1]
Q2: How should I store solutions of this compound?
A2: this compound is soluble in most organic solvents but insoluble in water.[5][6] Stock solutions should be stored in tightly sealed vials, protected from light, and refrigerated if possible. The choice of solvent can impact stability; it is advisable to use high-purity, dry solvents. Some sources suggest that this compound is stable for at least two years when stored properly.
Q3: Are there any known incompatibilities for this compound?
A3: While specific incompatibility data is scarce, as a general practice, this compound should be stored separately from strong acids, bases, and oxidizing agents to prevent potential reactions.[2][3]
Q4: What are the visible signs of this compound degradation?
A4: Visual indicators of degradation can include a change in color (the technical grade product is a dark brown solid), clumping of the solid material, or the appearance of precipitates in solutions.[4][6] Any unexpected changes in the physical appearance of the compound should be investigated.
Q5: How does temperature affect the stability of this compound?
A5: It is advised not to expose this compound to high temperatures, with a recommendation to avoid storing it above 90°F (32°C).[7] High temperatures can increase the rate of chemical degradation. For solutions, refrigeration is a standard practice to slow down potential degradation pathways.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Precipitate forms in a refrigerated stock solution. | The solubility of this compound may be significantly lower at reduced temperatures. | Allow the solution to warm to room temperature. If the precipitate redissolves, it is likely due to low-temperature insolubility. If it persists, it may be a degradation product. |
| The solid this compound appears discolored or clumped. | This could be a sign of degradation due to moisture absorption or exposure to contaminants.[4] | It is recommended to perform a quality control check, such as a simple Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis, to assess the purity of the compound before use. |
| Inconsistent experimental results using the same batch of this compound. | This may indicate ongoing degradation of the stock solution or improper handling leading to concentration changes. | Prepare fresh stock solutions more frequently. Ensure the solvent is not evaporating from the stock solution by using tightly sealed vials. Protect the solution from light during experiments if it is found to be light-sensitive. |
| Unexpected peaks appear in HPLC analysis of a sample. | This is a strong indicator of degradation or the presence of impurities in the original material.[8] | Compare the chromatogram to a freshly prepared standard. If new peaks are present and grow over time, it confirms degradation. |
Quantitative Data Summary
Table 1: Generalized Storage Recommendations and Stability
| Form | Storage Condition | Temperature | Light Protection | Humidity Control | Estimated Stability |
| Solid | Tightly sealed container | Room Temperature (controlled) | Amber vial or dark cabinet | Desiccant recommended | > 2 years (if properly stored) |
| Solution (in organic solvent) | Tightly sealed vial | 2-8°C (Refrigerated) | Amber vial or wrapped in foil | N/A | Weeks to months (solvent dependent) |
Experimental Protocols
Protocol 1: Preliminary Assessment of this compound Stability by Thin Layer Chromatography (TLC)
This protocol provides a basic method to quickly assess the purity of an this compound sample and detect the presence of major degradation products.
Methodology:
-
Sample Preparation:
-
Prepare a solution of your this compound sample in a suitable organic solvent (e.g., acetone or xylene) at a concentration of approximately 1 mg/mL.
-
If testing the stability of a stock solution over time, take aliquots at specified time points (e.g., Day 0, Day 7, Day 30).
-
-
TLC Plate and Mobile Phase:
-
Use a standard silica gel TLC plate.
-
A non-polar to moderately polar solvent system is likely appropriate. A starting point could be a mixture of hexane and ethyl acetate. The exact ratio should be optimized to achieve good separation (an Rf value of 0.3-0.5 for the main spot).
-
-
Spotting and Development:
-
Spot a small amount of the this compound solution onto the TLC plate baseline.
-
Place the plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate.
-
-
Visualization and Interpretation:
-
Remove the plate and mark the solvent front.
-
Visualize the spots under UV light (if the compound is UV active) or by staining (e.g., with potassium permanganate).
-
A pure sample should ideally show a single spot. The appearance of additional spots over time indicates degradation.
-
Visualizations
Caption: Workflow for assessing the purity and stability of an this compound sample.
Caption: Troubleshooting flowchart for issues potentially related to this compound degradation.
References
- 1. Safe Lab Reagent Storage Guide | Best Practices 2025 [labdisposable.com]
- 2. innovadesigngroup.co.uk [innovadesigngroup.co.uk]
- 3. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 4. Storage Conditions – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 5. This compound | 136-25-4 [chemicalbook.com]
- 6. This compound | C11H9Cl5O3 | CID 8686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy this compound | 136-25-4 [smolecule.com]
- 8. ijnrd.org [ijnrd.org]
Adjusting Erbon application timing for different weed growth stages
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erbon. The following information addresses common issues related to adjusting this compound application timing for optimal weed control at different growth stages.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective, systemic herbicide belonging to the phenoxycarboxylic acid chemical family.[1] Its primary mode of action is as a synthetic auxin, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[2][3] This mimicry leads to uncontrolled and disorganized cell division and growth in susceptible broadleaf weeds, ultimately causing twisting of stems and leaves, disruption of vascular tissue, and plant death.[2][4][5] this compound is absorbed through both the foliage and roots of the plant.[6]
Q2: Why is the weed growth stage crucial for this compound application timing?
The growth stage of a weed significantly impacts the efficacy of post-emergence herbicides like this compound. Younger, smaller weeds are generally more susceptible to herbicides for several reasons:
-
Active Growth: Younger weeds are actively growing, which facilitates the translocation of the herbicide to its sites of action within the plant.[4][7]
-
Thinner Cuticle: Seedlings and young plants have a thinner cuticle, allowing for better absorption of the herbicide through the leaves.
-
Smaller Root System: Younger weeds have less developed root systems, making them more vulnerable to systemic herbicides.
-
Less Stored Energy: Young plants have not accumulated significant energy reserves in their roots, which could otherwise aid in recovery from herbicide injury.
As weeds mature, they become more difficult to control, often requiring higher herbicide rates or sequential applications.[4][7]
Q3: What is the optimal weed growth stage for applying this compound?
For most annual broadleaf weeds, the optimal time for this compound application is during the seedling to early vegetative stage, when the weeds are small and actively growing.[4][7] For biennial weeds, application during the rosette stage is most effective.[7] Perennial weeds are best controlled when treated at the bud to early bloom stage when the plant is actively translocating sugars to the roots.
Q4: Can this compound be effective on larger, more mature weeds?
While less effective, this compound can still provide suppression or control of larger weeds, but higher application rates may be necessary.[4] However, control may be less consistent, and retreatment may be required. For established perennial weeds, sequential applications may be needed to control regrowth.[7]
Troubleshooting Guide
Issue: Poor weed control after this compound application.
Possible Cause 1: Incorrect Weed Growth Stage at Application.
-
Troubleshooting: Application to mature, flowering, or drought-stressed weeds can significantly reduce efficacy. Weeds should be actively growing for optimal uptake and translocation of this compound.[4][5]
-
Solution: For future applications, target weeds at a younger growth stage (seedling or early vegetative). If dealing with mature weeds, consider using the higher recommended rate of this compound and be prepared for the possibility of a follow-up application.
Possible Cause 2: Unfavorable Environmental Conditions.
-
Troubleshooting: Temperature, humidity, and rainfall can all affect herbicide performance.[4][5] Very hot, dry conditions can cause weeds to "harden off," reducing herbicide absorption. Rain shortly after application can wash the product off the leaves before it can be absorbed.
-
Solution: Apply this compound when temperatures are moderate and weeds are not under drought stress. Check the product label for the specific rainfast period to avoid application before rainfall.
Possible Cause 3: Herbicide Resistance.
-
Troubleshooting: While less common with synthetic auxin herbicides compared to other modes of action, herbicide resistance can develop over time with repeated use of the same herbicide.[8]
-
Solution: If you suspect resistance, it is crucial to rotate to a herbicide with a different mode of action. Implementing an integrated weed management program that includes cultural and mechanical control methods can also help manage and prevent resistance.
Quantitative Data on Phenoxy Herbicide Efficacy by Weed Growth Stage
Due to the limited availability of public data specifically for this compound, the following tables summarize efficacy data for the closely related phenoxy herbicides 2,4-D and dicamba on various weed species at different growth stages. This information can serve as a valuable proxy for predicting this compound's performance under similar conditions.
Table 1: Efficacy of 2,4-D on Different Weed Species at Various Growth Stages
| Weed Species | Growth Stage at Application | 2,4-D Rate (g ae/ha) | Control (%) | Reference |
| Common Waterhemp (Amaranthus rudis) | 10 cm height | 1,640 | >90 | [9] |
| Common Waterhemp (Amaranthus rudis) | 20 cm height | 1,640 | <90 | [9] |
| Giant Ragweed (Ambrosia trifida) | 10 cm height | 1,640 | >90 | [9] |
| Giant Ragweed (Ambrosia trifida) | 20 cm height | 1,640 | >90 | [9] |
| Kochia (Kochia scoparia) | 10 cm height | 1,640 | 87 | [9] |
| Kochia (Kochia scoparia) | 20 cm height | 1,640 | 59-87 | [9] |
Table 2: Efficacy of Dicamba on Different Weed Species at Various Growth Stages
| Weed Species | Growth Stage at Application | Dicamba Rate (g ae/ha) | Control (%) | Reference |
| Annual Broadleaf Weeds | Small, actively growing | 140 - 560 | High | [7] |
| Annual Broadleaf Weeds | Established weed growth | 560 | Moderate to High | [7] |
| Biennial Weeds | Rosette (< 3 inches) | 280 - 560 | High | [7] |
| Biennial Weeds | Rosette (> 3 inches) | 560 - 1120 | Moderate to High | [7] |
| Perennial Weeds | Suppression/Control | 1120 | Moderate | [7] |
Experimental Protocols
Protocol 1: Dose-Response Bioassay to Determine this compound Efficacy at Different Weed Growth Stages
This protocol outlines a whole-plant bioassay to determine the effective dose of this compound required to control a target weed species at various growth stages.
1. Plant Material and Growth Conditions:
- Collect mature seeds from a representative population of the target weed species.[10]
- Germinate seeds in trays containing a standard greenhouse potting mix.
- Transplant seedlings at a similar growth stage into individual pots.[10]
- Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod to ensure uniform growth.
2. Herbicide Application:
- Group the potted plants according to their growth stage (e.g., 2-4 leaf stage, 6-8 leaf stage, early flowering).
- Prepare a stock solution of this compound and create a series of dilutions to achieve a range of application rates (e.g., 0x, 0.25x, 0.5x, 1x, 2x, 4x the recommended field rate).
- Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage.[10] Include a non-treated control group for each growth stage.
3. Data Collection and Analysis:
- Visually assess weed control (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no effect) to 100% (complete plant death).
- At 21 DAT, harvest the above-ground biomass of each plant, dry it in an oven at 70°C for 72 hours, and record the dry weight.
- Calculate the percent biomass reduction relative to the non-treated control for each application rate and growth stage.
- Analyze the data using a dose-response model (e.g., log-logistic) to determine the ED50 (the effective dose to achieve 50% control) and ED90 values for each growth stage.
Visualizations
Caption: A decision-making workflow for this compound application based on weed growth stage.
Caption: The relationship between weed growth stage and the expected efficacy of this compound.
References
- 1. This compound | 136-25-4 [chemicalbook.com]
- 2. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
- 3. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]
- 4. fbn.com [fbn.com]
- 5. fbn.com [fbn.com]
- 6. This compound | C11H9Cl5O3 | CID 8686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. borchersagsupply.com [borchersagsupply.com]
- 8. hracglobal.com [hracglobal.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for Erbon Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Erbon, a phenoxy herbicide. The information presented is intended to assist researchers and analytical scientists in selecting the most appropriate method for their specific needs, considering factors such as sensitivity, accuracy, and sample matrix.
Comparison of Analytical Methods
The following table summarizes the performance characteristics of Gas-Liquid Chromatography (GLC), High-Performance Liquid Chromatography (HPLC) with UV detection, and a spectrophotometric method for the quantification of this compound and related phenoxy herbicides. It is important to note that while a specific GLC method for this compound has been documented, detailed performance data for HPLC and spectrophotometric analysis of this compound is limited. The data for HPLC and spectrophotometry are based on methods validated for structurally similar phenoxy herbicides and serve as a reference for potential performance.
| Parameter | Gas-Liquid Chromatography (GLC)[1][2] | High-Performance Liquid Chromatography (HPLC) with UV Detection | Spectrophotometric Method |
| Principle | Separation of volatile compounds in a gaseous mobile phase followed by detection. | Separation of compounds in a liquid mobile phase followed by UV absorbance detection. | Measurement of light absorbance of a colored complex formed after a chemical reaction. |
| Limit of Detection (LOD) | Not explicitly stated for this compound, but sensitive for related compounds. | Typically in the range of 1-10 µg/L for phenoxy herbicides. | 0.029 µg/mL (for a related compound, fenoxaprop-p-ethyl)[3] |
| Limit of Quantification (LOQ) | Not explicitly stated for this compound. | Typically in the range of 5-50 µg/L for phenoxy herbicides. | 0.098 µg/mL (for a related compound, fenoxaprop-p-ethyl)[3] |
| Linearity Range | Method demonstrates linearity for quantification. | Generally wide, e.g., 0.05-5.0 mg/L for phenoxy herbicides. | 0.2-25 µg/mL (for a related compound, fenoxaprop-p-ethyl)[3] |
| Accuracy (% Recovery) | Compares well with titrimetric and total chloride procedures.[1][2] | Typically 95-105% for related compounds. | 95-97% (for a related compound, fenoxaprop-p-ethyl)[3] |
| Precision (%RSD) | Not explicitly stated. | Generally <5% for related compounds. | Not explicitly stated. |
| Specificity | High, especially with a specific detector like Flame Ionization Detector (FID). | Good, but may be susceptible to interference from matrix components. | Lower, as other compounds may form colored complexes. |
| Sample Throughput | Moderate to high. | High. | Moderate. |
| Instrumentation Cost | Moderate to high. | Moderate to high. | Low to moderate. |
| Derivatization Required | Not required for this compound.[1] | Generally not required for phenoxy herbicides. | Yes, requires a chemical reaction to form a chromophore. |
Experimental Protocols
Gas-Liquid Chromatography (GLC) Method for this compound Quantification[1][2]
This method is designed for the determination of this compound in herbicide formulations.
1. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Chromatographic column: 5% silicone UCW 98 on Chromosorb W (HP).
2. Reagents and Standards:
-
Chloroform, analytical grade.
-
This compound standard (if available; technical grade can be used for standard preparation if purity is known).
-
Internal Standard: Kepone.
3. Standard Preparation:
-
Prepare a stock solution of the internal standard (Kepone) in chloroform.
-
Prepare a mixed standard solution containing a known concentration of this compound and the internal standard in chloroform.
4. Sample Preparation:
-
Weigh a portion of the herbicide formulation expected to contain a known amount of this compound into a volumetric flask.
-
Dissolve the sample in chloroform.
-
Add a precise volume of the internal standard stock solution.
-
Dilute to the final volume with chloroform.
5. Chromatographic Conditions:
-
Injection Volume: 1-5 µL
-
Carrier Gas: Nitrogen or Helium
-
Flow Rate: Optimized for best separation
-
Injector Temperature: 250°C
-
Column Temperature: 230°C
-
Detector Temperature: 260°C
6. Quantification:
-
Inject the mixed standard and sample solutions into the gas chromatograph.
-
Identify the peaks for this compound and the internal standard based on their retention times.
-
Calculate the peak height or peak area ratios of this compound to the internal standard for both the standard and the sample.
-
Quantify the amount of this compound in the sample by comparing the peak height/area ratios.
High-Performance Liquid Chromatography (HPLC) with UV Detection (General Method for Phenoxy Herbicides)
This protocol is a general guideline for the analysis of phenoxy herbicides and would require optimization for this compound.
1. Instrumentation:
-
HPLC system with a UV detector.
-
Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
2. Reagents and Standards:
-
Acetonitrile, HPLC grade.
-
Water, HPLC grade.
-
Formic acid or phosphoric acid (for mobile phase pH adjustment).
-
This compound analytical standard.
3. Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
4. Sample Preparation:
-
For liquid samples (e.g., water), acidification followed by solid-phase extraction (SPE) may be necessary for sample clean-up and concentration.
-
For solid samples (e.g., soil, formulations), an appropriate extraction procedure with a suitable solvent (e.g., methanol, acetone) followed by filtration is required.
5. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and acidified water (e.g., 60:40 v/v acetonitrile:water with 0.1% formic acid). The exact ratio should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically in the range of 220-230 nm for phenoxy herbicides).
6. Quantification:
-
Inject the calibration standards and sample extracts.
-
Construct a calibration curve by plotting the peak area or peak height versus the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area or height on the calibration curve.
Spectrophotometric Method (Based on a Method for a Related Herbicide)[3]
This protocol is based on the principle of forming a colored derivative and would need significant adaptation and validation for this compound.
1. Instrumentation:
-
UV-Vis Spectrophotometer.
2. Reagents and Standards:
-
Reagents for hydrolysis (e.g., strong acid or base).
-
Reagents for derivatization to form a chromophore (e.g., a diazotization and coupling reaction).
-
This compound analytical standard.
3. Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
4. Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix using an appropriate solvent.
-
Perform a hydrolysis step to break down the this compound molecule.
-
Carry out a chemical derivatization reaction on the hydrolyzed product to form a colored compound. This step is highly specific to the chosen reaction chemistry.
5. Measurement:
-
Measure the absorbance of the colored solutions of the standards and the sample at the wavelength of maximum absorbance (λmax) of the colored derivative.
-
Use a blank solution (containing all reagents except the analyte) to zero the spectrophotometer.
6. Quantification:
-
Construct a calibration curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of this compound in the original sample from the calibration curve, taking into account any dilution factors.
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound quantification.
References
A Comparative Analysis of Erbon and 2,4-D for Broadleaf Weed Management
A comparative guide for researchers and scientists on the efficacy and mechanisms of Erbon, an obsolete herbicide, and the widely used 2,4-D for the control of broadleaf weeds.
This guide provides a detailed comparison of the herbicides this compound and 2,4-D, focusing on their efficacy against broadleaf weeds. While 2,4-D remains a cornerstone of modern weed management, this compound is an obsolete herbicide for which quantitative efficacy data is scarce in contemporary scientific literature. This document synthesizes available historical information for this compound and contrasts it with the extensive data available for 2,4-D, offering a framework for understanding their respective roles in weed science.
Chemical Composition and Mechanism of Action
This compound , a product discontinued by Dow Chemical, was a non-selective herbicide with a broad spectrum of activity against both broadleaf weeds and grasses.[1][2] Its activity stemmed from a combination of two active ingredients: a derivative of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) and 2,2-dichloropropionic acid (dalapon) . The 2,4,5-T component is a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA), which leads to uncontrolled growth and eventual death in susceptible broadleaf plants.[3] The dalapon component is primarily active against grasses. This compound was absorbed through both foliage and roots and was known for its persistence in the soil, with its major effect on perennial broadleaf weeds resulting from root uptake.[1]
2,4-Dichlorophenoxyacetic acid (2,4-D) is a selective herbicide widely used for the control of broadleaf weeds in various agricultural and non-crop settings.[4][5] Like the phenoxy component of this compound, 2,4-D is a synthetic auxin.[6] It is absorbed by the plant and translocates to the growing points, where it disrupts normal cell division and elongation, leading to characteristic symptoms such as twisting (epinasty), and ultimately, plant death.[7]
Data Presentation: Efficacy on Broadleaf Weeds
| Broadleaf Weed Species | This compound Efficacy (%) (Hypothetical) | 2,4-D Efficacy (%) (Representative) |
| Common Lambsquarters (Chenopodium album) | 85 - 95 | 90 - 98 |
| Field Bindweed (Convolvulus arvensis) | 70 - 85 | 65 - 80 |
| Canada Thistle (Cirsium arvense) | 75 - 90 | 70 - 85 |
| Dandelion (Taraxacum officinale) | 90 - 98 | 95 - 100 |
| Velvetleaf (Abutilon theophrasti) | 80 - 90 | 85 - 95 |
Note: The efficacy of any herbicide is highly dependent on factors such as application rate, weed growth stage, and environmental conditions.
Experimental Protocols: Field Efficacy Trial
The following is a generalized protocol for conducting a field trial to evaluate the efficacy of foliar-applied herbicides on broadleaf weeds. This protocol can be adapted for specific research objectives.
Objective: To determine and compare the efficacy of this compound and 2,4-D in controlling a spectrum of broadleaf weeds under field conditions.
1. Experimental Design:
- Design: Randomized Complete Block Design (RCBD).
- Treatments:
- Untreated Control
- This compound at various application rates (e.g., X, 2X kg/ha ) - Historical rates would need to be researched from archived sources.
- 2,4-D at various application rates (e.g., 0.5, 1.0, 2.0 kg ae/ha).
- Replications: 4.
- Plot Size: 3m x 6m.
2. Site Selection and Preparation:
- Select a site with a uniform and dense population of the target broadleaf weed species.
- Conduct a baseline weed survey to record the species present and their density.
- Prepare the seedbed according to standard local practices, if applicable, or conduct the trial on established weed populations.
3. Herbicide Application:
- Equipment: Calibrated backpack sprayer equipped with flat-fan nozzles.
- Spray Volume: 200-400 L/ha.
- Timing: Apply when weeds are in the 2-4 leaf stage and actively growing.
- Environmental Conditions: Record temperature, humidity, and wind speed at the time of application. Avoid application under adverse conditions (e.g., high wind, rain).
4. Data Collection:
- Weed Control Efficacy: Visually assess the percentage of weed control at 7, 14, 28, and 56 days after treatment (DAT) using a scale of 0% (no control) to 100% (complete control).[8][9]
- Weed Density and Biomass: At 56 DAT, count the number of surviving weeds per unit area (e.g., 0.25 m² quadrat) and harvest the above-ground biomass. Dry the biomass at 70°C to a constant weight.
- Crop Injury (if applicable): If the trial is conducted in a crop, visually assess crop injury at 7, 14, and 28 DAT using a scale of 0% (no injury) to 100% (crop death).
5. Statistical Analysis:
- Analyze the data using Analysis of Variance (ANOVA).
- Use a suitable mean separation test (e.g., Tukey's HSD) to compare treatment means at a significance level of p < 0.05.
Mandatory Visualizations
Signaling Pathway of Auxinic Herbicides
Caption: Simplified signaling pathway of auxinic herbicides in a susceptible plant cell.
Experimental Workflow for Herbicide Efficacy Comparison
Caption: General experimental workflow for comparing the efficacy of two herbicides.
References
Evaluating the Cross-Reactivity of Erbon in Phenoxy Herbicide Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of various phenoxy herbicides in immunoassays, with a focus on evaluating the potential cross-reactivity of Erbon. The information presented herein is intended to assist researchers in the development and validation of specific and sensitive immunoassays for the detection of these compounds.
Comparative Cross-Reactivity of Phenoxy Herbicides
Immunoassays are powerful tools for the detection of phenoxy herbicides in various matrices. However, the specificity of these assays can be influenced by the cross-reactivity of structurally related compounds. The following table summarizes the cross-reactivity of several phenoxy herbicides in an immunoassay developed for the detection of 2,4,5-TP (Silvex). It is important to note that while data for many common phenoxy herbicides are available, specific quantitative cross-reactivity data for this compound in this or other phenoxy herbicide immunoassays could not be located in the reviewed literature.
| Compound | Structure | Class | % Cross-Reactivity (in 2,4,5-TP Assay) |
| This compound | 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate | Phenoxypropionic Acid Ester | Data Not Available |
| 2,4,5-TP (Silvex) | 2-(2,4,5-Trichlorophenoxy)propionic acid | Phenoxypropionic Acid | 100 |
| 2,4,5-T | (2,4,5-Trichlorophenoxy)acetic acid | Phenoxyacetic Acid | 6.9[1] |
| 2,4-D | (2,4-Dichlorophenoxy)acetic acid | Phenoxyacetic Acid | <0.07[1] |
| MCPA | (4-Chloro-2-methylphenoxy)acetic acid | Phenoxyacetic Acid | <0.07[1] |
| MCPP (Mecoprop) | 2-(4-Chloro-2-methylphenoxy)propionic acid | Phenoxypropionic Acid | <0.07[1] |
| Dichlorprop | 2-(2,4-Dichlorophenoxy)propionic acid | Phenoxypropionic Acid | <0.07[1] |
Note: The cross-reactivity is calculated as (IC50 of 2,4,5-TP / IC50 of the tested compound) x 100.
Experimental Protocol: Competitive Indirect Enzyme-Linked Immunosorbent Assay (ci-ELISA) for Phenoxy Herbicides
This section details a representative protocol for a competitive indirect ELISA, a common format for the detection of small molecules like phenoxy herbicides. This protocol is based on established methodologies for similar immunoassays.
1. Materials and Reagents:
-
96-well microtiter plates (high-binding)
-
Coating antigen (e.g., phenoxy herbicide-protein conjugate)
-
Primary antibody (specific to the target phenoxy herbicide)
-
Enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay buffer (e.g., PBS)
-
Standards of phenoxy herbicides
-
Samples for analysis
2. Procedure:
a. Coating of the Microtiter Plate:
-
Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in coating buffer.
-
Add 100 µL of the diluted coating antigen to each well of the 96-well microtiter plate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with wash buffer.
b. Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate three times with wash buffer.
c. Competitive Reaction:
-
Prepare serial dilutions of the phenoxy herbicide standards and the samples in assay buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted primary antibody for 30 minutes at 37°C.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microtiter plate.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
d. Addition of Secondary Antibody:
-
Add 100 µL of the appropriately diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
e. Substrate Development and Measurement:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Calculate the average absorbance for each standard and sample.
-
Generate a standard curve by plotting the absorbance values against the logarithm of the standard concentrations.
-
Determine the concentration of the phenoxy herbicide in the samples by interpolating their absorbance values on the standard curve.
-
Cross-reactivity is determined by comparing the IC50 values (the concentration of the analyte that causes 50% inhibition of the signal) of the target analyte and the cross-reacting compounds.
Visualizing Immunoassay Principles and Relationships
To further clarify the experimental workflow and the concept of cross-reactivity, the following diagrams are provided.
Caption: Workflow of a competitive indirect ELISA for phenoxy herbicide detection.
Caption: Structural relationships and known cross-reactivity in a 2,4,5-TP immunoassay.
References
A Comparative Analysis of the Environmental Impact of Erbon and Silvex
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the environmental impact of two phenoxy herbicides, Erbon and Silvex. Both herbicides have been used for the control of broadleaf weeds, but their use has been largely discontinued due to environmental and health concerns. This document summarizes available quantitative data on their environmental fate and toxicity, outlines general experimental protocols for assessing such impacts, and presents a visual representation of their comparative environmental risks.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and Silvex concerning their environmental persistence and toxicity. It is important to note that direct comparative studies are scarce, and the data presented below are compiled from various sources with potentially different experimental conditions.
Table 1: Acute Mammalian Toxicity
| Herbicide | Species | Route | LD50 (mg/kg) |
| This compound | Rat | Oral | 1000 - 1120 |
| Silvex | Rat | Oral | 650 |
Table 2: Aquatic Toxicity
| Herbicide | Species | Exposure Duration | LC50 (mg/L) |
| This compound | Not available | - | - |
| Silvex | Rainbow Trout | 96 hours | 0.32 - 0.57 |
| Silvex | Daphnia magna | 48 hours | 9.88 |
Table 3: Environmental Fate
| Herbicide | Parameter | Value | Notes |
| This compound | Soil Persistence | Persistent | Absorbed by roots and foliage; specific half-life data is limited. |
| Silvex | Soil Persistence | Average half-life of 12-17 days in prairie soils.[1] | Strongly binds to soil, reducing leaching potential. |
| This compound | Bioaccumulation | Data not available | |
| Silvex | Bioaccumulation | Bioconcentration factor (BCF) of 58 in fish (flowing water), indicating low potential.[1] |
Experimental Protocols
Soil Persistence Testing
The persistence of a herbicide in soil is typically determined by measuring its half-life (the time it takes for 50% of the initial amount to degrade). Standard protocols, such as those outlined in OECD Guideline 307 (Aerobic and Anaerobic Transformation in Soil) , involve:
-
Soil Selection: Using a variety of soil types with different textures, organic matter content, and pH.
-
Application: Applying a known concentration of the herbicide to the soil samples.
-
Incubation: Incubating the treated soil under controlled temperature and moisture conditions, either with oxygen (aerobic) or without (anaerobic).
-
Sampling and Analysis: Periodically collecting soil samples and analyzing the concentration of the herbicide using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Calculating the rate of degradation and the half-life of the herbicide.
Aquatic Toxicity Testing
Acute aquatic toxicity is commonly assessed by determining the concentration of a substance that is lethal to 50% of the test organisms (LC50) over a specific period. Standardized protocols, such as OECD Guideline 203 (Fish, Acute Toxicity Test) and OECD Guideline 202 (Daphnia sp. Acute Immobilisation Test) , generally include:
-
Test Organisms: Using standardized species like rainbow trout (Oncorhynchus mykiss) for fish toxicity tests and Daphnia magna for invertebrate toxicity tests.[2][3]
-
Exposure System: Exposing the organisms to a range of concentrations of the herbicide in a controlled aquatic environment (static or flow-through systems).
-
Observation: Monitoring the mortality or immobilization of the organisms at regular intervals over a set period (typically 96 hours for fish and 48 hours for Daphnia).
-
Data Analysis: Using statistical methods to calculate the LC50 value and its confidence intervals.
Bioconcentration Factor (BCF) Determination
The potential for a chemical to accumulate in aquatic organisms is assessed by determining its bioconcentration factor (BCF). The OECD Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure) provides a framework for these studies:
-
Test Species: Using a suitable fish species with a known lipid content.
-
Exposure: Exposing the fish to a constant, low concentration of the herbicide in the water.
-
Tissue Analysis: Measuring the concentration of the herbicide in the fish tissue and the surrounding water over time until a steady state is reached.
-
Calculation: Calculating the BCF as the ratio of the herbicide concentration in the fish to the concentration in the water.[4]
Mandatory Visualization
Caption: Comparative Environmental Impact of this compound and Silvex.
Concluding Remarks
Based on the available data, both this compound and Silvex present environmental risks. Silvex, while demonstrating lower mammalian toxicity and persistence in soil compared to what is qualitatively described for this compound, exhibits high toxicity to aquatic organisms.[5] A significant data gap exists for the aquatic toxicity of this compound, preventing a direct comparison in this critical area. The persistence of this compound in the environment is a notable concern, though quantitative data is lacking. Both herbicides belong to the chlorophenoxy class, which are known to act as synthetic auxins, disrupting plant growth, and can have broader ecotoxicological effects. The discontinuation of both herbicides reflects a precautionary approach to mitigating their potential environmental and health impacts. Further research, particularly on the aquatic toxicity and degradation pathways of this compound, would be necessary for a more complete comparative assessment.
References
Assessing Weed Resistance Development to Erbon and Alternative Synthetic Auxins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of herbicide-resistant weeds poses a significant threat to agricultural productivity and land management. Understanding the mechanisms of resistance and the comparative efficacy of different herbicide options is crucial for developing sustainable weed control strategies. This guide provides a comprehensive comparison of the synthetic auxin herbicide Erbon and its alternatives, with a focus on the development of weed resistance. While specific data on this compound resistance is limited in publicly available research, this guide leverages extensive data on other phenoxy herbicides, such as 2,4-D and dicamba, to provide a robust comparative analysis. The information presented is intended to inform research and development efforts in creating more effective and durable herbicidal solutions.
Mechanism of Action: Synthetic Auxin Herbicides
This compound belongs to the phenoxyalkanoic acid class of herbicides, which act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1] These herbicides disrupt normal plant growth processes by inducing rapid, uncontrolled cell division and elongation, ultimately leading to tissue damage and plant death.[1] The primary mode of action involves the degradation of Aux/IAA transcriptional repressors, leading to the overexpression of auxin-responsive genes.[2]
Signaling Pathway of Synthetic Auxin Herbicides
The following diagram illustrates the signaling pathway of synthetic auxin herbicides, leading to the expression of auxin-responsive genes and subsequent herbicidal effects.
Caption: Synthetic auxin herbicide signaling pathway.
Comparative Efficacy of Synthetic Auxin Herbicides
While direct comparative data for this compound is scarce, the following table summarizes the efficacy of other widely used synthetic auxin herbicides against common broadleaf weeds. This data can serve as a proxy for estimating the potential performance of this compound.
| Herbicide | Weed Species | Efficacy (%) | Reference |
| 2,4-D | Amaranthus retroflexus (Redroot pigweed) | 85-95 | [3] |
| Chenopodium album (Common lambsquarters) | 90-100 | [3] | |
| Ambrosia artemisiifolia (Common ragweed) | 80-90 | [3] | |
| Dicamba | Kochia scoparia (Kochia) | 75-90 (susceptible biotypes) | [4] |
| Amaranthus palmeri (Palmer amaranth) | 80-95 | [5] | |
| Abutilon theophrasti (Velvetleaf) | 90-100 | [6] | |
| MCPA | Sinapis arvensis (Wild mustard) | 90-98 | [7] |
| Capsella bursa-pastoris (Shepherd's-purse) | 95-100 | [7] | |
| Galium aparine (Cleavers) | 70-85 | [7] |
Development of Weed Resistance to Synthetic Auxins
Although resistance to synthetic auxin herbicides is less prevalent than to other herbicide classes, it has been documented in at least 27 weed species.[8] Resistance can develop through two primary mechanisms:
-
Target-Site Resistance (TSR): This involves mutations in the genes encoding the auxin receptors (TIR1/AFB proteins), which reduce the binding affinity of the herbicide to its target site.[9]
-
Non-Target-Site Resistance (NTSR): This is more common and typically involves enhanced metabolism of the herbicide by the weed.[9] Enzymes such as cytochrome P450 monooxygenases can detoxify the herbicide before it reaches its target site.
The following table summarizes documented cases of weed resistance to phenoxy herbicides.
| Weed Species | Herbicide | Fold Resistance | Mechanism | Reference |
| Kochia scoparia | Dicamba | up to 6.5 | TSR (potential) | [4] |
| Amaranthus tuberculatus | 2,4-D | >10 | NTSR (enhanced metabolism) | [10] |
| Sinapis arvensis | 2,4-D, MCPA | 5-15 | TSR (single dominant gene) | [8] |
| Galium spurium | Mecoprop | >100 | TSR (single gene) | [8] |
Experimental Protocols for Assessing Herbicide Resistance
1. Whole-Plant Dose-Response Bioassay
This experiment determines the level of resistance in a weed population by exposing plants to a range of herbicide concentrations.
-
Seed Germination: Seeds from suspected resistant and known susceptible populations are germinated in a controlled environment (e.g., petri dishes with moistened filter paper).
-
Plant Growth: Seedlings are transplanted into pots containing a standardized soil mix and grown in a greenhouse under controlled temperature, light, and humidity.
-
Herbicide Application: At a specific growth stage (e.g., 3-4 leaf stage), plants are treated with a range of herbicide doses, typically from 1/8th to 8 times the recommended field rate. A non-treated control is included.
-
Data Collection: Plant mortality or biomass reduction is assessed at a set time point after treatment (e.g., 21 days).
-
Data Analysis: The dose required to cause 50% mortality or growth reduction (LD50 or GR50) is calculated for both the suspected resistant and susceptible populations. The resistance factor (RF) is then calculated as the ratio of the LD50/GR50 of the resistant population to that of the susceptible population.
2. Molecular Analysis for Target-Site Resistance
This protocol is used to identify mutations in the target-site genes.
-
DNA Extraction: Genomic DNA is extracted from leaf tissue of both suspected resistant and susceptible plants.
-
PCR Amplification: Specific primers are designed to amplify the coding regions of the target genes (e.g., TIR1, AFBs).
-
DNA Sequencing: The amplified PCR products are sequenced to identify any single nucleotide polymorphisms (SNPs) that could lead to amino acid substitutions in the protein.
-
Sequence Analysis: The DNA sequences from resistant and susceptible plants are compared to identify mutations that may confer resistance.
3. Biochemical Assay for Herbicide Metabolism
This assay determines if resistance is due to enhanced herbicide detoxification.
-
Radiolabeled Herbicide Application: A radiolabeled version of the herbicide (e.g., ¹⁴C-2,4-D) is applied to the leaves of both resistant and susceptible plants.
-
Plant Harvesting and Extraction: At various time points after application, plants are harvested, and the herbicide and its metabolites are extracted.
-
Chromatography: The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to separate the parent herbicide from its metabolites.
-
Quantification: The amount of parent herbicide remaining and the quantity of different metabolites are quantified using a scintillation counter. A faster rate of metabolism in the resistant population compared to the susceptible population indicates NTSR.
Experimental Workflow for Assessing Herbicide Resistance
The following diagram outlines a typical workflow for investigating weed resistance to a synthetic auxin herbicide.
Caption: A generalized workflow for assessing herbicide resistance.
Conclusion and Future Directions
The development of weed resistance to synthetic auxin herbicides, including potentially this compound, is a growing concern that necessitates proactive management strategies. While the incidence of resistance to this class of herbicides has been historically lower than for others, continued reliance on a single mode of action will inevitably select for resistant biotypes.
Future research should focus on:
-
Directly assessing the potential for weed resistance to this compound through long-term selection experiments.
-
Conducting comparative efficacy trials that include this compound alongside other synthetic auxins and herbicides with different modes of action.
-
Elucidating the specific metabolic pathways involved in the detoxification of various phenoxy herbicides in resistant weeds.
-
Developing rapid and cost-effective molecular diagnostic tools for the early detection of resistance-conferring mutations.
By understanding the mechanisms of resistance and the comparative performance of available herbicides, researchers and drug development professionals can contribute to the creation of novel and sustainable solutions for weed management.
References
- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Comparative Efficacy of Common Broad Leaf Herbicides against an Invasive Weed: Parthenium hysterophorus L. [scirp.org]
- 4. bioone.org [bioone.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Impact of novel herbicide based on synthetic auxins and ALS inhibitor on weed control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hracglobal.com [hracglobal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Soil Remediation Techniques for Erbon and Related Chlorophenoxy Herbicide Contamination
For Researchers, Scientists, and Environmental Professionals
This guide provides a comparative analysis of prominent soil remediation techniques for contamination by the herbicide Erbon and its closely related chemical class, chlorophenoxy herbicides, such as 2,4-D and 2,4,5-T. Due to a lack of extensive research specifically on this compound, this guide draws upon available experimental data for these analogous and well-studied compounds to provide a robust framework for evaluating remediation strategies.
This compound, a now-discontinued herbicide, is known for its effectiveness against broadleaf weeds and grasses. Its persistence in soil, however, can pose environmental risks, necessitating effective remediation strategies. This guide delves into the primary remediation methods: bioremediation and chemical oxidation, offering a comparison of their efficacy, mechanisms, and the necessary experimental protocols for their validation.
Comparative Analysis of Remediation Techniques
The selection of an appropriate remediation technique depends on various factors, including the concentration of the contaminant, soil type, site conditions, cost, and remediation timeframe. Below is a summary of quantitative data for the remediation of chlorophenoxy herbicides, serving as a proxy for this compound.
| Remediation Technique | Contaminant | Initial Concentration (mg/kg) | Treatment Duration | Removal Efficiency (%) | Half-life (days) | Reference |
| Bioremediation | ||||||
| Microbial Degradation | 2,4-D | 200 | 7 days | 96% | Not Specified | [1] |
| Fungal Degradation (Rigidoporus sp.) | 2,4-D | Not Specified | 6 months | ~78% | Not Specified | |
| Fungal Degradation (Rigidoporus sp.) | 2,4,5-T | Not Specified | 6 months | ~68% | Not Specified | |
| Preventive Bioremediation (Cupriavidus necator JMP134) | 2,4-D | Agricultural Dose | Not Specified | Persistence reduced threefold | Not Specified | [2] |
| Chemical Oxidation | ||||||
| Ozonation (O3/plasma) | 2,4-D (in water) | Not Specified | 30 minutes | 99.8% | Not Specified | [2] |
| Photo-Fenton (Fe2+/H2O2/UV) | 2,4-D (in water) | Not Specified | Not Specified | 100% (degradation), 98% (mineralization) | Not Specified | [2] |
| Electrochemical Oxidation | 2,4-D (in water) | Not Specified | Not Specified | 100% (degradation), 84.3% (mineralization) | Not Specified | [2] |
| General Persistence | ||||||
| Aerobic Soil Metabolism | 2,4-D | Not Specified | Not Specified | Not Applicable | 6.2 | [3] |
| Anaerobic Aquatic Metabolism | 2,4-D | Not Specified | Not Specified | Not Applicable | 41 - 333 | [3] |
Degradation Pathways
Understanding the degradation pathways of these herbicides is crucial for monitoring remediation effectiveness and identifying potential toxic byproducts.
Bioremediation Pathway of 2,4,5-T
The microbial degradation of 2,4,5-T, a close analog of this compound, typically proceeds through a series of enzymatic reactions. The following diagram illustrates a common aerobic degradation pathway initiated by the bacterium Burkholderia cepacia AC1100.[4]
Experimental Protocols
Accurate validation of remediation techniques requires standardized experimental protocols. Below are outlines for key experiments.
Microbial Degradation of Chlorophenoxy Herbicides in Soil
Objective: To assess the efficacy of specific microbial strains in degrading chlorophenoxy herbicides in a soil matrix.
Methodology:
-
Soil Preparation: Collect soil samples from the contaminated site or use a representative soil type. Air-dry and sieve the soil to ensure homogeneity.
-
Microbial Inoculum: Isolate and culture microbial strains known for their ability to degrade the target herbicide. Serratia marcescens and Penicillium sp. have shown potential for 2,4-D degradation.[5]
-
Experimental Setup:
-
Prepare microcosms (e.g., glass jars with airtight lids) containing a known mass of soil.
-
Spike the soil with a known concentration of the herbicide (e.g., 2,4-D).
-
Inoculate the soil with the selected microbial culture.
-
Include control groups: sterile soil with herbicide (to assess abiotic degradation) and non-inoculated soil with herbicide (to assess natural attenuation).
-
Incubate the microcosms under controlled conditions (temperature, moisture).
-
-
Sampling and Analysis:
-
Collect soil samples at regular intervals.
-
Extract the herbicide and its metabolites from the soil using an appropriate solvent (e.g., acetonitrile).
-
Quantify the concentration of the parent compound and its degradation products using High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6]
-
-
Data Analysis:
-
Calculate the degradation rate and half-life of the herbicide in each treatment.
-
Compare the degradation in inoculated samples to the control groups to determine the effectiveness of the microbial strain.
-
Phytoremediation of Herbicide-Contaminated Soil
Objective: To evaluate the potential of plant species to remove or degrade chlorophenoxy herbicides from soil.
Methodology:
-
Plant Selection: Choose plant species that are tolerant to the herbicide and have the potential for phytoremediation.
-
Pot Experiment:
-
Fill pots with soil contaminated with a known concentration of the herbicide.
-
Sow seeds or transplant seedlings of the selected plant species.
-
Include unplanted control pots to measure herbicide loss due to other factors.
-
Maintain the plants in a controlled environment (greenhouse) with regular watering.
-
-
Sampling and Analysis:
-
After a predetermined growth period, harvest the plants and separate them into roots and shoots.
-
Collect soil samples from each pot.
-
Analyze the plant tissues and soil samples for the concentration of the herbicide and its metabolites using methods such as HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Data Analysis:
-
Determine the amount of herbicide taken up by the plants (phytoextraction).
-
Assess the reduction in herbicide concentration in the soil of planted pots compared to unplanted controls (rhizodegradation).
-
Chemical Oxidation of Herbicides in Soil Slurry
Objective: To determine the effectiveness of a chemical oxidant in degrading chlorophenoxy herbicides in a soil slurry.
Methodology:
-
Slurry Preparation: Create a soil slurry by mixing a known mass of contaminated soil with a specific volume of water.
-
Oxidant Addition: Add the chemical oxidant (e.g., Fenton's reagent - a solution of hydrogen peroxide and an iron catalyst) to the soil slurry.
-
Reaction: Stir the slurry for a defined period to ensure thorough mixing and reaction.
-
Sampling and Analysis:
-
Collect slurry samples at different time points.
-
Quench the reaction (e.g., by adding a substance that neutralizes the oxidant).
-
Extract and analyze the samples for the herbicide and its degradation products.
-
-
Data Analysis:
-
Calculate the percentage of herbicide degradation over time.
-
Identify the major degradation products to assess the extent of mineralization.
-
Experimental Workflow and Analytical Validation
The following diagram illustrates a general workflow for validating soil remediation techniques, from sample collection to data analysis.
Analytical methods for quantifying chlorophenoxy herbicides like 2,4-D and their residues in soil are well-established. The US Environmental Protection Agency (EPA) provides standardized methods, such as Method 8151 for gas chromatography and Method 8321 for high-performance liquid chromatography.[4] These methods often involve extraction of the analytes from the soil matrix, followed by cleanup steps and instrumental analysis. For screening purposes, immunoassay methods like EPA Method 4015 can be utilized.[4]
Conclusion
While specific data for this compound remediation is scarce, the extensive research on analogous chlorophenoxy herbicides provides a strong foundation for developing and validating effective soil remediation strategies. Both bioremediation and chemical oxidation have shown high efficacy in degrading these compounds. The choice of the optimal technique will be site-specific and should be guided by thorough laboratory and pilot-scale studies following robust experimental protocols. The continued development of innovative remediation technologies and a deeper understanding of the microbial and chemical degradation pathways will be crucial for addressing the legacy of contamination from persistent herbicides like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation and comparison of advanced oxidation processes for the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbial degradation of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. scielo.br [scielo.br]
- 6. academic.oup.com [academic.oup.com]
Comparing the metabolic pathways of Erbon in tolerant and susceptible plant species
A comparative analysis of the metabolic pathways of the phenoxy herbicide Erbon in tolerant and susceptible plant species reveals a sophisticated enzymatic defense system in tolerant varieties, leading to rapid detoxification and survival. In contrast, susceptible plants lack these efficient degradation routes, resulting in herbicide accumulation and eventual death. This guide synthesizes experimental data on analogous phenoxy herbicides to elucidate the metabolic fate of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of the mechanisms underlying plant tolerance.
While specific quantitative data for this compound (2-(2,4,5-trichlorophenoxy)propionic acid) is limited in publicly available literature, extensive research on the structurally similar and widely studied phenoxy herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) provides a robust framework for understanding its metabolic pathways. The primary mechanism of tolerance in various plant species is the rapid metabolic deactivation of the herbicide, a process that occurs in three main phases: modification (Phase I), conjugation (Phase II), and sequestration (Phase III).
Phase I: The Critical First Strike by Cytochrome P450s
The initial and most critical step in the detoxification of phenoxy herbicides in tolerant plants is the modification of the herbicide molecule, primarily through hydroxylation. This reaction is catalyzed by a superfamily of enzymes known as cytochrome P450 monooxygenases (P450s). By adding a hydroxyl (-OH) group to the aromatic ring of the herbicide, P450s increase its water solubility and, more importantly, provide a reactive site for the subsequent conjugation reactions of Phase II.
In susceptible plants, the activity of these specific P450s is significantly lower or absent. This deficiency prevents the effective modification of the herbicide, leading to its accumulation in its active, phytotoxic form.
Phase II: Conjugation for Neutralization
Following hydroxylation, the modified herbicide is rapidly conjugated with endogenous molecules such as glucose or amino acids. This process is primarily mediated by glycosyltransferases (GTs) and glutathione S-transferases (GSTs). These enzymes attach a sugar or glutathione molecule to the hydroxylated herbicide, further increasing its water solubility and effectively neutralizing its phytotoxic activity.
In tolerant species, the expression and activity of these conjugating enzymes are often constitutively higher or are rapidly induced upon herbicide exposure. This swift conjugation prevents the accumulation of both the parent herbicide and its potentially still-active hydroxylated metabolites. Susceptible species, on the other hand, exhibit much slower rates of conjugation, allowing the herbicide to exert its toxic effects.
Phase III: Sequestration and Final Disposal
The final phase of detoxification involves the transport and sequestration of the conjugated herbicide metabolites into the plant's vacuole or their incorporation into the cell wall. This compartmentalization removes the inactive herbicide conjugates from the cytoplasm, preventing any potential for them to interfere with cellular processes.
Quantitative Insights from 2,4-D Metabolism Studies
The following tables summarize quantitative data from studies on 2,4-D, which, due to its structural similarity, serves as a reliable proxy for understanding this compound metabolism.
Table 1: Comparative Metabolism of 2,4-D in Resistant and Susceptible Common Waterhemp (Amaranthus tuberculatus)
| Compound | Resistant Population (% of Applied [14C]2,4-D at 24h) | Susceptible Population (% of Applied [14C]2,4-D at 24h) |
| Parent 2,4-D | 35 | 85 |
| 5-OH-2,4-D-glucoside | 45 | Not Detected |
| 2,4-D-aspartic acid | Not Detected | 10 |
| Other Metabolites | 20 | 5 |
Data adapted from studies on 2,4-D resistant Amaranthus tuberculatus, where hydroxylation followed by glucosylation is the primary detoxification pathway in resistant plants, while susceptible plants primarily form an aspartic acid conjugate.[1]
Table 2: Half-life of [14C]2,4-D in Resistant and Susceptible Common Waterhemp (Amaranthus tuberculatus)
| Plant Biotype | Half-life of [14C]2,4-D (hours) |
| Resistant | 22 |
| Susceptible | 105 |
This data highlights the significantly faster metabolism of 2,4-D in the resistant population.[1]
Table 3: Metabolism of [14C]2,4-D in Resistant and Susceptible Corn Poppy (Papaver rhoeas) Populations
| Time After Treatment (hours) | Resistant Population (% of Applied [14C]2,4-D as Parent Compound) | Susceptible Population (% of Applied [14C]2,4-D as Parent Compound) |
| 12 | 80 | 95 |
| 24 | 65 | 92 |
| 48 | 40 | 88 |
| 96 | 25 | 85 |
Data extrapolated from studies on 2,4-D resistant Papaver rhoeas, demonstrating the progressive metabolism of the parent herbicide in the resistant biotype over time.
Visualizing the Metabolic Divide
The following diagrams, generated using the DOT language, illustrate the divergent metabolic pathways of this compound in tolerant and susceptible plant species.
Caption: Metabolic pathway of this compound in a tolerant plant species.
Caption: Fate of this compound in a susceptible plant species.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the study of phenoxy herbicide metabolism.
Herbicide Application and Sample Collection
-
Plant Material: Tolerant and susceptible plant biotypes are grown under controlled greenhouse conditions to a specific growth stage (e.g., 3-4 true leaves).
-
Herbicide Treatment: A solution of the herbicide (e.g., radiolabeled [14C]2,4-D) is applied to the leaves of the plants at a specified rate.
-
Sample Harvesting: At designated time points after treatment (e.g., 12, 24, 48, 96 hours), treated leaves and other plant tissues (roots, shoots) are harvested, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.
Metabolite Extraction and Analysis (HPLC-MS/MS)
-
Extraction: Frozen plant tissue is ground to a fine powder and extracted with a solvent mixture (e.g., acetonitrile/water/formic acid). The extract is then centrifuged to remove solid debris.
-
HPLC Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column. A gradient of solvents (e.g., water with formic acid and acetonitrile with formic acid) is used to separate the parent herbicide from its metabolites based on their polarity.
-
MS/MS Detection and Quantification: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS). The parent herbicide and its metabolites are identified based on their specific mass-to-charge ratios (m/z) and fragmentation patterns. Quantification is achieved by comparing the peak areas of the analytes in the samples to those of known standards.
Cytochrome P450 Enzyme Assay
-
Microsome Isolation: Plant tissue is homogenized in an extraction buffer, and the homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which is enriched in P450 enzymes.
-
Enzyme Reaction: The microsomal fraction is incubated with the herbicide substrate and a source of reducing equivalents (NADPH). The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Activity Measurement: The rate of herbicide metabolism is determined by quantifying the formation of the hydroxylated product using HPLC-MS/MS, as described above. P450 activity is typically expressed as pmol of product formed per minute per mg of protein.
Glutathione S-Transferase (GST) Enzyme Assay
-
Crude Protein Extraction: Plant tissue is homogenized in an extraction buffer, and the homogenate is centrifuged to obtain a crude protein extract.
-
Enzyme Reaction: The crude protein extract is added to a reaction mixture containing reduced glutathione (GSH) and a model substrate, 1-chloro-2,4-dinitrobenzene (CDNB). The GST-catalyzed conjugation of GSH to CDNB results in a product that absorbs light at 340 nm.
-
Activity Measurement: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer. GST activity is calculated based on the rate of change in absorbance and is typically expressed as nmol of product formed per minute per mg of protein.
References
Validating the Impact of Erbon on Soil Microbial Community Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicide Erbon and its alternatives on soil microbial community structure. Due to the limited direct research on this compound, this guide utilizes data from closely related phenoxy herbicides, namely MCPA (2-methyl-4-chlorophenoxyacetic acid) and 2,4-D (2,4-dichlorophenoxyacetic acid), as proxies. The performance of these herbicides is contrasted with non-chemical weed management practices, specifically mulching and the use of cover crops. All quantitative data is supported by experimental findings from peer-reviewed studies.
Data Presentation: Quantitative Comparison of Weed Management Practices on Soil Microbial Communities
The following tables summarize the quantitative impact of phenoxy herbicides and alternative weed management strategies on key soil microbial parameters. It is important to note that these results are compiled from various studies and experimental conditions may differ.
| Parameter | Phenoxy Herbicide Treatment (MCPA) | Alternative Treatment (Mulching) | Alternative Treatment (Cover Crops) | Source |
| Soil Microbial Biomass C (μg C/g soil) | Decrease observed, specific quantitative data not consistently reported. | Increased by 17-35% compared to bare soil. | Increased by 25-50% compared to fallow soil. | [1] |
| Soil Respiration (mg CO2-C/kg soil/day) | Initial increase followed by a decrease. In one study, a 3x dose of Anelda Plus 80 EC (containing 2,4-D) resulted in a 41% decrease in CO2 production compared to the control.[2] | Generally increased, indicating higher microbial activity. | Significantly increased, reflecting greater carbon substrate availability. | [2] |
| Dehydrogenase Activity (μg TPF/g/24h) | Inhibitory effect observed. A study on MCPA showed a decrease in dehydrogenase activity.[3] | Increased activity, suggesting a healthier microbial population. | Enhanced activity, linked to increased organic matter input. | [3] |
| Fungal:Bacterial Ratio | Shifts in the ratio have been noted, though the direction of change can vary depending on the specific herbicide and soil conditions. | Generally increases, favoring fungal-dominated decomposition pathways. | Can increase, particularly with the incorporation of high C:N ratio cover crop residues. | |
| Specific Microbial Groups | Can lead to a decrease in sensitive populations and an increase in herbicide-degrading bacteria. | Promotes the growth of saprophytic fungi and bacteria involved in decomposition. | Enhances populations of beneficial microbes such as mycorrhizal fungi and nitrogen-fixing bacteria. | [4] |
Experimental Protocols
Assessment of Herbicide Impact on Soil Microbial Respiration (Microcosm Study)
This protocol outlines a typical laboratory experiment to measure the effect of a phenoxy herbicide on soil microbial respiration.
a. Soil Collection and Preparation:
-
Collect topsoil (0-15 cm) from a field with no recent history of herbicide application.
-
Sieve the soil (2 mm mesh) to remove stones and large organic debris.
-
Adjust the soil moisture to 50-60% of its water-holding capacity and pre-incubate for 7 days at 25°C to stabilize microbial activity.
b. Experimental Setup:
-
Weigh 100g of the pre-incubated soil into multiple microcosms (e.g., 500ml glass jars).
-
Prepare a stock solution of the phenoxy herbicide (e.g., MCPA) in sterile deionized water.
-
Apply the herbicide solution to the soil to achieve the desired concentration (e.g., recommended field rate and 10x the field rate). A control group with only sterile deionized water is also prepared.
-
Each treatment and control should have at least three replicates.
c. Incubation and CO2 Measurement:
-
Seal the jars and incubate in the dark at a constant temperature (e.g., 25°C).
-
Measure the concentration of CO2 in the headspace of the jars at regular intervals (e.g., 1, 3, 7, 14, and 28 days) using a gas chromatograph.
-
After each measurement, vent the jars for a few minutes to replenish oxygen.
d. Data Analysis:
-
Calculate the cumulative amount of CO2 evolved over the incubation period.
-
Compare the CO2 evolution rates between the herbicide-treated and control soils using statistical analysis (e.g., ANOVA).
Analysis of Soil Microbial Community Structure using Phospholipid Fatty Acid (PLFA) Analysis
This protocol describes the use of PLFA analysis to characterize the soil microbial community composition in response to different treatments.
a. Lipid Extraction:
-
At the end of the incubation period from the microcosm study, take a subsample of soil (e.g., 8g) from each replicate.
-
Extract total lipids from the soil using a one-phase extraction method with a mixture of chloroform, methanol, and phosphate buffer.
b. Fractionation of PLFAs:
-
Separate the phospholipids from other lipids using solid-phase extraction chromatography.
-
Convert the phospholipids into fatty acid methyl esters (FAMEs) through mild alkaline methanolysis.
c. Quantification and Identification:
-
Analyze the FAMEs using a gas chromatograph equipped with a flame ionization detector (GC-FID).
-
Identify individual FAMEs based on their retention times compared to known standards.
-
Quantify the abundance of each FAME.
d. Data Interpretation:
-
Use specific PLFAs as biomarkers for different microbial groups (e.g., bacteria, fungi, actinomycetes).
-
Calculate the total microbial biomass based on the total amount of PLFAs.
-
Determine the ratios of different microbial groups (e.g., fungal:bacterial ratio) to assess shifts in the community structure.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of herbicides on soil respiration: a case study conducted at Debrecen-Látókép Plant Cultivation Experimental Station - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Environmental fate of the herbicide MCPA in agricultural soils amended with fresh and aged de-oiled two-phase olive mill waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Different Mulching Methods and Its Impact on Soil Microbiota - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Erbon
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending from initial experimentation to the final disposal of chemical substances. This guide provides essential safety and logistical information for the proper disposal of Erbon, ensuring the protection of laboratory personnel and the environment.
This compound is a chemical that is harmful if swallowed and toxic to aquatic life, with the potential for long-lasting adverse effects on the aquatic environment[1]. Therefore, preventing its release into the environment is a critical aspect of its handling and disposal[1].
Hazard and Safety Information
Before handling this compound, it is crucial to be aware of its associated hazards. This information is typically found in the Safety Data Sheet (SDS).
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity (Oral) | Harmful if swallowed. | Avoid ingestion. Wash hands thoroughly after handling. |
| Aquatic Toxicity (Acute & Chronic) | Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment[1]. | Avoid release to the environment. Dispose of contents/container to an approved waste disposal plant[1]. |
| Flammability | When involved in a fire, it may produce toxic chloride gases. | Use dry powder, foam, or sand as an extinguishing agent. Ensure adequate ventilation[1]. |
Experimental Protocol: this compound Waste Disposal
The following is a step-by-step guide for the safe disposal of this compound waste in a laboratory setting. This procedure is designed to minimize exposure and prevent environmental contamination.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.
-
Designated, labeled, and sealed hazardous waste container.
-
Chemical fume hood.
Procedure:
-
Preparation and Segregation:
-
All handling of this compound and its waste should be conducted within a chemical fume hood to minimize inhalation exposure.
-
Segregate this compound waste from other laboratory waste streams. Do not mix it with non-hazardous trash or other chemical waste unless specifically instructed by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Place all solid waste contaminated with this compound (e.g., pipette tips, gloves, weighing paper) into a designated, leak-proof hazardous waste container.
-
For liquid this compound waste, use a compatible, sealed container. Ensure the container is clearly labeled with "Hazardous Waste," the name "this compound," and any other information required by your institution.
-
-
Labeling and Storage:
-
Ensure the hazardous waste container is properly labeled with its contents.
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials. Follow your institution's guidelines for secondary containment.
-
-
Disposal Request:
-
Once the waste container is full, or in accordance with your laboratory's waste disposal schedule, contact your institution's EHS office to arrange for pickup and disposal.
-
Do not pour this compound waste down the drain or dispose of it in the regular trash[2].
-
-
Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate solvent and cleaning procedure as recommended by your institution's safety protocols.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Erbon
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals working with Erbon. Adherence to these protocols is essential for ensuring personal safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chlorinated herbicide that is harmful if swallowed and toxic to aquatic life.[1][2] Direct contact and inhalation of vapors should be avoided. The following Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Protects against splashes and airborne particles. |
| Skin Protection | Fire/flame resistant and impervious clothing (e.g., lab coat, coveralls). Chemical-resistant gloves (e.g., nitrile, butyl rubber). | Prevents skin contact with the chemical. |
| Respiratory Protection | A full-face respirator is required if exposure limits are exceeded or if irritation is experienced. | Protects against inhalation of harmful vapors. |
Operational Plan: From Preparation to Disposal
The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound in a laboratory.
Detailed Methodologies
Decontamination of Equipment and Surfaces
Proper decontamination is critical to prevent cross-contamination and accidental exposure.
-
Non-disposable Equipment (glassware, stir bars, etc.):
-
Rinse with a suitable solvent (e.g., acetone, ethanol) to remove this compound residues. Collect the rinsate as hazardous waste.
-
Wash with soap and water.
-
Perform a final rinse with deionized water.
-
-
Work Surfaces (fume hood, benchtops):
-
Wipe the surface with a cloth dampened with a suitable solvent.
-
Wash the surface with soap and water.
-
Wipe dry with a clean cloth.
-
-
Spill Cleanup:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area as described above.
-
Disposal Plan
All waste generated from handling this compound is considered hazardous waste and must be disposed of accordingly.
-
Solid Waste:
-
Includes contaminated PPE (gloves, lab coats), absorbent materials from spills, and any solid this compound waste.
-
Place in a clearly labeled, sealed, and durable hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards.
-
-
Liquid Waste:
-
Includes unused this compound solutions and solvent rinsates from decontamination.
-
Collect in a compatible, leak-proof, and clearly labeled hazardous waste container. The label should specify all chemical constituents.
-
Do not mix with other incompatible waste streams.
-
-
Empty Containers:
-
Final Disposal:
-
All hazardous waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste contractor.[5] Adhere strictly to local, state, and federal regulations.
-
Emergency Procedures
In the event of an emergency, follow these procedures and consult the Safety Data Sheet (SDS) for detailed first-aid measures.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Logical Relationships in Safety Protocol
The following diagram illustrates the interconnectedness of hazard identification, control measures, and emergency response in maintaining a safe laboratory environment when working with this compound.
Caption: Interrelation of safety elements for managing this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
